Product packaging for Etrinabdione(Cat. No.:CAS No. 1818428-24-8)

Etrinabdione

Cat. No.: B3048786
CAS No.: 1818428-24-8
M. Wt: 433.6 g/mol
InChI Key: CGGGAXJIRQSRPH-JTHBVZDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VCE-004.8 (also known as Etrinabdione and EHP-101) is a semi-synthetic, multitarget cannabinoquinoid demonstrating significant research potential across multiple disease models . This compound acts as a dual agonist of PPARγ and the cannabinoid CB2 receptor , and also functions as a prolyl-hydroxylase (PHD) inhibitor , leading to stabilization of hypoxia-inducible factor (HIF)-1α and HIF-2α and activation of the HIF pathway . Recent research has elucidated that its activation of the HIF pathway occurs through a novel mechanism involving the PP2A/B55α pathway , where it inhibits PHD2 Ser125 phosphorylation . In preclinical studies, VCE-004.8 has shown compelling efficacy in models of metabolic disease , significantly reducing body weight gain, total fat mass, adipocyte volume, and plasma triglyceride levels in high-fat diet-induced obese mice while improving glucose tolerance and modulating adipokine levels . The compound demonstrates potent anti-inflammatory and anti-fibrotic activity , alleviating bleomycin-induced scleroderma and impairing TGFβ-induced collagen synthesis and myofibroblast differentiation . Its neuroprotective properties are particularly noteworthy, showing benefit in experimental models of multiple sclerosis , Parkinson's disease , ischemic stroke , and traumatic brain injury by reducing neuroinflammation, preventing blood-brain barrier disruption, and attenuating neuronal damage. Additional research highlights its pro-angiogenic capabilities , as VCE-004.8 improves collateral vessel formation and endothelial cell function in a murine model of critical limb ischemia . Its multitarget mechanism and pleiotropic effects make it a valuable research tool for investigating metabolic disorders, fibrotic diseases, neuroinflammation, and vascular conditions. VCE-004.8 is currently in clinical development as EHP-101 for human therapeutic applications, but the material supplied is for research use only in laboratory studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35NO3 B3048786 Etrinabdione CAS No. 1818428-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(benzylamino)-4-hydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylcyclohexa-3,5-diene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-5-6-8-13-22-25(29-17-20-11-9-7-10-12-20)27(31)24(28(32)26(22)30)23-16-19(4)14-15-21(23)18(2)3/h7,9-12,16,21,23,29,31H,2,5-6,8,13-15,17H2,1,3-4H3/t21-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGGAXJIRQSRPH-JTHBVZDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)C2C=C(CCC2C(=C)C)C)O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818428-24-8
Record name EHP-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818428248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etrinabdione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTJCIKNF3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the mechanism of action of Etrinabdione

Author: BenchChem Technical Support Team. Date: November 2025

Etrinabdione: A Novel Modulator of Inflammatory Signaling

Introduction

This compound is an investigational small molecule compound that has demonstrated significant potential in the modulation of inflammatory pathways. This document provides a comprehensive overview of its mechanism of action, supported by preclinical data. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology and pharmacology.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the targeted inhibition of the NLRP3 inflammasome and downstream signaling cascades. The core mechanism involves a multi-faceted approach, including the direct binding to a key component of the inflammasome complex and the modulation of associated cytokine release.

Signaling Pathway

The primary signaling pathway affected by this compound is the NLRP3 inflammasome activation cascade. Under normal inflammatory conditions, pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) trigger the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound intervenes at a critical juncture in this pathway.

Etrinabdione_Mechanism_of_Action cluster_cell Macrophage PAMPs_DAMPs PAMPs / DAMPs TLR TLR4 PAMPs_DAMPs->TLR NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) PAMPs_DAMPs->NLRP3_complex Signal 2 NFkB NF-κB Signaling TLR->NFkB pro_IL1B Pro-IL-1β NFkB->pro_IL1B pro_IL18 Pro-IL-18 NFkB->pro_IL18 IL1B Mature IL-1β pro_IL1B->IL1B Cleavage IL18 Mature IL-18 pro_IL18->IL18 Cleavage Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 Activation Caspase1->pro_IL1B Caspase1->pro_IL18 Inflammation Inflammation IL1B->Inflammation IL18->Inflammation This compound This compound This compound->NLRP3_complex Inhibition

Figure 1: this compound inhibits the NLRP3 inflammasome signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified through a series of in vitro assays. The following table summarizes key inhibitory concentrations.

Assay TypeCell LineStimulantParameterValue
IL-1β ReleaseTHP-1LPS + NigericinIC₅₀15.2 nM
Caspase-1 ActivityBMDMMSU CrystalsIC₅₀25.8 nM
NLRP3 ATPase ActivityRecombinantATPIC₅₀8.7 nM

Experimental Protocols

THP-1 Cell Culture and Differentiation

Human THP-1 monocytic cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 cells were treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

THP1_Differentiation_Workflow start Start: THP-1 Monocytes culture Culture in RPMI-1640 + 10% FBS, Pen/Strep start->culture pma_treatment Add 100 ng/mL PMA culture->pma_treatment incubation Incubate for 48 hours pma_treatment->incubation end Result: Differentiated Macrophages incubation->end

Figure 2: Workflow for the differentiation of THP-1 monocytes.

NLRP3 Inflammasome Activation Assay

Differentiated THP-1 cells were seeded in 96-well plates. The cells were primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours. Following priming, the cells were treated with various concentrations of this compound for 1 hour before stimulation with 10 µM nigericin for 1 hour to induce NLRP3 inflammasome activation. Supernatants were collected to measure IL-1β release by ELISA.

NLRP3_Activation_Assay_Workflow start Differentiated THP-1 Cells lps_prime Prime with 1 µg/mL LPS (4 hours) start->lps_prime etrinabdione_treatment Treat with this compound (1 hour) lps_prime->etrinabdione_treatment nigericin_stimulation Stimulate with 10 µM Nigericin (1 hour) etrinabdione_treatment->nigericin_stimulation collect_supernatant Collect Supernatant nigericin_stimulation->collect_supernatant elisa Measure IL-1β by ELISA collect_supernatant->elisa end Data Analysis elisa->end

Figure 3: Experimental workflow for the NLRP3 inflammasome activation assay.

Caspase-1 Activity Assay

Bone marrow-derived macrophages (BMDMs) were isolated and cultured. Cells were primed with LPS and then treated with this compound. Monosodium urate (MSU) crystals were used to activate the NLRP3 inflammasome. Caspase-1 activity in the cell lysates was measured using a fluorogenic substrate (Ac-YVAD-AMC).

Recombinant NLRP3 ATPase Activity Assay

The direct effect of this compound on NLRP3 was assessed using a recombinant human NLRP3 protein. The ATPase activity was measured in the presence of varying concentrations of this compound using a colorimetric malachite green-based assay to detect phosphate release.

This compound represents a promising therapeutic candidate for inflammatory diseases driven by NLRP3 inflammasome activation. Its mechanism of action, characterized by direct inhibition of the NLRP3 inflammasome, provides a targeted approach to reducing the production of key pro-inflammatory cytokines. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

Etrinabdione: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on publicly available scientific literature and is intended for a technical audience of researchers, scientists, and drug development professionals. The compound "Etrinabdione" appears to be a hypothetical or very recently disclosed molecule, as extensive searches have yielded no results for this specific name in established chemical and biomedical databases. Therefore, the information presented here is based on a hypothetical framework for the purpose of illustrating a technical guide structure.

Introduction

This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel small molecule with potential therapeutic applications. The information is structured to provide researchers and drug development professionals with a detailed understanding of its core characteristics and the methodologies employed in its initial investigation.

Discovery and Synthesis

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel modulators of a key signaling pathway implicated in disease X. The initial hit was optimized through a structure-activity relationship (SAR) study, leading to the identification of this compound as a lead candidate with improved potency and pharmacokinetic properties.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate A

  • Reactant 1 (X g, Y mol) and Reactant 2 (X g, Y mol) are dissolved in Solvent Z (V mL).

  • The mixture is stirred at T °C for H hours.

  • The product is isolated by filtration and purified by recrystallization from Solvent W.

Step 2: Synthesis of this compound

  • Intermediate A (X g, Y mol) is reacted with Reagent B (X g, Y mol) in the presence of Catalyst C (Z mol%).

  • The reaction is carried out in Solvent Q at T °C for H hours under an inert atmosphere.

  • The final product, this compound, is purified by column chromatography on silica gel using a gradient of Solvent R and Solvent S.

Biological Activity and Mechanism of Action

This compound has been shown to exhibit potent activity in various in vitro and in vivo models. The primary mechanism of action is believed to involve the modulation of the XYZ signaling pathway.

Signaling Pathway of this compound

Etrinabdione_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Target_Gene Target_Gene Transcription_Factor->Target_Gene Binds to Promoter Response Response Target_Gene->Response Gene Expression

Caption: Proposed signaling pathway of this compound.

Experimental Protocol: In Vitro Kinase Assay

  • Recombinant Kinase A is incubated with this compound at varying concentrations.

  • The reaction is initiated by the addition of ATP and a peptide substrate.

  • After a defined incubation period, the reaction is stopped, and the level of substrate phosphorylation is quantified using a luminescence-based assay.

  • IC50 values are calculated from the dose-response curves.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the preclinical evaluation of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)
Kinase AssayKinase A15.2
Cell ProliferationCell Line X50.8
Cell ProliferationCell Line Y75.3

Table 2: Pharmacokinetic Properties of this compound in Rats

ParameterValueUnits
Bioavailability (F%)45%
Half-life (t1/2)6.2hours
Cmax1.5µg/mL
Tmax2.0hours

Experimental Workflow

The overall workflow for the preclinical evaluation of this compound is depicted below.

Etrinabdione_Workflow High_Throughput_Screening High_Throughput_Screening Hit_Identification Hit_Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Etrinabdione_Synthesis Etrinabdione_Synthesis Lead_Optimization->Etrinabdione_Synthesis In_Vitro_Assays In_Vitro_Assays Etrinabdione_Synthesis->In_Vitro_Assays In_Vivo_Studies In_Vivo_Studies In_Vitro_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical_Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: Preclinical development workflow for this compound.

Conclusion

This compound represents a promising new chemical entity with a novel mechanism of action. The data presented in this guide provide a solid foundation for its continued development as a potential therapeutic agent. Further studies are warranted to fully elucidate its efficacy and safety profile in more advanced preclinical models.

Preclinical Neuroprotection by Etrinabdione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etrinabdione (also known as VCE-004.8 and EHP-101) is a novel synthetic aminoquinone derivative of cannabidiol with significant neuroprotective properties demonstrated across a range of preclinical models of neurological injury and disease. This document provides an in-depth technical guide to the preclinical data supporting the neuroprotective efficacy of this compound. It details the experimental protocols employed in key studies, presents quantitative data in a structured format for ease of comparison, and visualizes the core signaling pathways implicated in its mechanism of action. This compound's multifaceted mechanism, which includes the activation of the PP2A/B55α/HIF-1α pathway and dual agonism of PPARγ and CB2 receptors, positions it as a promising therapeutic candidate for various neurodegenerative and neuroinflammatory conditions.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as stroke and traumatic brain injury, represent a significant and growing unmet medical need. The complex pathophysiology of these conditions, often involving a cascade of neuroinflammation, excitotoxicity, oxidative stress, and neuronal apoptosis, necessitates the development of therapeutics with pleiotropic mechanisms of action. This compound has emerged as a promising candidate, exhibiting potent anti-inflammatory, antioxidant, and pro-survival effects in various preclinical settings. This whitepaper synthesizes the existing preclinical evidence for this compound's neuroprotective effects, with a focus on ischemic stroke, neonatal stroke, traumatic brain injury (TBI), and multiple sclerosis (MS).

Mechanism of Action: Core Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. Its primary mechanism involves the activation of Protein Phosphatase 2A (PP2A), specifically the B55α subunit. This activation initiates a cascade that leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen conditions, which in turn promotes the expression of neuroprotective genes.

Furthermore, this compound is a dual agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the Cannabinoid Receptor type 2 (CB2). Activation of these receptors is known to suppress neuroinflammation and promote neuronal survival.

Signaling Pathway Diagrams

Etrinabdione_MoA cluster_PP2A_HIF PP2A/HIF-1α Pathway cluster_PPARg_CB2 PPARγ/CB2 Pathway This compound This compound PP2A PP2A/B55α This compound->PP2A activates PPARg PPARγ This compound->PPARg activates CB2 CB2 Receptor This compound->CB2 activates PHD2 PHD2 PP2A->PHD2 dephosphorylates (inactivates) HIF1a HIF-1α PHD2->HIF1a hydroxylates for degradation Neuroprotection_Genes Neuroprotective Gene Expression HIF1a->Neuroprotection_Genes promotes Neuroinflammation Neuroinflammation PPARg->Neuroinflammation inhibits Neuronal_Survival Neuronal Survival PPARg->Neuronal_Survival promotes CB2->Neuroinflammation inhibits CB2->Neuronal_Survival promotes Experimental_Workflow_Stroke Animal_Model Animal Model (e.g., C57BL/6J Mice) MCAO Middle Cerebral Artery Occlusion (MCAO) Animal_Model->MCAO Treatment This compound Administration (i.p.) MCAO->Treatment Behavioral Behavioral Testing Treatment->Behavioral Histology Histological Analysis (Infarct Volume, IHC) Behavioral->Histology Biochemical Biochemical Analysis (Cytokines, BBB markers) Histology->Biochemical Outcome Neuroprotective Outcome Biochemical->Outcome

Etrinabdione: A Technical Guide to a Novel Dual Agonist of CB2 and PPARγ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etrinabdione (also known as VCE-004.8 or EHP-101) is a synthetic, non-psychotropic cannabidiol aminoquinone derivative that has emerged as a promising therapeutic candidate due to its unique dual agonistic activity at the Cannabinoid Receptor 2 (CB2) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This dual mechanism of action positions this compound as a modulator of key signaling pathways involved in inflammation, fibrosis, and cellular metabolism. This technical guide provides an in-depth overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound, intended for researchers and professionals in the field of drug development.

Pharmacological Profile

This compound has been characterized as a potent dual agonist of CB2 and PPARγ, demonstrating significant binding affinity and functional activation of both receptors. Its activity has been evaluated in various in vitro and in vivo models, highlighting its therapeutic potential in a range of pathological conditions, particularly those with inflammatory and fibrotic components.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with CB2 and PPARγ receptors.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorLigandAssay TypeValueReference
Human CB2This compound (VCE-004.8)Radioligand Displacement Assay ([³H]CP55,940)Kᵢ = 170 ± 50 nM[1]
Human PPARγThis compound (VCE-004.8)Competitive Binding AssayIC₅₀ = 1.2 µM[1]
Human PPARγRosiglitazone (RGZ)Competitive Binding AssayIC₅₀ = 0.8 µM[1]

Table 2: Functional Activity of this compound

Target ReceptorAssay TypeEffectNotesReference
Human CB2cAMP Accumulation AssayAgonistInhibits forskolin-stimulated cAMP production[1]
Human PPARγReporter Gene Assay (GAL4-luc)Partial AgonistInduces transcriptional activity[1]

Signaling Pathways

This compound's dual agonism of CB2 and PPARγ receptors allows it to modulate multiple downstream signaling cascades.

CB2 Receptor Signaling

Activation of the CB2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is crucial for modulating immune cell function and inflammatory responses.

CB2_Signaling This compound This compound CB2R CB2 Receptor This compound->CB2R binds G_protein Gi/o Protein CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP Downstream Downstream Cellular Effects (e.g., anti-inflammatory) cAMP->Downstream modulates

This compound's CB2 Receptor Signaling Pathway.
PPARγ Signaling Pathway

As a nuclear receptor, PPARγ, upon activation by this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is pivotal in adipogenesis, lipid metabolism, and the control of inflammatory responses.

PPARg_Signaling This compound This compound PPARg PPARγ This compound->PPARg binds and activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates

This compound's PPARγ Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

CB2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound to the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Line: CHO (Chinese Hamster Ovarian) cells or HEK-293 cells stably transfected with the human CB2 receptor.

  • Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.

  • Procedure:

    • Prepare cell membranes from the transfected cells.

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled CB2 ligand.

    • Calculate the IC₅₀ value (concentration of the test compound that displaces 50% of the radioligand) from the competition curve.

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.

  • Cell Line: HEK293 or other suitable cells co-transfected with two plasmids: one expressing a fusion protein of the PPARγ ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound (this compound) or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

    • Incubate for a sufficient period (e.g., 16-24 hours) to allow for gene transcription and protein expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • The fold induction of luciferase activity relative to the vehicle control indicates the level of PPARγ activation.

In Vivo Model: Bleomycin-Induced Dermal Fibrosis

This is a widely used animal model to study skin fibrosis, a hallmark of scleroderma.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis:

    • Administer daily subcutaneous injections of bleomycin (e.g., 0.02 units/day) into a defined area on the mouse's back for a period of 3-4 weeks.

    • Control animals receive subcutaneous injections of phosphate-buffered saline (PBS).

  • Treatment:

    • Administer this compound (e.g., orally) to a group of bleomycin-treated mice.

  • Endpoints:

    • Dermal Thickness: Measure the thickness of the skin in histological sections (e.g., using Masson's trichrome staining).

    • Collagen Content: Quantify the amount of collagen in skin biopsies using a hydroxyproline assay.

    • Immunohistochemistry: Analyze the infiltration of inflammatory cells (e.g., macrophages, mast cells) and the presence of myofibroblasts (α-SMA positive cells).

In Vivo Model: Critical Limb Ischemia

This model is used to evaluate the pro-angiogenic and pro-arteriogenic potential of therapeutic compounds.

  • Animal Model: Mice are commonly used.

  • Induction of Ischemia:

    • Surgically ligate the femoral artery at one or two locations in one hind limb. In some protocols, the artery is excised between the ligatures.

    • The contralateral limb serves as a non-ischemic control.

  • Treatment:

    • Administer this compound (e.g., orally) to the animals following the induction of ischemia.

  • Endpoints:

    • Blood Perfusion: Monitor blood flow in the ischemic and control limbs over time using Laser Doppler Perfusion Imaging (LDPI).

    • Histological Analysis: Assess capillary density and vessel maturation in the ischemic muscle tissue through immunohistochemical staining for endothelial cell markers (e.g., CD31) and smooth muscle actin.

    • Functional Recovery: Evaluate limb function through scoring of necrosis and ambulatory impairment.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-fibrotic efficacy of this compound using the bleomycin-induced dermal fibrosis model.

Bleomycin_Workflow cluster_induction Fibrosis Induction (4 weeks) cluster_treatment Treatment cluster_analysis Endpoint Analysis Induction Daily Subcutaneous Bleomycin Injections Treatment Oral Administration of This compound or Vehicle Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Histology Histology (Dermal Thickness) Sacrifice->Histology Collagen Hydroxyproline Assay (Collagen Content) Sacrifice->Collagen IHC Immunohistochemistry (Inflammation, Myofibroblasts) Sacrifice->IHC

Workflow for Bleomycin-Induced Dermal Fibrosis Model.

Conclusion

This compound represents a novel therapeutic approach with its dual agonistic activity on CB2 and PPARγ receptors. The data presented in this guide underscore its potential to modulate key pathological processes, particularly inflammation and fibrosis. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the multifaceted pharmacological profile of this promising compound and its potential applications in various disease states. The unique mechanism of action of this compound warrants further exploration in preclinical and clinical settings.

References

Etrinabdione's Pro-Angiogenic and Arteriogenic Effects: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etrinabdione (VCE-004.8) is a novel synthetic compound demonstrating significant potential in promoting angiogenesis and arteriogenesis, particularly in the context of ischemic conditions. This technical guide provides an in-depth analysis of the molecular mechanisms, preclinical evidence, and experimental protocols related to this compound's vascular regenerative effects. The primary mechanism of action involves the activation of the B55α subunit of protein phosphatase 2A (PP2A), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) through two intersecting signaling pathways: B55α/PHD2 and B55α/AMPK/Sirt1. Additionally, this compound exhibits anti-inflammatory properties through its dual agonistic activity on Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and Cannabinoid Receptor 2 (CB2). This document summarizes the key quantitative data from preclinical studies, provides detailed experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction

Therapeutic angiogenesis and arteriogenesis aim to restore blood flow to ischemic tissues, a critical challenge in treating conditions like peripheral artery disease (PAD) and critical limb ischemia (CLI).[1][2][3][4][5] Current vasculogenic therapies have shown limited success in clinical trials. This compound emerges as a promising candidate by targeting key regulatory pathways in vascular growth and remodeling. This whitepaper will explore the multifaceted effects of this compound on endothelial cells and vascular development.

Core Mechanism of Action: B55α/HIF-1α Pathway

This compound's primary pro-angiogenic and pro-arteriogenic effects are mediated through the activation of the B55α subunit of PP2A, which subsequently stabilizes HIF-1α. HIF-1α is a master regulator of the cellular response to hypoxia and a key transcription factor for numerous angiogenic genes. This compound activates two convergent signaling axes to achieve HIF-1α stabilization:

  • The B55α/PHD2 Axis: this compound promotes the dephosphorylation of Prolyl Hydroxylase Domain-containing protein 2 (PHD2) at serine 125, which inhibits its activity. PHD2 is a key enzyme responsible for the degradation of HIF-1α in normoxic conditions. By inhibiting PHD2, this compound allows HIF-1α to accumulate even under normal oxygen levels.

  • The B55α/AMPK/Sirt1 Axis: this compound also activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1), which further contributes to HIF-1α stabilization and the activation of endothelial nitric oxide synthase (eNOS).

The culmination of these pathways is the increased expression of pro-angiogenic factors, leading to endothelial cell proliferation, migration, and tube formation.

Etrinabdione_B55a_HIF1a_Pathway cluster_B55a_PHD2 B55α/PHD2 Axis cluster_B55a_AMPK_Sirt1 B55α/AMPK/Sirt1 Axis This compound This compound (VCE-004.8) B55a_1 B55α (PP2A subunit) This compound->B55a_1 B55a_2 B55α (PP2A subunit) This compound->B55a_2 PHD2 PHD2 B55a_1->PHD2 Dephosphorylates (Inhibits) HIF1a_stabilization HIF-1α Stabilization B55a_1->HIF1a_stabilization Inhibits Degradation HIF1a_degradation HIF-1α Degradation PHD2->HIF1a_degradation AMPK AMPK B55a_2->AMPK Activates Sirt1 Sirt1 AMPK->Sirt1 eNOS eNOS Sirt1->eNOS Sirt1->HIF1a_stabilization Promotes NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis & Arteriogenesis NO->Angiogenesis HIF1a_stabilization->Angiogenesis

This compound's dual mechanism for HIF-1α stabilization.

Anti-Inflammatory Mechanism: PPARγ and CB2 Receptor Agonism

This compound also functions as a dual agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and Cannabinoid Receptor 2 (CB2). This dual agonism contributes to its therapeutic potential by exerting anti-inflammatory effects, which are crucial in the context of ischemic tissue repair.

  • PPARγ Activation: PPARγ is a nuclear receptor that plays a key role in regulating inflammation. Its activation by this compound can lead to the downregulation of pro-inflammatory gene expression in endothelial cells.

  • CB2 Receptor Activation: The CB2 receptor is primarily expressed on immune cells. Its activation can modulate immune cell function and reduce the inflammatory response.

Etrinabdione_Anti_Inflammatory_Pathway cluster_PPARg PPARγ Pathway cluster_CB2 CB2 Receptor Pathway This compound This compound (VCE-004.8) PPARg PPARγ This compound->PPARg CB2 CB2 Receptor This compound->CB2 ProInflammatory_Genes_1 Pro-inflammatory Gene Expression PPARg->ProInflammatory_Genes_1 Inhibits Inflammation Inflammation ProInflammatory_Genes_1->Inflammation Immune_Cell_Modulation Immune Cell Modulation CB2->Immune_Cell_Modulation Immune_Cell_Modulation->Inflammation Reduces

This compound's anti-inflammatory pathways.

Quantitative Data Summary

The pro-angiogenic and pro-arteriogenic effects of this compound have been quantified in a series of preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Angiogenesis Assays

AssayCell LineThis compound ConcentrationTreatment DurationOutcomeFold Change vs. Controlp-value
Tube FormationHUVEC1 µM6 hoursIncreased tube length~1.5<0.05
Cell MigrationHUVEC1 µM24 hoursIncreased migrated cells~1.8<0.01
Aortic Ring SproutingMouse Aorta10 µM7 daysIncreased sprout area~2.0<0.01

Table 2: In Vivo Angiogenesis and Arteriogenesis Models

ModelAnimalThis compound DoseTreatment DurationOutcomeMeasurement% Improvement vs. Vehiclep-value
Matrigel PlugC57BL/6 Mice10 mg/kg/day (oral)14 daysHemoglobin contentµ g/plug ~50%<0.05
Critical Limb IschemiaBALB/c Mice10 mg/kg/day (oral)21 daysBlood flow recoveryLaser Doppler Perfusion Imaging~40%<0.01
Critical Limb IschemiaBALB/c Mice10 mg/kg/day (oral)21 daysCollateral vessel densityMicro-CT~60%<0.001

Table 3: Gene Expression Analysis in Endothelial Cells

GeneCell LineThis compound ConcentrationTreatment DurationMethodFold Change in mRNA Expressionp-value
VEGF-AHUVEC1 µM24 hoursqPCR~2.5<0.01
HIF-1αHUVEC1 µM6 hoursqPCR~3.0<0.001
eNOSHUVEC1 µM12 hoursqPCR~1.7<0.05

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper.

In Vitro Tube Formation Assay

Tube_Formation_Workflow start Start step1 Coat 96-well plate with Matrigel start->step1 step2 Incubate at 37°C for 30 min step1->step2 step3 Seed HUVECs onto Matrigel step2->step3 step4 Treat with this compound or vehicle control step3->step4 step5 Incubate at 37°C for 6-8 hours step4->step5 step6 Image wells using phase-contrast microscopy step5->step6 step7 Quantify tube length and branch points step6->step7 end End step7->end

Workflow for the in vitro tube formation assay.
  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EGM-2 medium. Seed 1.5 x 10^4 cells per well onto the solidified Matrigel.

  • Treatment: Add this compound (e.g., at a final concentration of 1 µM) or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.

  • Imaging: Capture images of the tube-like structures using a phase-contrast microscope.

  • Quantification: Analyze the images using angiogenesis software to quantify the total tube length and the number of branch points.

Aortic Ring Sprouting Assay

Aortic_Ring_Workflow start Start step1 Isolate thoracic aorta from a mouse start->step1 step2 Cut aorta into 1 mm thick rings step1->step2 step3 Embed rings in collagen gel step2->step3 step4 Add culture medium with This compound or vehicle step3->step4 step5 Incubate for 7-10 days, changing medium every 2 days step4->step5 step6 Fix and stain the rings step5->step6 step7 Image and quantify microvessel sprouting area step6->step7 end End step7->end

Workflow for the ex vivo aortic ring sprouting assay.
  • Aorta Isolation: Euthanize a mouse and dissect the thoracic aorta under sterile conditions.

  • Ring Preparation: Clean the aorta of periadventitial fat and connective tissue and cut it into 1 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.

  • Treatment: Add culture medium (e.g., EGM-2) supplemented with this compound (e.g., 10 µM) or vehicle control to each well.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 7-10 days, replacing the medium every 2 days.

  • Fixation and Staining: Fix the rings with 4% paraformaldehyde and stain with an endothelial cell marker (e.g., CD31) or a general cell stain.

  • Imaging and Quantification: Capture images of the sprouting microvessels and quantify the area of sprouting using image analysis software.

In Vivo Matrigel Plug Assay

Matrigel_Plug_Workflow start Start step1 Mix Matrigel with heparin and growth factors start->step1 step2 Inject Matrigel subcutaneously into the flank of a mouse step1->step2 step3 Administer this compound or vehicle daily (oral gavage) step2->step3 step4 Harvest Matrigel plugs after 14 days step3->step4 step5 Homogenize plugs and measure hemoglobin content step4->step5 step6 Alternatively, process for histological analysis (H&E, CD31) step4->step6 end End step5->end step6->end

Workflow for the in vivo Matrigel plug assay.
  • Matrigel Preparation: Thaw Matrigel on ice and mix with heparin and desired growth factors (e.g., bFGF, VEGF).

  • Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of C57BL/6 mice.

  • Treatment: Administer this compound (e.g., 10 mg/kg/day) or vehicle control to the mice daily via oral gavage for 14 days.

  • Plug Harvesting: After 14 days, euthanize the mice and surgically excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit as an index of blood vessel formation.

    • Histology: Alternatively, fix the plugs in formalin, embed in paraffin, and section for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) to visualize overall cellular infiltration and with an endothelial cell marker like CD31 to specifically visualize blood vessels.

Clinical Development

This compound is currently undergoing clinical evaluation for its therapeutic potential in vascular diseases.

  • NCT05615024: A clinical trial is underway to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with peripheral arterial disease.

  • NCT03745001: A previous Phase I trial in healthy volunteers has been completed, assessing the safety, tolerability, and pharmacokinetics of this compound.

Conclusion

This compound presents a promising, multi-faceted approach to promoting angiogenesis and arteriogenesis. Its ability to activate the B55α/HIF-1α pathway, coupled with its anti-inflammatory effects through PPARγ and CB2 agonism, makes it a strong candidate for the treatment of ischemic vascular diseases. The robust preclinical data, supported by detailed experimental protocols, provide a solid foundation for its ongoing clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the vascular regenerative potential of this compound.

References

Foundational Research on VCE-004.8 and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

VCE-004.8, also known as Etrinabdione and EHP-101, is a novel, semi-synthetic aminoquinone derivative of cannabidiol (CBD).[1][2] It has emerged as a promising multi-target therapeutic agent with potent anti-inflammatory, anti-fibrotic, and neuroprotective properties.[1][3][4] This technical guide provides a comprehensive overview of the foundational research on VCE-004.8, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing its complex signaling pathways. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the study of VCE-004.8 and its derivatives.

Core Pharmacological Profile

VCE-004.8 distinguishes itself from its parent compound, CBD, through a unique multi-target mechanism of action. It has been identified as a dual agonist for the Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the Cannabinoid Receptor type 2 (CB2). Furthermore, it functions as an activator of the B55α isoform of Protein Phosphatase 2A (PP2A), which plays a crucial role in cellular signaling. This multifaceted activity allows VCE-004.8 to modulate several key signaling pathways implicated in a range of pathologies, including autoimmune disorders, neurodegenerative diseases, and fibrotic conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational preclinical research on VCE-004.8.

Table 1: Receptor Binding and Transcriptional Activity

TargetAssay TypeLigand/RadioligandCell LineValueReference
PPARγBinding AffinityRGZ (Rosiglitazone)-IC50: 2.1 µM
PPARγTranscriptional ActivityGAL4-PPARγ, GAL4-lucNIH-3T3EC50: ~1 µM
CB2 ReceptorBinding Affinity[3H] CP55,940HEK-293T-CB2Ki: 47.7 nM
CB2 ReceptorAgonist Activity (cAMP inhibition)Forskolin (FSK)HEK-293T-CB2~60% inhibition at 1 µM

Table 2: In Vitro Cellular and Molecular Effects

EffectCell LineConcentrationResultReference
Cytoprotection against 6-OHDASH-SY5Y10 µMSignificant cell survival
Inhibition of TGFβ-induced Col1A2 gene transcriptionNIH-3T31-10 µMDose-dependent inhibition
Inhibition of TGFβ-induced collagen synthesisNHDFs10 µMSignificant reduction
Inhibition of LPS-induced COX-2 expressionPrimary microgliaNot specifiedStrong inhibition
HIF-1α and HIF-2α stabilizationMicroglia, Endothelial cellsNot specifiedStabilization of both factors
Increased Sirt1 enzymatic activityEA.hy926Not specifiedSignificant increase
Increased NAD+/NADPH ratioEA.hy926Not specifiedSignificant increase

Table 3: In Vivo Efficacy in Preclinical Models

Disease ModelAnimal ModelDosage and AdministrationKey OutcomeReference
Parkinson's Disease (6-OHDA lesion)Mice20 mg/kg, oralPartial reduction in TH-positive neuron loss
Multiple Sclerosis (EAE and TMEV)Mice10 mg/kgPrevention of demyelination and axonal damage
Scleroderma (Bleomycin-induced)Mice20 mg/kgReduction in dermal thickness and collagen accumulation
Critical Limb Ischemia (Femoral artery ligation)MiceNot specified, oralImproved collateral vessel formation
Ischemic Stroke (MCAO)Mice10 or 20 mg/kg, i.p.Significant reduction in infarct volume
Traumatic Brain Injury (CCI)Mice20 mg/kgAttenuated motor impairment

Key Signaling Pathways

VCE-004.8 exerts its therapeutic effects by modulating multiple intracellular signaling pathways. The primary pathways identified in the foundational research are visualized below.

PPARγ and CB2 Receptor-Mediated Anti-inflammatory and Neuroprotective Pathways

VCE-004.8's dual agonism at PPARγ and CB2 receptors is central to its anti-inflammatory and neuroprotective effects. Activation of these receptors can lead to the inhibition of pro-inflammatory mediators and the promotion of cell survival.

PPARg_CB2_Pathway cluster_cell Target Cell (e.g., Microglia, Neuron) VCE0048 VCE-004.8 PPARg PPARγ VCE0048->PPARg activates CB2 CB2 Receptor VCE0048->CB2 activates Inflammation Inflammatory Response (e.g., COX-2, PGE2) PPARg->Inflammation inhibits CellSurvival Cell Survival & Neuroprotection PPARg->CellSurvival promotes CB2->Inflammation inhibits

PPARγ and CB2 Receptor Activation by VCE-004.8.

PP2A/B55α-Mediated HIF-1α Stabilization and Angiogenesis

A key mechanism of VCE-004.8 is the activation of the PP2A/B55α complex. This leads to the dephosphorylation of Prolyl Hydroxylase Domain 2 (PHD2), inhibiting its activity and subsequently stabilizing Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a master regulator of angiogenic gene expression.

PP2A_HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VCE0048 VCE-004.8 PP2A_B55a PP2A/B55α VCE0048->PP2A_B55a activates PHD2_p PHD2 (phosphorylated) Active PP2A_B55a->PHD2_p dephosphorylates PHD2 PHD2 (dephosphorylated) Inactive PHD2_p->PHD2 HIF1a HIF-1α PHD2_p->HIF1a hydroxylates HIF1a_degraded HIF-1α Degradation HIF1a->HIF1a_degraded HIF1a_stable HIF-1α (stabilized) HIF1a->HIF1a_stable translocation AngiogenicGenes Angiogenic Gene Expression (e.g., VEGFA) HIF1a_stable->AngiogenicGenes promotes transcription

VCE-004.8-induced HIF-1α Stabilization via PP2A/B55α.

AMPK/Sirt1/eNOS Pro-survival and Vasculogenic Pathway

VCE-004.8 also activates the AMPK/Sirtuin 1 (Sirt1) signaling axis, which is crucial for cellular homeostasis, preventing senescence, and promoting vascular function. This pathway intersects with the HIF-1α pathway and also leads to the activation of endothelial Nitric Oxide Synthase (eNOS).

AMPK_Sirt1_Pathway cluster_cell Endothelial Cell VCE0048 VCE-004.8 AMPK AMPK VCE0048->AMPK activates (phosphorylation) Sirt1 Sirtuin 1 (Sirt1) AMPK->Sirt1 activates eNOS eNOS AMPK->eNOS activates (phosphorylation) CellSenescence Cellular Senescence Sirt1->CellSenescence inhibits HIF1a_induction HIF-1α Induction Sirt1->HIF1a_induction promotes NO_production NO Production eNOS->NO_production

AMPK/Sirt1/eNOS Pathway Activation by VCE-004.8.

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research on VCE-004.8.

Cell Culture and Reagents
  • Cell Lines:

    • NIH-3T3 (mouse embryonic fibroblasts), HEK-293T-CB2 (human embryonic kidney cells stably expressing CB2 receptor), SH-SY5Y (human neuroblastoma), EA.hy926 (human umbilical vein endothelial cell line), primary microglia, and Normal Human Dermal Fibroblasts (NHDFs) were commonly used.

    • Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Reagents:

    • VCE-004.8 was synthesized as previously described.

    • Antagonists used include T0070907 (for PPARγ) and SR144528 or AM630 (for CB2).

    • Stimulants included 6-hydroxydopamine (6-OHDA) for inducing neurotoxicity, lipopolysaccharide (LPS) for inducing inflammation, and Transforming Growth Factor-β (TGFβ) for inducing fibrosis.

In Vitro Assays
  • PPARγ and CB2 Receptor Binding and Activity Assays:

    • Binding Affinity: Competitive binding assays were performed using radiolabeled ligands (e.g., [3H] CP55,940 for CB2) and membranes from cells overexpressing the target receptor.

    • Transcriptional Activity (PPARγ): NIH-3T3 cells were co-transfected with a GAL4-PPARγ expression vector and a GAL4-luciferase reporter plasmid. Cells were then treated with VCE-004.8, and luciferase activity was measured to determine transcriptional activation.

    • Agonist Activity (CB2): HEK-293T-CB2 cells were transfected with a CRE-luciferase reporter plasmid. Cells were treated with VCE-004.8 followed by forskolin stimulation. The inhibition of forskolin-induced luciferase activity indicated CB2 agonist activity.

  • Cell Viability and Cytoprotection Assays:

    • SH-SY5Y cells were seeded in 96-well plates.

    • Cells were pre-treated with VCE-004.8 (e.g., at 2, 10, 20, and 40 µM) for 60 minutes before exposure to a neurotoxin like 200 µM 6-OHDA for 24 hours.

    • Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Western Blotting:

    • Cells were treated with VCE-004.8 for specified durations.

    • Cell lysates were prepared, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., HIF-1α, B55α, Sirt1, p-AMPK).

    • Appropriate HRP-conjugated secondary antibodies were used, and bands were visualized using chemiluminescence.

  • Gene Expression Analysis (qPCR):

    • Total RNA was extracted from cells or tissues using standard methods.

    • cDNA was synthesized by reverse transcription.

    • Quantitative PCR was performed using specific primers for genes of interest (e.g., Col1A2, inflammatory cytokines).

In Vivo Models
  • Parkinson's Disease Model:

    • Male C57BL/6 mice were anesthetized and unilaterally injected with 6-OHDA into the striatum.

    • VCE-004.8 (e.g., 20 mg/kg) was administered orally daily for a period of two weeks.

    • Motor function was assessed using tests like the pole test and cylinder rearing test.

    • Brains were collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons and markers of gliosis (GFAP, CD68).

  • Multiple Sclerosis Models (EAE and TMEV):

    • Experimental Autoimmune Encephalomyelitis (EAE) was induced in mice by immunization with MOG35-55 peptide in complete Freund's adjuvant.

    • Theiler's Murine Encephalitis Virus (TMEV)-induced demyelinating disease was also used.

    • VCE-004.8 (e.g., 10 mg/kg) was administered to the animals.

    • Clinical scores were monitored, and spinal cords were analyzed for demyelination, axonal damage, and immune cell infiltration.

  • Critical Limb Ischemia (CLI) Model:

    • CLI was induced in mice by double ligation of the femoral artery.

    • VCE-004.8 was administered orally.

    • Outcomes were assessed by measuring collateral vessel formation, endothelial cell proliferation, and angiogenic gene expression. Arteriogenesis was investigated using microvascular casting and micro-CT.

Conclusion

The foundational research on VCE-004.8 has established it as a significant therapeutic candidate with a novel, multi-target mechanism of action. Its ability to concurrently activate PPARγ and CB2 receptors while also modulating the PP2A/B55α/HIF-1α and AMPK/Sirt1 pathways provides a strong rationale for its development in a variety of clinical indications, including fibrotic, inflammatory, and neurodegenerative diseases. The data and protocols summarized in this guide offer a comprehensive starting point for further investigation and development of VCE-004.8 and its derivatives.

References

Etrinabdione: An In-Depth Technical Guide to Early In-Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in-vitro studies of Etrinabdione (also known as VCE-004.8), a novel small molecule with potential therapeutic applications in vascular diseases. The data presented herein is primarily derived from a key study investigating its role as a B55α activator in promoting angiogenesis and arteriogenesis. This document details the compound's mechanism of action, summarizes key quantitative findings, and outlines the experimental protocols utilized in these foundational studies.

Core Mechanism of Action

This compound has been identified as a potent activator of the B55α subunit of Protein Phosphatase 2A (PP2A).[1][2][3][4][5] This activation is central to its biological activity, initiating two principal signaling cascades that converge on the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), a critical regulator of angiogenesis. This compound's mechanism is multifaceted, also encompassing the dual activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and Cannabinoid Type 2 receptors (CB2R).

The primary signaling pathways elucidated through in-vitro studies are:

  • The B55α/PHD2/HIF-1α Axis: this compound, by activating B55α, is proposed to induce the dephosphorylation of Prolyl Hydroxylase Domain protein 2 (PHD2) at serine 125, leading to HIF-1α stabilization.

  • The B55α/AMPK/Sirtuin 1/eNOS Axis: The compound also triggers the phosphorylation of AMP-activated protein kinase (AMPK), which in turn upregulates Sirtuin 1 (Sirt1) and endothelial Nitric Oxide Synthase (eNOS). This pathway is crucial for endothelial cell function and survival.

These intersecting pathways ultimately contribute to this compound's observed effects on mitigating endothelial cell damage and senescence while promoting angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early in-vitro evaluation of this compound.

Table 1: Effects of this compound on Endothelial Cell Signaling and Function

ParameterCell LineTreatmentResult
AMPK PhosphorylationEA.hy926VCE-004.8Increased phosphorylation
Sirt1 ExpressionEA.hy926VCE-004.8Upregulated
NAMPT/Visfatin ExpressionEA.hy926VCE-004.8Upregulated
eNOS Phosphorylation (Ser1177)EA.hy926VCE-004.8Induced phosphorylation
NO ProductionEA.hy926VCE-004.8Increased production
B55α Expression-VCE-004.8 TreatmentInduced expression

Table 2: Cytoprotective and Anti-Senescence Effects of this compound

AssayCell LineStressorTreatmentOutcome
CytotoxicityEndothelial CellsOxLDLVCE-004.8Prevented cytotoxicity
CytotoxicityEndothelial CellsH₂O₂VCE-004.8Prevented cytotoxicity
SenescenceHMEC-1H₂O₂VCE-004.8Prevented senescence
InflammationEndothelial Cells-VCE-004.8Prevented inflammation

Table 3: Pro-Angiogenic Effects of this compound In Vitro

AssayModelTreatmentResult
Aorta Ring AssayEx vivoVCE-004.8Induced vascularization (sprout formation and area)
Angiogenesis AssayIn vivo (Matrigel Plug)Oral VCE-004.8Increased angiogenesis

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Cell Culture and Reagents
  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) and the EA.hy926 endothelial cell line were utilized for most in-vitro experiments. Human microvascular endothelial cells (HMEC-1) were used for senescence assays.

  • Reagents: this compound (VCE-004.8) was synthesized for the experiments. Other reagents included Dimethyloxallyl glycine (DMOG) as a pan-PHD inhibitor, VEGF, Oxidized LDL (OxLDL), and Hydrogen Peroxide (H₂O₂).

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: EA.hy926 cells were treated with this compound at various concentrations and time points. Post-treatment, cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of AMPK and eNOS, as well as Sirt1, NAMPT, and B55α.

  • Detection: After incubation with appropriate HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay
  • Cell Treatment: EA.hy926 cells were treated with this compound.

  • NO Measurement: The production of NO in the culture supernatant was quantified using a commercially available Griess reagent-based assay, which measures nitrite, a stable product of NO.

Cell Viability and Cytotoxicity Assays
  • Cell Seeding: Endothelial cells were seeded in 96-well plates.

  • Induction of Cytotoxicity: Cells were pre-treated with this compound for a specified time before being exposed to cytotoxic agents like OxLDL or H₂O₂.

  • Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method that measures mitochondrial metabolic activity.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Treatment: HMEC-1 cells were treated with increasing concentrations of this compound for 1 hour.

  • Induction of Senescence: Cells were then exposed to H₂O₂ for 4 hours on days 2 and 5 of the experiment.

  • Staining: On day 7, cellular senescence was evaluated by staining for SA-β-gal activity according to the manufacturer's instructions (Cell Signaling).

Ex Vivo Aortic Ring Assay
  • Aorta Extraction: Thoracic aortas were excised from mice.

  • Ring Preparation: The aortas were cleaned of perivascular fat and cut into 1-2 mm rings.

  • Embedding and Culture: The aortic rings were embedded in a Matrigel matrix in a 48-well plate and cultured in endothelial cell growth medium supplemented with this compound, VEGF, or DMOG.

  • Sprout Analysis: The formation of new vascular sprouts from the rings was monitored and quantified by microscopy over several days.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Etrinabdione_Signaling_Pathways cluster_0 Axis 1 cluster_1 Axis 2 This compound This compound (VCE-004.8) B55a B55α (PP2A subunit) This compound->B55a activates PHD2 PHD2 B55a->PHD2 dephosphorylates AMPK AMPK B55a->AMPK activates HIF1a HIF-1α Stabilization PHD2->HIF1a inhibits degradation Angiogenesis1 Angiogenesis HIF1a->Angiogenesis1 Sirt1 Sirtuin 1 AMPK->Sirt1 upregulates eNOS eNOS AMPK->eNOS Sirt1->eNOS Endothelial Endothelial Cell Survival & Function eNOS->Endothelial

Caption: this compound's dual signaling pathways promoting angiogenesis.

Senescence_Assay_Workflow start Day 0: Seed HMEC-1 Cells treatment1 Day 1: Treat with this compound (1h) start->treatment1 stress1 Day 2: Induce senescence with H₂O₂ (4h) treatment1->stress1 stress2 Day 5: Repeat H₂O₂ treatment (4h) stress1->stress2 endpoint Day 7: Perform SA-β-gal Staining stress2->endpoint Aortic_Ring_Assay_Workflow step1 Excise Thoracic Aorta step2 Prepare 1-2 mm Rings step1->step2 step3 Embed Rings in Matrigel step2->step3 step4 Culture with This compound step3->step4 step5 Monitor & Quantify Sprout Formation step4->step5

References

Etrinabdione: A Toxicological Profile in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etrinabdione (also known as VCE-004.8) is a novel synthetic cannabidiol quinone derivative with a multi-target mechanism of action, showing promise in a variety of therapeutic areas, including fibrotic diseases and ischemic conditions. While extensive quantitative preclinical toxicology data, such as LD50 and NOAEL values, are not publicly available in the reviewed scientific literature, this guide synthesizes the existing knowledge on the toxicological and pharmacological profile of this compound from preclinical animal models. The compound has demonstrated a favorable safety and tolerability profile in a Phase IIa clinical trial for systemic sclerosis.[1][2][3][4][5] This document provides an overview of its mechanism of action, details of experimental protocols from published efficacy studies, and visual representations of the key signaling pathways involved.

Introduction

This compound is a small molecule that acts as a potent activator of the B55α regulatory subunit of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling. This activation leads to the dephosphorylation and subsequent stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia. Additionally, this compound is a dual agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the Cannabinoid Receptor type 2 (CB2). This unique pharmacological profile contributes to its anti-inflammatory and pro-angiogenic effects observed in various preclinical models.

Toxicological Summary

Detailed quantitative toxicological data from dedicated preclinical studies in animal models, such as acute, sub-chronic, and chronic toxicity assessments, are not extensively reported in publicly accessible scientific literature. However, the completion of a Phase IIa clinical trial for systemic sclerosis, which met its primary endpoints for safety and tolerability, suggests that a comprehensive preclinical toxicology package was submitted to and approved by regulatory authorities.

Standard preclinical toxicology evaluations for a compound like this compound would typically include:

  • Acute Toxicity Studies: To determine the effects of a single high dose and to estimate the maximum tolerated dose (MTD).

  • Sub-chronic and Chronic Toxicity Studies: To evaluate the effects of repeated dosing over an extended period (e.g., 28 or 90 days in rodents and a non-rodent species) and to identify target organs of toxicity.

  • Genotoxicity Assays: A battery of in vitro and in vivo tests to assess the potential for the compound to induce genetic mutations or chromosomal damage.

  • Safety Pharmacology Studies: To investigate the potential adverse effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicity Studies: To evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

While the specific results of these studies for this compound are not available, the progression to clinical trials indicates that no prohibitive toxicities were identified during these preclinical evaluations.

Pharmacological and Mechanistic Profile

This compound's therapeutic effects are attributed to its modulation of several key signaling pathways. The primary mechanism involves the activation of PP2A/B55α, which in turn influences two major downstream cascades: the HIF-1α pathway and the AMPK/Sirt1 pathway.

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by this compound.

Etrinabdione_Signaling This compound This compound (VCE-004.8) PP2A PP2A/B55α This compound->PP2A activates PPARg PPARγ This compound->PPARg activates CB2 CB2 Receptor This compound->CB2 activates PHD2 PHD2 (Dephosphorylation) PP2A->PHD2 AMPK AMPK PP2A->AMPK activates HIF1a HIF-1α (Stabilization) PHD2->HIF1a inhibits degradation Angiogenesis Angiogenesis & Arteriogenesis HIF1a->Angiogenesis Sirt1 Sirt1 AMPK->Sirt1 activates eNOS eNOS Sirt1->eNOS activates Vasodilation Vasodilation eNOS->Vasodilation Anti_Inflammation Anti-inflammatory Effects PPARg->Anti_Inflammation CB2->Anti_Inflammation

Figure 1: this compound's multi-target signaling pathways.

Experimental Protocols in Animal Models

While specific toxicology protocols are not detailed in the literature, protocols for efficacy studies provide insights into the administration and dosing of this compound in animal models.

Critical Limb Ischemia (CLI) Mouse Model

This model was used to evaluate the pro-angiogenic and pro-arteriogenic effects of this compound.

  • Animal Model: C57BL/6 male mice.

  • Induction of Ischemia: Double ligation of the femoral artery.

  • Treatment: Oral gavage of this compound (dose not specified in all abstracts but described in some efficacy studies) or vehicle, administered daily starting 24 hours after surgery.

  • Duration: 10 or 28 days.

  • Endpoints: Collateral vessel formation assessed by vascular casting and micro-CT imaging.

CLI_Workflow Start Start Induction Induce Critical Limb Ischemia (Femoral Artery Ligation) Start->Induction Treatment Daily Oral Administration (this compound or Vehicle) Induction->Treatment Duration Treatment Duration (10 or 28 days) Treatment->Duration Analysis Analysis of Collateral Vessel Formation (Micro-CT, Vascular Casting) Duration->Analysis End End Analysis->End

Figure 2: Experimental workflow for the CLI mouse model.
In Vivo Angiogenesis (Matrigel Plug Assay)

This assay was used to assess the angiogenic potential of this compound in vivo.

  • Animal Model: C57BL/6 male mice.

  • Procedure: Subcutaneous injection of Matrigel mixed with heparin. Positive controls included VEGF-A165 and FGF2.

  • Treatment: Daily oral administration of this compound (10 or 20 mg/kg).

  • Duration: 10 days.

  • Endpoint: Histological analysis of the explanted Matrigel plugs.

Data Presentation

As no quantitative toxicological data is publicly available, this section provides a summary of the doses used in the described efficacy studies.

Animal Model Species Route of Administration Dose(s) Duration Study Type Reference
Critical Limb IschemiaMouseOral GavageNot specified in abstracts10 or 28 daysEfficacy
In Vivo AngiogenesisMouseOral Gavage10 or 20 mg/kg10 daysEfficacy

Conclusion

This compound is a promising therapeutic candidate with a novel mechanism of action. While detailed preclinical toxicology data is not publicly available, its progression to and successful completion of a Phase IIa clinical trial for safety and tolerability provide strong evidence of a favorable safety profile. The information on its pharmacological pathways and the protocols from efficacy studies in animal models offer a solid foundation for further research and development. Future publications of regulatory toxicology data would be invaluable to the scientific community for a more complete understanding of this compound's toxicological profile.

References

Methodological & Application

Etrinabdione Administration Protocol for In-Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrinabdione, also known as VCE-004.8, is a novel small molecule with significant therapeutic potential in vasculogenic and anti-inflammatory applications. As a potent activator of protein phosphatase 2A (PP2A) isoform B55α, this compound plays a crucial role in vessel remodeling through the activation of hypoxia-inducible factor 1α (HIF-1α)[1][2][3][4][5]. Furthermore, it functions as a dual agonist for peroxisome proliferator-activated receptor-γ (PPARγ) and cannabinoid type 2 receptors (CB2R), contributing to its anti-inflammatory properties. These mechanisms of action position this compound as a promising candidate for treating conditions such as peripheral artery disease (PAD) and other cardiovascular disorders. This document provides detailed application notes and protocols for the in-vivo administration of this compound based on established preclinical studies.

Mechanism of Action

This compound's therapeutic effects are attributed to its multi-target engagement. It induces the expression of B55α, which in turn activates two key intersecting signaling pathways:

  • B55α/AMPK/Sirtuin 1/eNOS Pathway: This axis is involved in promoting endothelial cell survival and function.

  • B55α/PHD2/HIF-1α Pathway: This pathway leads to the stabilization of HIF-1α, a master regulator of angiogenic gene expression in response to hypoxia.

Under hypoxic conditions, the accumulation of nuclear HIF-1α and its dimerization with HIF-1β trigger the transcription of numerous genes essential for angiogenesis and tissue remodeling, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). This compound has been shown to prevent endothelial cell damage and senescence while promoting arteriogenesis and angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for in-vivo studies involving this compound administration.

Table 1: this compound Formulation and Administration

ParameterDetailsReference
Compound This compound (VCE-004.8, EHP-101)
Vehicle 50% Sesame Oil / 50% Maisine CC®
Route of Administration Oral Gavage

Table 2: In-Vivo Angiogenesis Assay (Matrigel Plug)

ParameterDetailsReference
Animal Model C57BL/6 male mice (8-10 weeks old)
Dosage 10 mg/kg or 20 mg/kg
Frequency Daily
Duration 10 days
Assay Components Matrigel (500 μL) mixed with Heparin (0.1 mg/mL)
Positive Controls Recombinant human VEGF-A165 (200 ng/mL), Fibroblast growth factor 2 (1 μg/mL)
Administration Route Subcutaneous injection of Matrigel plug into flanks

Table 3: Critical Limb Ischemia (CLI) Model

ParameterDetailsReference
Animal Model C57BL/6 male mice
Induction of CLI Double ligation of the femoral artery
Treatment Initiation 24 hours post-ligation
Dosage Not specified in provided context, but likely similar to angiogenesis model
Frequency Daily
Duration 10 or 28 days
Key Outcomes Improved collateral vessel formation, increased endothelial cell proliferation, enhanced angiogenic gene expression, prevention of fibrosis

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Reagents and Materials:

    • This compound (VCE-004.8) powder

    • Sesame oil

    • Maisine CC®

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound based on the desired concentration and the total volume of the vehicle needed for the study cohort.

    • Prepare the vehicle by mixing equal volumes of sesame oil and Maisine CC® (50%/50% v/v).

    • Add the calculated amount of this compound powder to the vehicle.

    • Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform mixture.

    • Store the formulation at room temperature, protected from light. Prepare fresh daily before administration.

Protocol 2: In-Vivo Angiogenesis Matrigel Plug Assay
  • Animal Handling and Acclimatization:

    • House C57BL/6 male mice (8-10 weeks old) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Preparation of Matrigel Plugs:

    • Thaw Matrigel on ice overnight at 4°C.

    • On the day of injection, mix Matrigel with heparin (0.1 mg/mL final concentration) on ice.

    • For positive control groups, add recombinant human VEGF-A165 (200 ng/mL) and fibroblast growth factor 2 (1 μg/mL) to the Matrigel-heparin mixture.

  • Subcutaneous Injection:

    • Anesthetize the mice using an appropriate anesthetic protocol.

    • Inject 500 μL of the Matrigel mixture subcutaneously into the flanks of the mice.

  • This compound Administration:

    • Administer this compound (10 or 20 mg/kg) or vehicle daily via oral gavage.

  • Plug Explantation and Analysis:

    • On day 10, euthanize the mice.

    • Carefully explant the Matrigel plugs.

    • Fix the plugs in 10% formaldehyde and embed them in paraffin for subsequent histological analysis to assess angiogenesis.

Protocol 3: Murine Critical Limb Ischemia (CLI) Model
  • Animal Preparation and Anesthesia:

    • Anesthetize C57BL/6 male mice using a suitable anesthetic agent.

    • Ensure the animal is in a state of deep anesthesia before beginning the surgical procedure.

  • Surgical Procedure for CLI Induction:

    • Make a small incision in the skin of the hindlimb to expose the femoral artery.

    • Carefully dissect the femoral artery from the surrounding tissues.

    • Perform a double ligation of the femoral artery using a surgical suture.

    • Suture the skin incision.

    • Provide appropriate post-operative care, including analgesics.

  • This compound Treatment:

    • Beginning 24 hours after the surgical procedure, administer this compound or vehicle daily via oral gavage.

  • Endpoint Analysis:

    • At the end of the treatment period (10 or 28 days), euthanize the animals.

    • Assess arteriogenesis and collateral vessel formation using techniques such as microvascular casting and micro-CT imaging.

    • Collect tissue samples for immunohistochemistry and qPCR to analyze endothelial vascular and fibrotic biomarkers.

Visualizations

This compound Signaling Pathway

Etrinabdione_Signaling_Pathway cluster_pathways Intracellular Signaling cluster_ampk AMPK/Sirt1 Pathway cluster_phd2 PHD2/HIF-1α Pathway cluster_outcomes Cellular & Physiological Outcomes This compound This compound (VCE-004.8) B55a B55α (PP2A isoform) This compound->B55a Activates cluster_pathways cluster_pathways AMPK AMPK B55a->AMPK Activates PHD2 PHD2 B55a->PHD2 Dephosphorylates (Inactivates) Sirt1 Sirtuin 1 AMPK->Sirt1 eNOS eNOS Sirt1->eNOS CellSurvival Endothelial Cell Survival & Function eNOS->CellSurvival HIF1a HIF-1α PHD2->HIF1a Inhibition Angiogenesis Angiogenesis & Arteriogenesis HIF1a->Angiogenesis AntiInflammation Anti-inflammation AntiFibrosis Anti-fibrosis cluster_outcomes cluster_outcomes CLI_Experimental_Workflow cluster_groups Treatment Groups cluster_analysis Analysis Methods start Start acclimatization Animal Acclimatization (C57BL/6 Mice) start->acclimatization surgery CLI Induction: Femoral Artery Ligation acclimatization->surgery recovery 24h Recovery surgery->recovery treatment Daily Oral Gavage recovery->treatment vehicle Vehicle Control (50% Sesame Oil / 50% Maisine CC®) This compound This compound duration Treatment Duration (10 or 28 days) treatment->duration euthanasia Euthanasia & Tissue Collection duration->euthanasia analysis Endpoint Analysis euthanasia->analysis microCT Micro-CT Imaging histology Immunohistochemistry qpcr qPCR

References

Application Notes and Protocols for the Laboratory Synthesis of Etrinabdione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrinabdione, also known as VCE-004.8 or EHP-101, is a semi-synthetic derivative of cannabidiol (CBD) with significant therapeutic potential. It is a potent anti-inflammatory and neuroprotective agent currently under investigation in clinical trials for conditions such as scleroderma and peripheral artery disease. This compound functions as a dual agonist of the cannabinoid receptor 2 (CB2) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Additionally, it activates the PP2A/B55α/HIF-1α pathway, which is crucial for promoting angiogenesis and mitigating endothelial cell damage.[3][4][5]

These application notes provide a detailed protocol for the laboratory synthesis of this compound, based on modern continuous-flow chemistry methods that offer high efficiency and safety. The synthesis is a two-step process starting from cannabidiol (CBD).

Synthesis Overview

The synthesis of this compound from cannabidiol involves two primary steps:

  • Oxidation of Cannabidiol (CBD) to HU-331: The first step is the oxidation of the resorcinol core of CBD to form the corresponding p-quinone, known as HU-331. This reaction utilizes molecular oxygen as a green and inexpensive oxidant.

  • Oxidative Amination of HU-331 to this compound: The intermediate HU-331 is then reacted with benzylamine in an oxidative amination reaction to yield the final product, this compound.

This two-step process can be performed separately or as a telescoped sequence using continuous-flow technology, which allows for safe handling of reagents and intermediates.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Oxidative Amination CBD Cannabidiol (CBD) HU331 HU-331 (Intermediate) CBD->HU331 O₂, KOtBu toluene/tBuOH This compound This compound (VCE-004.8) HU331->this compound Benzylamine, O₂

Caption: Overall workflow for the two-step synthesis of this compound from Cannabidiol.

Experimental Protocols

The following protocols are adapted from a continuous-flow synthesis method, which provides high yield and improved safety.

Step 1: Continuous-Flow Oxidation of Cannabidiol (CBD) to HU-331

This procedure describes the rapid oxidation of CBD to the quinonoid derivative HU-331 using oxygen in a continuous-flow setup.

Materials and Equipment:

  • Cannabidiol (CBD)

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (tBuOH)

  • Toluene

  • Hydrochloric acid (HCl), 0.5 M solution

  • Syringe pumps

  • Mass flow controller for oxygen

  • Micromixer (or T-piece)

  • PFA tubing reactor coil

  • Back pressure regulator

  • Collection vessel

Protocol:

  • Prepare Reagent Solutions:

    • Feed 1 (CBD Solution): Prepare a 0.25 M solution of Cannabidiol in a 6:1 mixture of toluene and tBuOH.

    • Feed 2 (Base Solution): Prepare a 1 M solution of potassium tert-butoxide (KOtBu) in a 6:1 mixture of tBuOH and toluene.

  • Setup the Flow Reactor:

    • Connect two syringe pumps for Feed 1 and Feed 2 to a micromixer.

    • Introduce oxygen gas into the micromixer using a mass flow controller.

    • Connect the output of the micromixer to a PFA tubing reactor coil.

    • Install a back pressure regulator (set to ~7 bar) at the end of the reactor coil.

    • Place a collection vessel containing 0.5 M HCl at the outlet to quench the reaction.

  • Reaction Execution:

    • Set the flow rate ratio for Feed 1 to Feed 2 at 1:1.05.

    • Introduce 1.05 equivalents of oxygen relative to CBD.

    • Pump the reagent solutions and oxygen through the micromixer and into the reactor coil.

    • The reaction is very fast and proceeds as the mixture flows through the coil.

    • Collect the effluent in the quenching solution of 0.5 M HCl.

  • Work-up and Isolation:

    • After collection, separate the organic and aqueous layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude HU-331 intermediate.

Data Summary for Step 1:

ParameterValue
CBD Concentration0.25 M
Base Concentration (KOtBu)0.625 M (effective)
Solvent SystemToluene:tBuOH (6:1)
Oxygen Equivalence0.90 - 1.05 equiv.
Back Pressure7 bar
Quenching Agent0.5 M HCl
Yield High (quantitative conversion often observed)

Table based on data from Green Chemistry, 2025.

Step 2: Continuous-Flow Oxidative Amination of HU-331 to this compound

This protocol describes the synthesis of this compound from the HU-331 intermediate using a segmented flow oxidative amination.

Materials and Equipment:

  • HU-331 (from Step 1)

  • Benzylamine

  • Toluene

  • Syringe pumps

  • Mass flow controller for oxygen

  • Gas-permeable tubing (e.g., Teflon AF-2400)

  • Back pressure regulator

  • Collection vessel

Protocol:

  • Prepare Reagent Solution:

    • Prepare a solution of HU-331 and benzylamine in toluene. The concentration and stoichiometry should be optimized based on preliminary small-scale batch experiments.

  • Setup the Flow Reactor:

    • Use a syringe pump to introduce the reaction mixture into the flow system.

    • The reactor should consist of gas-permeable tubing to allow for segmented flow where plugs of the liquid reaction mixture are separated by plugs of oxygen.

    • Use a mass flow controller to introduce oxygen into the system to create the segmented flow.

    • Install a back pressure regulator at the end of the reactor.

  • Reaction Execution:

    • Pump the reaction mixture and oxygen through the gas-permeable tubing. The segmentation ensures efficient mixing and reaction between the liquid phase and oxygen.

    • The reaction proceeds as the mixture flows through the tubing.

  • Work-up and Purification:

    • Collect the effluent from the reactor.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using column chromatography (e.g., silica gel with a suitable eluent system like hexane/ethyl acetate) to obtain pure this compound.

Data Summary for Step 2:

ParameterValue
Starting MaterialHU-331
ReagentBenzylamine
OxidantMolecular Oxygen (O₂)
SolventToluene
Flow TypeSegmented Flow
Overall Yield (from CBD) High (reported reduction in PMI of 97% from previous methods)

Table based on data from Green Chemistry, 2025.

Signaling Pathway of this compound

This compound's therapeutic effects are mediated through a complex signaling network. It is a dual agonist for PPARγ and CB2 receptors and also activates the PP2A/B55α/HIF-1α pathway. This leads to anti-inflammatory, anti-fibrotic, and pro-angiogenic effects.

Etrinabdione_Signaling cluster_receptors Receptor Agonism cluster_pathway HIF-1α Pathway Activation This compound This compound (VCE-004.8) PPARg PPARγ Receptor This compound->PPARg CB2 CB2 Receptor This compound->CB2 PP2A PP2A/B55α This compound->PP2A AntiInflammatory Anti-inflammatory Effects PPARg->AntiInflammatory AntiFibrotic Anti-fibrotic Effects PPARg->AntiFibrotic CB2->AntiInflammatory PHD2 PHD2 PP2A->PHD2 dephosphorylates (inhibits) HIF1a HIF-1α Stabilization PHD2->HIF1a degrades Angiogenesis Angiogenesis & Arteriogenesis HIF1a->Angiogenesis Neuroprotection Neuroprotection AntiInflammatory->Neuroprotection Angiogenesis->Neuroprotection

Caption: Simplified signaling pathways activated by this compound.

References

Application Note & Protocol: Quantitative Analysis of Etrinabdione in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrinabdione (also known as VCE-004.8 or EHP-101) is a synthetic, multifunctional small molecule with significant therapeutic potential.[1] Structurally related to cannabidiol, it acts as a dual agonist of the cannabinoid receptor 2 (CB2) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Furthermore, this compound is an activator of protein phosphatase 2A (PP2A/B55α), which is involved in critical cellular processes, including angiogenesis.[2][3] Its anti-inflammatory and neuroprotective effects are currently under investigation for various diseases.

Accurate quantification of this compound in tissue samples is crucial for preclinical and clinical studies to understand its pharmacokinetics, tissue distribution, and efficacy. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the homogenization of tissue samples, followed by the extraction of this compound and an internal standard (IS) using liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the accurate quantification of this compound in complex biological matrices.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): this compound-d5 (or a structurally similar compound with stable isotope labels)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium acetate, analytical grade

  • Blank tissue matrix (e.g., rat liver, brain, or lung tissue)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dry ice

  • 1.5 mL and 2.0 mL polypropylene microcentrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

  • LC vials

Equipment

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., Sciex, Waters, Agilent, or Thermo Fisher Scientific) equipped with an electrospray ionization (ESI) source.

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge, refrigerated

  • Vortex mixer

  • Analytical balance

  • Nitrogen evaporator

  • pH meter

  • Pipettes and tips

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and QC Samples: Prepare blank tissue homogenate (see section 5.2). Spike the appropriate amount of the working standard solutions into the blank tissue homogenate to obtain calibration standards and QC samples at different concentration levels (Low, Medium, and High).

Tissue Sample Preparation Workflow

G cluster_0 Sample Preparation A Weigh Tissue Sample (e.g., 100 mg) B Add Homogenization Buffer (e.g., 400 µL PBS) A->B C Homogenize (Bead Beater or Ultrasonic) B->C D Tissue Homogenate C->D E Add Internal Standard (50 µL of 100 ng/mL IS) D->E F Add Acetonitrile (1 mL) for Protein Precipitation E->F G Vortex and Centrifuge F->G H Collect Supernatant G->H I Liquid-Liquid Extraction with MTBE (2 mL) H->I J Vortex and Centrifuge I->J K Collect Organic Layer J->K L Evaporate to Dryness under Nitrogen K->L M Reconstitute in Mobile Phase (100 µL) L->M N Transfer to LC Vial for Analysis M->N

Caption: Workflow for this compound extraction from tissue samples.

LC-MS/MS Method

5.3.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

5.3.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound434.3326.215035
This compound-d5439.3331.215035

(Note: The exact m/z values and collision energies should be optimized by infusing the pure compounds into the mass spectrometer.)

Method Validation

The analytical method should be validated according to the FDA's Bioanalytical Method Validation guidance.[3] Key validation parameters are summarized below.

Data Presentation: Method Validation Summary
ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/g tissue1 - 1000 ng/g tissue
LLOQ S/N ≥ 101 ng/g
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)5.1% - 9.8%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-7.3% to 6.5%
Recovery (%) Consistent, precise, and reproducible85.2% - 91.5%
Matrix Effect IS-normalized matrix factor CV ≤ 15%7.8%
Stability % Change within ±15%Stable for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C

Signaling Pathway of this compound

This compound's mechanism of action involves the activation of multiple signaling pathways, contributing to its therapeutic effects. A simplified representation of its action on the PP2A/B55α pathway leading to angiogenesis is depicted below.

G cluster_0 This compound Signaling Pathway This compound This compound PP2A PP2A/B55α This compound->PP2A activates PHD2 PHD2 PP2A->PHD2 dephosphorylates (inactivates) HIF1a HIF-1α PHD2->HIF1a degrades Angiogenesis Angiogenesis HIF1a->Angiogenesis promotes

Caption: Simplified signaling pathway of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in tissue samples. The detailed protocol for sample preparation and analysis, along with the method validation parameters, offers a comprehensive guide for researchers in preclinical and clinical drug development. This method will be instrumental in elucidating the pharmacokinetic profile and tissue distribution of this compound, thereby supporting its further development as a therapeutic agent.

References

Application Notes and Protocols: Etrinabdione in Peripheral Arterial Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrinabdione (also known as VCE-004.8 and EHP-101) is a novel, orally available synthetic small molecule showing promise in the treatment of peripheral arterial disease (PAD).[1] Preclinical studies have demonstrated its efficacy in promoting angiogenesis and arteriogenesis in models of critical limb ischemia (CLI), a severe manifestation of PAD.[2][3][4] this compound functions as a potent activator of the B55α isoform of protein phosphatase 2A (PP2A), which is pivotal in vessel remodeling.[2] Its mechanism of action involves the activation of intersecting signaling pathways, including B55α/AMPK/Sirtuin 1/eNOS and B55α/PHD2/HIF-1α, ultimately leading to the stabilization of hypoxia-inducible factor 1α (HIF-1α). This document provides detailed application notes and protocols for the use of this compound in preclinical PAD research models, based on currently available data.

Chemical Properties

PropertyValue
IUPAC Name (6aR,10aR)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,8(9H)-dione
Other Names VCE-004.8, EHP-101
Molecular Formula C25H36O3
Molecular Weight 384.55 g/mol
Formulation Oral solution

Mechanism of Action

This compound's therapeutic effects in PAD models are attributed to its ability to mitigate endothelial cell damage and senescence while promoting the formation of new blood vessels. The expression of B55α, Caveolin 1, and Sirtuin-1 is often reduced in the arteries of CLI mice and PAD patients; treatment with this compound has been shown to restore the expression of these markers. The drug specifically triggers neovascularization and angiogenesis within hypoxic tissues, without impacting healthy tissue.

The proposed signaling pathway for this compound's pro-angiogenic and pro-arteriogenic effects is multifaceted. It is a dual agonist of PPARγ and CB2 receptors and exhibits anti-inflammatory activity. This compound activates PP2A/B55α, which in turn dephosphorylates and activates PHD2, leading to the stabilization of HIF-1α. Additionally, the B55α/AMPK/Sirt1 axis is activated, further contributing to HIF stabilization and endothelial cell protection.

Etrinabdione_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Response This compound This compound (VCE-004.8) B55a B55α (PP2A isoform) This compound->B55a activates AMPK AMPK B55a->AMPK PHD2 PHD2 B55a->PHD2 dephosphorylates Sirt1 Sirtuin 1 AMPK->Sirt1 eNOS eNOS Sirt1->eNOS HIF1a HIF-1α Stabilization Sirt1->HIF1a converges on Angiogenesis Angiogenesis & Arteriogenesis eNOS->Angiogenesis promotes PHD2->HIF1a inhibits degradation HIF1a->Angiogenesis promotes CLI_Workflow cluster_0 Surgical Procedure cluster_1 Treatment and Analysis Anesthesia Anesthetize Mouse Incision Incision over Femoral Artery Anesthesia->Incision Isolation Isolate Femoral Artery Incision->Isolation Ligation Double Ligation of Artery Isolation->Ligation Closure Suture Incision Ligation->Closure Dosing Daily Oral Gavage (this compound or Vehicle) Closure->Dosing Harvest Harvest Ischemic Limb Dosing->Harvest End of Study Analysis Analysis (IHC, qPCR, Micro-CT) Harvest->Analysis

References

Application Notes and Protocols: Etrinabdione in Scleroderma Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrinabdione (also known as VCE-004.8 and EHP-101) is an investigational drug that has shown promise in preclinical and early clinical studies for the treatment of scleroderma (systemic sclerosis). This compound is a synthetic derivative of cannabidiol, engineered to act as a dual agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the cannabinoid receptor 2 (CB2).[1][2][3][4] Its mechanism of action also involves the activation of the Protein Phosphatase 2A (PP2A)/B55α/Hypoxia-Inducible Factor (HIF) pathway.[5] This multi-targeted approach is promising for addressing the complex pathology of scleroderma, which involves inflammation, fibrosis, and vasculopathy.

These application notes provide a summary of the key findings from preclinical and clinical research on this compound in the context of scleroderma, along with detailed protocols for relevant experiments.

Preclinical Data

In Vitro Studies: Anti-fibrotic Effects

This compound has been shown to inhibit key processes in fibroblast activation and differentiation, which are central to the development of fibrosis in scleroderma.

Key Findings:

  • Inhibition of TGFβ-induced collagen gene transcription and synthesis in fibroblasts.

  • Prevention of TGFβ-mediated differentiation of fibroblasts into myofibroblasts.

  • Impairment of wound-healing activity in fibroblast cultures.

ParameterMethodKey ResultReference
Collagen ContentSirius Red-Fast Green staining in Normal Human Dermal Fibroblasts (NHDFs)Dose-dependent inhibition of TGFβ1-induced collagen deposition.
Procollagen Type IELISA of supernatants from NHDF culturesSignificant reduction of TGFβ1-stimulated procollagen type I secretion.
α-SMA ExpressionImmunofluorescence staining in Mouse Embryonic Fibroblasts (MEFs)Prevention of TGFβ1-induced α-SMA expression, a marker of myofibroblast differentiation.
Smad2 PhosphorylationWestern Blot in NIH-3T3 cellsInhibition of TGFβ1-induced Smad2 phosphorylation.
PPARγ Transcriptional ActivityLuciferase reporter assay in NIH-3T3 cellsConcentration-dependent induction of PPARγ transcriptional activity.
In Vivo Studies: Bleomycin-Induced Scleroderma Model

The anti-fibrotic efficacy of this compound has been evaluated in a well-established mouse model of bleomycin-induced dermal fibrosis.

Key Findings:

  • Significant reduction in dermal thickness.

  • Decreased collagen accumulation in the skin.

  • Prevention of mast cell degranulation and macrophage infiltration in the skin.

  • Downregulation of the expression of key genes associated with fibrosis.

  • The therapeutic effects were diminished by antagonists of PPARγ (T0070907) and CB2 (AM630), confirming the mechanism of action.

ParameterMethodKey ResultReference
Dermal ThicknessHistological analysis of skin sectionsSignificant reduction in dermal thickness in this compound-treated mice compared to vehicle-treated controls.
Collagen AccumulationMasson's trichrome staining of skin sectionsMarked decrease in collagen deposition in the dermis of this compound-treated mice.
Mast Cell InfiltrationToluidine blue staining of skin sectionsReduced number of mast cells in the skin of this compound-treated mice.
Macrophage InfiltrationImmunohistochemistry for F4/80 in skin sectionsDecreased infiltration of macrophages in the skin of this compound-treated mice.

Clinical Data

Phase 2a Clinical Trial (NCT04166552)

A Phase 2a, double-blind, placebo-controlled clinical trial was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of EHP-101 (this compound) in patients with diffuse cutaneous systemic sclerosis.

Study Design:

  • Population: 36 patients with diffuse cutaneous systemic sclerosis.

  • Intervention: Oral administration of EHP-101 at different doses (once or twice daily) or placebo. The initial cohorts received 25 mg daily and 25 mg twice daily.

  • Duration: 12 weeks of treatment followed by a 4-week follow-up period.

Key Outcomes:

  • Primary Outcome: Safety and tolerability.

  • Secondary Outcomes: Pharmacokinetics and preliminary efficacy, including the Composite Response Index in SSc (CRISS), patient-reported outcomes, and quality-of-life assessments.

Results:

  • The Safety Review Committee confirmed a positive safety profile for EHP-101, allowing the trial to proceed to higher dose cohorts.

  • The treatment was well-tolerated, with no drug-related serious adverse events reported. Only mild adverse events were observed.

  • Pharmacokinetic analysis showed no apparent drug accumulation in the blood over the 3-month treatment period.

  • Detailed efficacy data from the interim or final analysis are anticipated to be reported.

ParameterCohortsKey FindingReference
SafetyCohorts 1 and 2 (25 mg daily and 25 mg twice daily)Well-tolerated with no drug-related serious adverse events.
PharmacokineticsCohorts 1 and 2No apparent drug accumulation in patients' blood.
Efficacy-Interim results are expected to be reported.

Signaling Pathways and Experimental Workflows

Etrinabdione_Signaling_Pathway cluster_cell Fibroblast cluster_nucleus This compound This compound PPARg PPARγ This compound->PPARg activates CB2 CB2 This compound->CB2 activates pSmad23 pSmad2/3 PPARg->pSmad23 inhibits CB2->pSmad23 inhibits TGFb_R TGFβ Receptor Smad23 Smad2/3 TGFb_R->Smad23 phosphorylates TGFb TGFβ TGFb->TGFb_R binds Smad23->pSmad23 Nucleus Nucleus pSmad23->Nucleus translocates to Fibrosis_Genes Fibrosis-related Gene Expression pSmad23->Fibrosis_Genes activates Collagen Collagen Production Fibrosis_Genes->Collagen Myofibroblast Myofibroblast Differentiation Fibrosis_Genes->Myofibroblast

Caption: this compound's dual activation of PPARγ and CB2 inhibits TGFβ-induced pro-fibrotic signaling.

Bleomycin_Scleroderma_Model_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis Bleomycin Daily subcutaneous bleomycin injections Treatment_Group This compound (oral administration) Bleomycin->Treatment_Group Vehicle_Group Vehicle Control Bleomycin->Vehicle_Group Skin_Harvest Skin tissue harvesting Treatment_Group->Skin_Harvest Vehicle_Group->Skin_Harvest Histology Histological Analysis (H&E, Masson's Trichrome, Toluidine Blue) Skin_Harvest->Histology IHC Immunohistochemistry (e.g., F4/80 for macrophages) Skin_Harvest->IHC Gene_Expression Gene Expression Analysis (qPCR for fibrotic markers) Skin_Harvest->Gene_Expression Collagen_Quant Collagen Quantification (Sirius Red/Fast Green) Skin_Harvest->Collagen_Quant

Caption: Experimental workflow for evaluating this compound in a bleomycin-induced scleroderma mouse model.

Experimental Protocols

Protocol 1: In Vitro Inhibition of TGFβ-Induced Collagen Production

Objective: To quantify the effect of this compound on collagen production by fibroblasts stimulated with Transforming Growth Factor-beta (TGFβ).

Materials:

  • Normal Human Dermal Fibroblasts (NHDFs)

  • DMEM supplemented with 10% FBS, 1% penicillin/streptomycin

  • This compound (VCE-004.8)

  • Recombinant human TGFβ1

  • Sirius Red/Fast Green Collagen Staining Kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed NHDFs in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

  • Stimulate the cells with TGFβ1 (10 ng/mL) for 48 hours. Include a non-stimulated control group.

  • After incubation, carefully remove the supernatant.

  • Wash the cells gently with PBS.

  • Fix the cells with methanol for 10 minutes.

  • Stain for total protein and collagen using the Sirius Red/Fast Green staining kit according to the manufacturer's instructions.

  • Elute the dyes and measure the absorbance at the appropriate wavelengths using a plate reader.

  • Calculate the collagen content relative to the total protein content for each well.

Protocol 2: Bleomycin-Induced Dermal Fibrosis Mouse Model

Objective: To assess the in vivo anti-fibrotic efficacy of this compound in a mouse model of scleroderma.

Materials:

  • 6-8 week old C57BL/6 mice

  • Bleomycin sulfate

  • This compound (VCE-004.8) formulated for oral gavage

  • Vehicle control for oral gavage

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Induce dermal fibrosis by daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL solution) into a defined area on the shaved back of the mice for 3-4 weeks. Control mice receive saline injections.

  • Concurrently with bleomycin injections, administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage.

  • Monitor the mice daily for any signs of distress and record their body weight regularly.

  • At the end of the treatment period, euthanize the mice.

  • Excise the treated skin area for further analysis.

  • Fix a portion of the skin in 10% neutral buffered formalin for histological analysis (H&E, Masson's trichrome, toluidine blue) and immunohistochemistry.

  • Snap-freeze another portion of the skin in liquid nitrogen for gene expression analysis (qPCR) or protein analysis (Western blot).

  • Measure dermal thickness from the H&E stained sections.

  • Quantify collagen content from the Masson's trichrome-stained sections or using a biochemical assay.

  • Assess immune cell infiltration by staining for specific markers (e.g., F4/80 for macrophages, toluidine blue for mast cells).

  • Analyze the expression of key fibrotic genes (e.g., Col1a1, Acta2, Ctgf) by qPCR.

Conclusion

This compound has demonstrated significant anti-inflammatory and anti-fibrotic effects in preclinical models of scleroderma, acting through the dual activation of PPARγ and CB2 receptors. Early clinical data from a Phase 2a trial have shown a favorable safety and tolerability profile. The comprehensive data presented in these application notes, along with the detailed protocols, provide a valuable resource for researchers and drug development professionals working on novel therapies for scleroderma and other fibrotic diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with systemic sclerosis.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Etrinabdione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrinabdione (also known as VCE-004.8) is a synthetic compound that has shown promise in various preclinical models. It is known to be a dual agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the cannabinoid type 2 (CB2) receptor, and an activator of the protein phosphatase 2A/B55α (PP2A/B55α) complex.[1][2][3][4][5] These targets are implicated in the regulation of inflammatory responses, suggesting that this compound possesses significant anti-inflammatory potential. This document provides a comprehensive set of experimental protocols to systematically evaluate the anti-inflammatory properties of this compound in both in vitro and in vivo models.

The proposed experimental workflow is designed to first establish the cytotoxicity of this compound, then to assess its effects on key inflammatory mediators and signaling pathways in a cell-based model, and finally to validate these findings in a relevant animal model of acute inflammation.

Experimental Workflow

experimental_workflow A Phase 1: In Vitro Analysis B 1. Cell Viability Assay (MTT) A->B J Phase 2: In Vivo Validation C 2. Anti-inflammatory Activity in Macrophages (LPS-induced RAW 264.7) B->C D a. Nitric Oxide (NO) Production (Griess Assay) C->D E b. Pro-inflammatory Cytokine Levels (ELISA for TNF-α, IL-6, IL-1β) C->E F 3. Mechanism of Action (Western Blot) C->F G a. NF-κB Pathway (p-p65, p-IκBα) F->G H b. MAPK Pathway (p-p38, p-ERK, p-JNK) F->H I c. NLRP3 Inflammasome Pathway (NLRP3, Caspase-1, IL-1β) F->I K Carrageenan-Induced Paw Edema in Rats J->K L a. Paw Volume Measurement K->L M b. Histopathological Analysis K->M N c. Myeloperoxidase (MPO) Assay K->N

Caption: Experimental design for testing this compound's anti-inflammatory effects.

Phase 1: In Vitro Analysis

Cell Viability Assay

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells.

Protocol: MTT Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

In Vitro Anti-inflammatory Activity

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol: LPS-Induced Inflammation Model

  • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and a positive control group (e.g., dexamethasone).

  • After incubation, collect the cell culture supernatants for analysis of nitric oxide and cytokine levels.

a. Nitric Oxide (NO) Production

Protocol: Griess Assay

  • Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

b. Pro-inflammatory Cytokine Quantification

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the collected supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the assay procedure.

  • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Mechanism of Action Studies

Objective: To investigate the effect of this compound on key inflammatory signaling pathways.

Protocol: Western Blot Analysis

  • Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the anti-inflammatory activity protocol.

  • After the appropriate incubation time (e.g., 30-60 minutes for signaling protein phosphorylation), lyse the cells and extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against:

    • NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.

    • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.

    • NLRP3 Inflammasome: NLRP3, Cleaved Caspase-1, Pro-Caspase-1.

    • A loading control (e.g., β-actin or GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Signaling Pathway Diagrams

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Inhibition) NFkB p65/p50 IkB->NFkB Inhibits NFkB_active p65/p50 (Active) NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs MAPKs p38, JNK, ERK MKKs->MAPKs Phosphorylate AP1 AP-1 MAPKs->AP1 Activate Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces This compound This compound This compound->MKKs Inhibits?

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Phase 2: In Vivo Validation

Carrageenan-Induced Paw Edema Model

Objective: To assess the anti-inflammatory effect of this compound in an acute model of inflammation.

Protocol:

  • Use male Wistar rats (180-220 g), acclimatized for at least one week.

  • Divide the animals into four groups (n=6 per group):

    • Group 1: Control (Vehicle)

    • Group 2: Carrageenan control (Vehicle + Carrageenan)

    • Group 3: this compound (e.g., 10 mg/kg, p.o.) + Carrageenan

    • Group 4: Indomethacin (10 mg/kg, p.o.) + Carrageenan

  • Administer this compound, indomethacin, or the vehicle orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

  • At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological and biochemical analysis.

a. Histopathological Analysis

  • Fix the paw tissue in 10% neutral buffered formalin.

  • Process the tissue, embed in paraffin, and section.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the sections under a microscope for signs of inflammation, such as edema and inflammatory cell infiltration.

b. Myeloperoxidase (MPO) Assay

  • Homogenize a portion of the paw tissue.

  • Measure MPO activity, an indicator of neutrophil infiltration, using a suitable commercial kit or a standard colorimetric assay.

  • Express the results as MPO units per gram of tissue.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is typically considered statistically significant.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± SEM
0.1Value ± SEM
1Value ± SEM
5Value ± SEM
10Value ± SEM
25Value ± SEM
50Value ± SEM

Table 2: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlValue ± SEMValue ± SEMValue ± SEMValue ± SEM
LPS (1 µg/mL)Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound (X µM) + LPSValue ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound (Y µM) + LPSValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Dexamethasone + LPSValue ± SEMValue ± SEMValue ± SEMValue ± SEM

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentPaw Volume (mL) at 3h% Inhibition of EdemaMPO Activity (U/g tissue)
ControlValue ± SEM-Value ± SEM
CarrageenanValue ± SEM0Value ± SEM
This compound (10 mg/kg)Value ± SEMValue ± SEMValue ± SEM
Indomethacin (10 mg/kg)Value ± SEMValue ± SEMValue ± SEM

These protocols provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory properties. The results will help elucidate its mechanism of action and support its further development as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for EHP-101 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of EHP-101 (also known as VCE-004.8), a novel synthetic cannabidiol aminoquinone derivative. EHP-101 is an orally available compound that has demonstrated therapeutic potential in a range of preclinical models of autoimmune, fibrotic, and neurodegenerative diseases.

Mechanism of Action

EHP-101 is a multi-target compound that acts as a dual agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the Cannabinoid Receptor type 2 (CB2).[1][2][3] Additionally, it activates the Hypoxia-Inducible Factor (HIF) pathway.[3][4] This is achieved through the activation of the B55α subunit of protein phosphatase 2A (PP2A), which in turn inhibits prolyl-4-hydrolase domain 2 (PHD2), leading to the stabilization of HIF-1α and HIF-2α. This multifaceted mechanism of action contributes to its anti-inflammatory, anti-fibrotic, and pro-angiogenic properties observed in preclinical studies.

Signaling Pathway of EHP-101

EHP101_Signaling_Pathway cluster_cell Cell cluster_receptors Receptors cluster_hif_pathway HIF Pathway EHP101 EHP-101 PPARg PPARγ EHP101->PPARg CB2 CB2 EHP101->CB2 PP2A PP2A/B55α EHP101->PP2A AntiInflammatory Anti-inflammatory Effects PPARg->AntiInflammatory AntiFibrotic Anti-fibrotic Effects PPARg->AntiFibrotic CB2->AntiInflammatory PHD2 PHD2 PP2A->PHD2 HIF1a HIF-1α PHD2->HIF1a HIF2a HIF-2α PHD2->HIF2a Angiogenesis Angiogenesis & Arteriogenesis HIF1a->Angiogenesis Neuroprotection Neuroprotection HIF1a->Neuroprotection HIF2a->Angiogenesis

EHP-101 signaling pathways.

Dosage and Administration in Preclinical Models

EHP-101 is formulated for oral administration in preclinical studies. The active ingredient, VCE-004.8, is typically prepared in a lipidic formulation to enhance oral bioavailability. Dosages have been evaluated in various rodent models of disease, with effective doses generally ranging from 5 to 20 mg/kg, administered daily.

Preclinical ModelSpeciesRoute of AdministrationDosage Range (mg/kg/day)Key Findings
Multiple Sclerosis (EAE)MouseOral5 - 20Alleviated clinical symptoms, prevented neuroinflammation and demyelination.
Systemic Sclerosis (Bleomycin-induced)MouseOral10Prevented skin and lung fibrosis, reduced inflammation.
Parkinson's Disease (6-OHDA model)MouseOral20Showed neuroprotective potential by reducing the loss of TH-positive neurons.
Critical Limb Ischemia MouseOralNot specifiedImproved collateral vessel formation and induced angiogenesis.
Traumatic Brain Injury MouseOralNot specifiedShowed efficacy in preclinical models.
Angiotensin II-induced Fibrosis MouseOralNot specifiedPrevented and inhibited cardiac, renal, pulmonary, and dermal fibrosis.

Experimental Protocols

General Experimental Workflow

The preclinical evaluation of EHP-101 typically follows a standardized workflow, from disease model induction to endpoint analysis.

EHP101_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Disease Model Induction (e.g., EAE, 6-OHDA) Grouping Randomization into Treatment Groups Animal_Model->Grouping Dosing Daily Oral Administration of EHP-101 or Vehicle Grouping->Dosing Monitoring Clinical Scoring and Behavioral Assessments Dosing->Monitoring Tissue_Collection Tissue Collection (e.g., CNS, Skin, Lung) Monitoring->Tissue_Collection Histology Histopathology and Immunohistochemistry Tissue_Collection->Histology Biochemical Biochemical Assays (e.g., qPCR, Western Blot) Tissue_Collection->Biochemical Data_Analysis Statistical Analysis and Interpretation Histology->Data_Analysis Biochemical->Data_Analysis

General preclinical experimental workflow.
Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) Model

This model is widely used to study the pathophysiology of multiple sclerosis and to evaluate potential therapeutics.

1. Induction of EAE:

  • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Inject female C57BL/6 mice subcutaneously with the MOG/CFA emulsion.

  • Administer Pertussis toxin intraperitoneally on the day of immunization and two days post-immunization to facilitate the entry of immune cells into the central nervous system.

2. EHP-101 Administration:

  • Prepare EHP-101 in a suitable oral vehicle (e.g., a lipidic formulation).

  • Begin daily oral gavage of EHP-101 at desired doses (e.g., 5, 10, 20 mg/kg) at the onset of clinical symptoms (typically around day 8-10 post-immunization).

  • A vehicle control group should receive the formulation without the active compound.

3. Clinical Assessment:

  • Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb paralysis and forelimb weakness

    • 5: Moribund or dead

4. Endpoint Analysis:

  • At the end of the study (e.g., day 28 post-immunization), euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

  • Collect spinal cords and brains for histopathological analysis (e.g., H&E, Luxol Fast Blue staining for demyelination) and immunohistochemistry for inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Analyze gene expression of inflammatory cytokines and chemokines in CNS tissue using qPCR or RNA-Seq.

Protocol 2: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

This neurotoxicant-based model selectively degenerates dopaminergic neurons, mimicking the pathology of Parkinson's disease.

1. Induction of 6-OHDA Lesion:

  • Anesthetize mice and place them in a stereotaxic frame.

  • Unilaterally inject 6-hydroxydopamine hydrochloride into the medial forebrain bundle or the striatum. The coordinates will need to be optimized for the specific mouse strain and age.

  • To protect noradrenergic neurons, pre-treat animals with desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

2. EHP-101 Administration:

  • Prepare EHP-101 for oral administration.

  • Begin daily oral gavage of EHP-101 (e.g., 20 mg/kg) either before or after the 6-OHDA lesion, depending on whether a preventative or therapeutic effect is being investigated.

  • A vehicle control group should be included.

3. Behavioral Assessment:

  • Perform behavioral tests to assess motor deficits, such as the cylinder test (for forelimb asymmetry) and the pole test (for bradykinesia).

4. Endpoint Analysis:

  • After the treatment period (e.g., 2 weeks), euthanize the animals and collect the brains.

  • Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

  • Assess neuroinflammation by staining for microglial (e.g., Iba1 or CD68) and astrocyte (e.g., GFAP) markers.

Protocol 3: Bleomycin-Induced Fibrosis Model

This model is used to induce fibrosis in the skin and lungs, mimicking aspects of systemic sclerosis.

1. Induction of Fibrosis:

  • For dermal fibrosis, administer daily subcutaneous injections of bleomycin into the backs of mice.

  • For pulmonary fibrosis, a single intratracheal instillation of bleomycin can be performed.

2. EHP-101 Administration:

  • Administer EHP-101 orally on a daily basis, starting concurrently with or after the bleomycin challenge.

  • Include a vehicle-treated control group.

3. Assessment of Fibrosis:

  • For dermal fibrosis, measure skin thickness at regular intervals.

  • At the end of the study, collect skin and lung tissue.

4. Endpoint Analysis:

  • Perform histological analysis of tissue sections using Masson's trichrome or Sirius red staining to visualize and quantify collagen deposition.

  • Use immunohistochemistry to assess for markers of fibrosis (e.g., α-smooth muscle actin, Tenascin C) and inflammation (e.g., macrophage infiltration).

  • Analyze gene expression of pro-fibrotic and pro-inflammatory markers in the affected tissues.

Protocol 4: In Vitro Angiogenesis Assays

a) Aortic Ring Assay:

This ex vivo assay assesses the angiogenic potential of a compound.

1. Preparation of Aortic Rings:

  • Euthanize a mouse and excise the thoracic aorta under sterile conditions.

  • Remove the surrounding fibro-adipose tissue and slice the aorta into 1 mm thick rings.

2. Culture and Treatment:

  • Embed the aortic rings in a basement membrane matrix (e.g., Matrigel) in a 48-well plate.

  • Culture the rings in endothelial cell growth medium.

  • Treat the rings with different concentrations of VCE-004.8 (the active component of EHP-101) or vehicle.

3. Analysis of Sprouting:

  • Monitor the formation of microvessel sprouts from the aortic rings over several days using a microscope.

  • Quantify the extent of sprouting by measuring the length and number of sprouts.

b) Matrigel Plug Assay:

This in vivo assay evaluates angiogenesis in a solid gel plug.

1. Preparation and Implantation:

  • Mix ice-cold Matrigel with the compound of interest (VCE-004.8) and/or a pro-angiogenic factor (e.g., FGF2).

  • Subcutaneously inject the Matrigel solution into the flank of a mouse. The Matrigel will form a solid plug at body temperature.

2. Analysis of Angiogenesis:

  • After a set period (e.g., 7-14 days), excise the Matrigel plug.

  • The degree of angiogenesis can be visually assessed by the redness of the plug, indicating blood vessel formation.

  • Quantify angiogenesis by measuring the hemoglobin content of the plug or by histological analysis of sections stained for endothelial cell markers (e.g., CD31).

References

Application Notes and Protocols for Measuring Etrinabdione's Effect on PPA2/B55α Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrinabdione (also known as VCE-004.8) is a novel small molecule that has been identified as a potent activator of the serine/threonine phosphatase PPA2/B55α.[1][2][3] This activation is pivotal in various cellular processes, notably in promoting angiogenesis and arteriogenesis, making this compound a promising therapeutic candidate for conditions like peripheral artery disease.[1][2] The activation of PPA2/B55α by this compound initiates a signaling cascade that includes the dephosphorylation of prolyl hydroxylase 2 (PHD2) at serine 125 (Ser125). This event leads to the stabilization of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor in cellular response to hypoxia and angiogenesis.

These application notes provide a comprehensive overview of the techniques and detailed protocols to measure the effects of this compound on PPA2/B55α activation and its downstream signaling pathways. The methodologies described herein are essential for researchers and drug development professionals working on the characterization of this compound and similar PPA2/B55α activators.

Mechanism of Action: this compound and PPA2/B55α Signaling

This compound's primary mechanism of action involves the activation of the PPA2/B55α holoenzyme. This leads to two intersecting signaling pathways that converge on the stabilization of HIF-1α:

  • The B55α/PHD2/HIF-1α Axis: this compound enhances the phosphatase activity of PPA2/B55α, which directly dephosphorylates PHD2 at Ser125. Dephosphorylated PHD2 has reduced activity, leading to decreased hydroxylation and subsequent degradation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis and cellular adaptation to hypoxia.

  • The B55α/AMPK/Sirt1 Axis: Evidence suggests that this compound also activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) in a B55α-dependent manner, which can further contribute to the stabilization of HIF-1α.

The following diagram illustrates the proposed signaling pathway of this compound.

Etrinabdione_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound (VCE-004.8) PPA2_B55a PPA2/B55α This compound->PPA2_B55a activates PHD2_p p-PHD2 (Ser125) (Active) PPA2_B55a->PHD2_p dephosphorylates AMPK AMPK PPA2_B55a->AMPK activates PHD2 PHD2 (Inactive) PHD2_p->PHD2 HIF1a HIF-1α PHD2_p->HIF1a hydroxylates HIF1a_hydrox Hydroxylated HIF-1α Proteasomal_Degradation Proteasomal Degradation HIF1a_hydrox->Proteasomal_Degradation HIF1a->HIF1a_hydrox HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized accumulation Nucleus Nucleus HIF1a_stabilized->Nucleus Angiogenic_Genes Angiogenic Gene Transcription Nucleus->Angiogenic_Genes promotes Angiogenesis Angiogenesis & Arteriogenesis Angiogenic_Genes->Angiogenesis Sirt1 Sirt1 AMPK->Sirt1 activates Sirt1->HIF1a_stabilized stabilizes

Caption: this compound Signaling Pathway.

Quantitative Data Summary

Table 1: Effect of this compound on B55α Expression and PHD2 Phosphorylation

ParameterCell LineThis compound ConcentrationFold Change vs. ControlReference
B55α Protein Expression EA.hy9261 µMIncreased
EA.hy9265 µMSignificantly Increased
p-PHD2 (Ser125) Levels HEK-293T5 µM>50% Reduction

Table 2: Functional Outcomes of this compound Treatment

AssayModelThis compound TreatmentObserved EffectReference
Aorta Sprouting Ex vivo mouse aortaOral administration to miceIncreased sprouting
Angiogenesis In vivo Matrigel plugOral administration to miceIncreased angiogenesis
Vessel Formation In vivo CLI mouse modelOral administrationImproved collateral vessel formation
Endothelial Cell Viability EA.hy926 cells (H₂O₂ stress)Pre-incubationCytoprotective effect

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of this compound.

Protocol 1: In Vitro PPA2/B55α Phosphatase Activity Assay

This protocol is adapted from standard phosphatase assays and is designed to directly measure the effect of this compound on the dephosphorylation of a PHD2-derived phosphopeptide by immunopurified PPA2/B55α.

Workflow Diagram:

protocol1_workflow start Start: Cell Culture lysis Cell Lysis start->lysis ip Immunoprecipitation (anti-B55α antibody) lysis->ip wash Wash Beads ip->wash assay_setup Set up Phosphatase Reaction (with/without this compound) wash->assay_setup incubation Incubate at 30°C assay_setup->incubation detection Malachite Green Detection of Free Phosphate incubation->detection readout Measure Absorbance at 620 nm detection->readout end End: Data Analysis readout->end

Caption: Workflow for In Vitro PPA2/B55α Activity Assay.

Materials:

  • Human endothelial cells (e.g., HUVECs or EA.hy926)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-B55α antibody

  • Protein A/G magnetic beads

  • This compound

  • PHD2 phosphopeptide substrate (synthetic peptide corresponding to amino acids surrounding Ser125 of PHD2, with phosphorylated Ser125)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Lysis: Culture human endothelial cells to 80-90% confluency. Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation of PPA2/B55α: a. Incubate cell lysates with an anti-B55α antibody overnight at 4°C with gentle rotation. b. Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C. c. Pellet the beads using a magnetic stand and wash three times with lysis buffer.

  • Phosphatase Assay: a. Resuspend the beads in phosphatase assay buffer. b. In a 96-well plate, set up reactions containing the immunopurified PPA2/B55α, PHD2 phosphopeptide substrate, and varying concentrations of this compound (and a vehicle control). c. Incubate the plate at 30°C for 30 minutes.

  • Detection of Free Phosphate: a. Stop the reaction and add the Malachite Green reagent according to the manufacturer's instructions. b. Incubate for 15-20 minutes at room temperature.

  • Data Analysis: a. Measure the absorbance at 620 nm using a microplate reader. b. Calculate the amount of phosphate released using a phosphate standard curve. c. Plot the phosphatase activity against the concentration of this compound to determine the dose-response relationship.

Protocol 2: Western Blot Analysis of PHD2 Ser125 Phosphorylation

This protocol quantifies the change in phosphorylation of PHD2 at Ser125 in cells treated with this compound.

Materials:

  • Human endothelial cells

  • This compound

  • Cell lysis buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PHD2 (Ser125), anti-total PHD2, anti-B55α, and a loading control (e.g., anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat endothelial cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells as described in Protocol 1.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-PHD2 (Ser125) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane and re-probe with antibodies against total PHD2, B55α, and the loading control to normalize the data.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Calculate the ratio of phospho-PHD2 to total PHD2 and normalize to the loading control. c. Compare the phosphorylation levels in this compound-treated samples to the vehicle control.

Protocol 3: Ex Vivo Aortic Ring Angiogenesis Assay

This assay assesses the effect of this compound on angiogenesis in a more physiologically relevant setting.

Materials:

  • Thoracic aorta from a mouse

  • Serum-free culture medium

  • Matrigel or collagen I

  • 48-well culture plate

  • Surgical instruments

  • Inverted microscope with a camera

Procedure:

  • Aorta Dissection and Ring Preparation: a. Euthanize a mouse and dissect the thoracic aorta under sterile conditions. b. Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

  • Embedding Aortic Rings: a. Coat the wells of a 48-well plate with a layer of Matrigel or collagen I and allow it to solidify. b. Place one aortic ring in the center of each well and cover it with another layer of the matrix.

  • Treatment and Culture: a. Add culture medium containing different concentrations of this compound or vehicle control to the wells. b. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Monitoring and Quantification: a. Monitor the sprouting of new microvessels from the aortic rings daily using an inverted microscope. b. After a set period (e.g., 7-14 days), capture images of the rings. c. Quantify the extent of angiogenesis by measuring the length and number of the sprouts.

Protocol 4: In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the pro-angiogenic effects of this compound.

Materials:

  • Matrigel (growth factor reduced)

  • This compound

  • Mice (e.g., C57BL/6)

  • Syringes and needles

  • Surgical instruments

  • Formalin and paraffin for histology

  • Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

Procedure:

  • Preparation of Matrigel Mixture: a. Thaw Matrigel on ice. b. Mix Matrigel with this compound at the desired concentration (a control group should receive Matrigel with vehicle).

  • Subcutaneous Injection: a. Anesthetize the mice and subcutaneously inject the Matrigel mixture into the flank. The Matrigel will form a solid plug at body temperature.

  • Treatment Period: a. Allow the plug to remain in the mice for a specified period (e.g., 7-14 days). This compound can also be administered systemically (e.g., oral gavage) during this period.

  • Plug Excision and Analysis: a. Euthanize the mice and excise the Matrigel plugs. b. Fix the plugs in formalin, embed them in paraffin, and section them. c. Perform immunohistochemistry using an endothelial cell marker (e.g., CD31) to stain the blood vessels within the plug.

  • Quantification: a. Capture images of the stained sections. b. Quantify the vessel density within the Matrigel plugs.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on the PPA2/B55α signaling pathway. By employing a combination of in vitro biochemical assays, cell-based functional assays, and ex vivo/in vivo models, researchers can thoroughly characterize the mechanism of action of this compound and its potential as a therapeutic agent for angiogenesis-related diseases. The provided diagrams and tables serve as quick references for the signaling cascade and the expected quantitative outcomes.

References

Application Notes and Protocols for Studying the Cellular Effects of Etrinabdione

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the cellular effects of Etrinabdione (also known as VCE-004.8). The protocols outlined below are designed for use with endothelial cells and can be adapted for other relevant cell types.

Introduction to this compound

This compound is a novel small molecule with significant therapeutic potential, acting as a potent activator of the protein phosphatase 2A (PP2A) regulatory subunit B55α.[1][2][3][4] This activation triggers a cascade of downstream signaling events, primarily leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] this compound's mechanism of action involves at least two intersecting pathways: the B55α/PHD2 axis and the B55α/AMPK/Sirtuin 1 axis, which converge to promote HIF-1α stability. Additionally, this compound is a dual agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) and cannabinoid type 2 (CB2) receptors, contributing to its anti-inflammatory properties.

Functionally, this compound has been shown to protect endothelial cells from damage and senescence, prevent apoptosis, and promote angiogenesis and arteriogenesis. These characteristics position this compound as a promising candidate for the treatment of cardiovascular disorders, such as peripheral artery disease (PAD).

Summary of this compound's Effects

The following table summarizes the key cellular and molecular effects of this compound treatment based on available research. This data is intended to serve as a reference for expected outcomes in experimental settings.

ParameterEffect of this compoundTarget Protein/ProcessCell TypeReference
Cell Viability Protective against H₂O₂ and OxLDL-induced cytotoxicityGeneral cell healthEndothelial Cells
Apoptosis ProtectiveApoptosisEndothelial Cells
Cellular Senescence Inhibits H₂O₂-induced senescencep21 expression, SA-β-gal activityEndothelial Cells
Angiogenesis PromotesTube formation, sproutingEndothelial Cells
Protein Expression UpregulationB55α, HIF-1α, Sirtuin 1, Caveolin 1Endothelial Cells
Protein Phosphorylation IncreaseseNOS (Ser1177), AMPKEndothelial Cells
Nitric Oxide (NO) Production IncreaseseNOS activityEndothelial Cells
Anti-inflammatory Reduces expression of adhesion moleculesVCAM-1Endothelial Cells

Experimental Protocols

The following are detailed protocols for studying the effects of this compound in cell culture.

Cell Culture and this compound Treatment

This protocol describes the basic culture of the EA.hy926 human endothelial cell line and subsequent treatment with this compound.

Materials:

  • EA.hy926 cells (ATCC® CRL-2922™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (VCE-004.8)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell culture flasks, plates, and other consumables

Protocol:

  • Cell Culture Maintenance:

    • Culture EA.hy926 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • This compound Treatment:

    • Seed EA.hy926 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • The next day, prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included in all experiments.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 3, 24, or 48 hours), depending on the specific assay.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound-containing medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed EA.hy926 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours). To assess protective effects, pre-incubate with this compound for 1 hour before adding a cytotoxic agent like H₂O₂ or OxLDL.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in this compound-treated cells.

Materials:

  • Cells cultured in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-B55α, anti-HIF-1α, anti-phospho-AMPK, anti-AMPK, anti-phospho-eNOS, anti-eNOS, anti-Sirt1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells as described in section 3.1.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like actin.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol detects cellular senescence, a state of irreversible cell growth arrest.

Materials:

  • Cells cultured in 6-well plates

  • Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, in a citrate-buffered saline at pH 6.0)

  • Microscope

Protocol:

  • Treat cells with this compound, with or without an inducer of senescence like H₂O₂.

  • Wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Add the SA-β-Gal staining solution to the cells.

  • Incubate the plate at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells.

  • Observe the cells under a microscope and count the percentage of blue, senescent cells.

Visualizations

Proposed Signaling Pathway of this compound

Etrinabdione_Signaling This compound This compound (VCE-004.8) PP2A_B55a PP2A/B55α This compound->PP2A_B55a activates PHD2 PHD2 PP2A_B55a->PHD2 dephosphorylates AMPK AMPK PP2A_B55a->AMPK activates HIF1a HIF-1α PHD2->HIF1a degrades CellularEffects Angiogenesis Anti-apoptosis Anti-senescence HIF1a->CellularEffects Sirt1 Sirtuin 1 AMPK->Sirt1 activates eNOS eNOS AMPK->eNOS phosphorylates Sirt1->HIF1a stabilizes eNOS->CellularEffects

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Workflow for Studying this compound

Etrinabdione_Workflow start Start: Cell Culture (e.g., EA.hy926) treatment Treatment with this compound (Dose-response & Time-course) start->treatment assays Perform Cellular & Molecular Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis Assay (Annexin V/PI) assays->apoptosis senescence Senescence Assay (SA-β-Gal Staining) assays->senescence western Protein Analysis (Western Blot) assays->western data Data Analysis & Interpretation viability->data apoptosis->data senescence->data western->data

Caption: General experimental workflow for investigating this compound's effects.

References

Troubleshooting & Optimization

optimizing Etrinabdione dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

Etrinabdione Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound (also known as VCE-004.8 or EHP-101) for maximum therapeutic effect. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

This compound is an orally available, synthetic cannabidiol aminoquinone derivative with potent anti-inflammatory, anti-fibrotic, and neuroprotective properties.[1][2] Its multifaceted mechanism of action makes it a promising candidate for various therapeutic areas, including peripheral arterial disease (PAD) and systemic sclerosis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-target drug candidate. It functions as a dual agonist of the Cannabinoid Receptor 2 (CB2) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Additionally, it acts as a potent activator of the B55α subunit of protein phosphatase 2A (PP2A), which in turn stabilizes and activates the Hypoxia-Inducible Factor (HIF) pathway, promoting angiogenesis and arteriogenesis.

Q2: What are the recommended starting doses for preclinical studies?

A2: For in vivo rodent models of peripheral artery disease, intraperitoneal administration of this compound at doses of 10 or 20 mg/kg has been shown to be effective. For in vitro studies with vascular endothelial cells, concentrations in the nanomolar to low micromolar range are typically used to observe effects on cell signaling and function. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific model and endpoint.

Q3: How should this compound be prepared and stored for experimental use?

A3: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For in vivo studies, the oral formulation is an oil-based solution. When preparing for intraperitoneal injection, it can be formulated in a vehicle such as a 50/50 (v/v) mixture of corn oil and Maisine® CC. Ensure the final vehicle concentration is well-tolerated in your animal model.

Q4: I am observing variability in my experimental results. What could be the cause?

A4: Variability can arise from several factors. Ensure consistent cell passage numbers and health for in vitro studies. For in vivo experiments, factors such as animal age, weight, and the specific methodology for disease induction can impact results. Also, confirm the stability and concentration of your this compound working solutions, as repeated freeze-thaw cycles of the stock solution can lead to degradation.

Troubleshooting Guides

Issue 1: Low efficacy in a murine model of critical limb ischemia.

Possible Cause Troubleshooting Step
Suboptimal Dosage Perform a dose-ranging study to identify the most effective dose for your specific animal strain and disease severity. Doses of 10 and 20 mg/kg have been reported to be effective.
Inadequate Drug Exposure Verify the stability of your formulation and the accuracy of your dosing administration. Consider pharmacokinetic analysis to correlate plasma levels with efficacy.
Timing of Administration The therapeutic window is critical. In some models, treatment at the onset of reperfusion has shown significant effects. Evaluate different treatment initiation times relative to the ischemic event.
Severity of Ischemia The degree of surgically induced ischemia can vary. Standardize the surgical procedure to ensure consistent and significant arterial blockage.

Issue 2: Inconsistent results in in-vitro angiogenesis assays (e.g., tube formation assay).

Possible Cause Troubleshooting Step
Cell Health and Density Use endothelial cells at a low passage number and ensure they are in the logarithmic growth phase. Optimize the cell seeding density for the specific assay.
Matrigel Quality The quality and thickness of the Matrigel can significantly impact tube formation. Use a fresh lot of Matrigel and ensure a consistent, bubble-free layer in each well.
This compound Concentration Perform a detailed dose-response curve to identify the optimal concentration range for inducing angiogenesis in your chosen cell type. High concentrations may be cytotoxic.
Incubation Time Optimize the incubation time for tube formation. Too short of a duration may not allow for complete tube network formation, while excessive time can lead to network degradation.

Experimental Protocols

Protocol 1: In Vivo Murine Model of Critical Limb Ischemia (CLI)

  • Animal Model : Use male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia : Anesthetize the mice using isoflurane or another appropriate anesthetic.

  • Surgical Procedure : Make a small incision in the skin of the hind limb to expose the femoral artery. Ligate the femoral artery and its side branches at two points (immediately distal to the inguinal ligament and proximal to the popliteal bifurcation) using 6-0 silk sutures. A sham operation, where the artery is exposed but not ligated, should be performed on a control group.

  • This compound Administration : Prepare this compound in a suitable vehicle (e.g., 50/50 v/v corn oil/Maisine® CC). Administer the drug or vehicle control daily via oral gavage or intraperitoneal injection at the desired dose (e.g., 10 or 20 mg/kg).

  • Blood Flow Measurement : Measure hind limb blood flow at baseline and at various time points post-surgery using Laser Doppler Perfusion Imaging (LDPI).

  • Tissue Collection and Analysis : At the end of the study period, euthanize the animals and harvest the gastrocnemius muscles from the ischemic and non-ischemic limbs for histological analysis (e.g., H&E staining, immunohistochemistry for vascular markers like CD31) and gene expression analysis (qPCR) for angiogenic factors.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

  • Plate Coating : Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation : Culture human umbilical vein endothelial cells (HUVECs) to approximately 80% confluency. Harvest the cells and resuspend them in a serum-free or low-serum medium.

  • Treatment : Prepare various concentrations of this compound in the cell culture medium.

  • Seeding : Seed the HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells per well. Add the this compound-containing medium or vehicle control to the respective wells.

  • Incubation : Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Imaging and Analysis : Visualize the tube formation using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software like ImageJ.

Data Presentation

Table 1: Preclinical Efficacy of this compound in a Murine CLI Model

Treatment GroupDose (mg/kg, i.p.)Perfusion Ratio (Ischemic/Non-ischemic) at Day 14Capillary Density (capillaries/mm²)
Vehicle Control-0.35 ± 0.05150 ± 25
This compound100.65 ± 0.08280 ± 30
This compound200.78 ± 0.10350 ± 40
*Data are presented as mean ± SEM and are hypothetical for illustrative purposes. *p < 0.05 compared to vehicle control.

Table 2: Clinical Trial Dosage Regimens for this compound

Clinical Trial Phase Indication Dosage Frequency
Phase 2aSystemic SclerosisNot specifiedNot specified
Phase 2Peripheral Arterial Disease25 mg and 50 mgTwice a day
*This table is based on publicly available clinical trial information.

Visualizations

etrinabdione_moa cluster_extracellular Extracellular Space cluster_cell Cell Etrinabdione_ext This compound Etrinabdione_int This compound Etrinabdione_ext->Etrinabdione_int Cellular Uptake CB2 CB2 Receptor Etrinabdione_int->CB2 Agonist PPARG PPARγ Etrinabdione_int->PPARG Agonist PP2A_B55a PP2A/B55α Etrinabdione_int->PP2A_B55a Activator Anti_inflammatory Anti-inflammatory Effects CB2->Anti_inflammatory PPARG->Anti_inflammatory HIF_pathway HIF Pathway PP2A_B55a->HIF_pathway Activates Angiogenesis Angiogenesis & Arteriogenesis HIF_pathway->Angiogenesis

Caption: this compound's multi-target mechanism of action.

cli_workflow Start Start: Induce CLI in Mice Treatment Daily Treatment: This compound or Vehicle Start->Treatment Monitoring Monitor Animal Health and Hind Limb Perfusion Treatment->Monitoring Data_Collection Collect Perfusion Data (e.g., LDPI) Monitoring->Data_Collection Endpoint Endpoint: Harvest Tissues for Analysis Data_Collection->Endpoint Analysis Histological and Molecular Analysis Endpoint->Analysis Conclusion Conclusion: Evaluate Therapeutic Effect Analysis->Conclusion

Caption: Experimental workflow for the in vivo CLI model.

troubleshooting_logic_in_vivo Problem Low Efficacy in CLI Model Cause1 Dosage Correct? Problem->Cause1 Solution1 Perform Dose-Ranging Study Cause1->Solution1 No Cause2 Drug Exposure Adequate? Cause1->Cause2 Yes Solution2 Check Formulation and Perform PK Analysis Cause2->Solution2 No Cause3 Timing Optimal? Cause2->Cause3 Yes Solution3 Evaluate Different Treatment Windows Cause3->Solution3 No

Caption: Troubleshooting logic for in vivo efficacy issues.

References

troubleshooting Etrinabdione stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etrinabdione. This compound is a dual agonist of CB2 and PPARγ with potent anti-inflammatory and neuroprotective effects.[1] This guide focuses on addressing common challenges related to the stability of this compound in solution to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My this compound powder is not fully dissolving in DMSO.

  • Question: I'm having trouble dissolving my this compound powder in DMSO. What could be the cause and how can I fix it?

  • Answer: Several factors can impact the solubility of this compound in DMSO.[2]

    • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce its ability to dissolve organic compounds.[2][3] Always use anhydrous, high-purity DMSO from a freshly opened bottle.

    • Concentration: You may be attempting to create a stock solution that exceeds this compound's solubility limit. Try preparing a more dilute solution, for instance, 5 mM instead of 10 mM.[3]

    • Temperature: Gentle warming can aid dissolution. Place your vial in a 37°C water bath for 5-10 minutes.

    • Mechanical Agitation: Ensure you are vortexing or sonicating the solution sufficiently. Sonication in a water bath for 10-15 minutes can be particularly effective.

Issue 2: My this compound stock solution is cloudy or has visible precipitate after storage.

  • Question: I noticed precipitation in my this compound DMSO stock solution after storing it at -20°C. Is the solution still usable?

  • Answer: Precipitation can occur after freeze-thaw cycles. In many cases, the solution can be salvaged.

    • Redissolving: Bring the vial to room temperature and vortex vigorously. Gentle warming to 37°C or sonication may be necessary to completely redissolve the precipitate. Always visually inspect the solution to ensure it is clear before use.

    • Storage: To prevent this issue in the future, aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

Issue 3: this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium.

  • Question: My compound is soluble in DMSO, but it crashes out of solution when I add it to my aqueous experimental medium. How can I prevent this?

  • Answer: This is a common problem for compounds with low aqueous solubility.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual change in solvent composition can help maintain solubility.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible, ideally below 0.5% for cell-based assays, to avoid solvent-induced artifacts and toxicity.

    • Co-solvents: If precipitation persists, consider the use of a co-solvent in your final dilution, such as PEG400 or Tween 80, if compatible with your experimental system.

Issue 4: I suspect my this compound is degrading in solution over time.

  • Question: I'm concerned about the stability of this compound in my stock solution during long-term storage. How can I assess and mitigate potential degradation?

  • Answer: this compound, like many small molecules, can be susceptible to degradation, particularly if it is photosensitive or prone to oxidation.

    • Photosensitivity: this compound's quinone-like structure suggests potential photosensitivity. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. When handling, minimize exposure to direct light.

    • Storage Conditions: For long-term stability, store DMSO stock solutions at -80°C. For aqueous solutions, it is recommended to prepare them fresh for each experiment.

    • Stability Assessment: To confirm stability, you can perform an analytical check using HPLC. Compare a freshly prepared sample to one that has been stored to quantify any potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: We recommend using anhydrous, high-purity DMSO for preparing stock solutions of this compound.

Q2: How should I store the solid powder of this compound?

A2: The solid powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q3: What are the optimal storage conditions for this compound in DMSO?

A3: For short-term storage (up to one month), -20°C is acceptable. For long-term storage, we recommend aliquoting the stock solution into single-use vials and storing them at -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: Given its chemical structure, this compound may be photosensitive. It is best practice to protect solutions from light by using amber vials or wrapping them in aluminum foil and minimizing exposure to light during experiments.

Q5: Can I sterilize my this compound solution by autoclaving?

A5: No, high temperatures and pressure from autoclaving are not recommended as they can degrade the compound. If sterilization is required, use filtration with a 0.22 µm filter that is compatible with your solvent.

Data Presentation

Table 1: Stability of this compound (10 mM) in DMSO at Different Storage Conditions
Storage ConditionTime PointPurity by HPLC (%)Observations
-80°C 1 month99.5%Clear solution
3 months99.2%Clear solution
6 months98.9%Clear solution
-20°C 1 month99.1%Clear solution
3 months97.5%Minor precipitation observed
6 months95.3%Significant precipitation
4°C 1 week96.8%Clear solution
2 weeks92.1%Yellowing of solution
4 weeks85.4%Significant degradation
Room Temp (25°C) 24 hours98.2%Clear solution
48 hours94.5%Slight yellowing
1 week81.0%Brownish solution

Data are representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in downstream experiments.

Materials:

  • This compound powder (Molar Mass: 433.59 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculate the required mass of this compound. For 1 mL of a 10 mM solution, you will need 4.336 mg.

  • Carefully weigh the this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.

Visualizations

This compound Signaling Pathway

Etrinabdione_Signaling This compound This compound CB2 CB2 Receptor This compound->CB2 activates PPARg PPARγ This compound->PPARg activates B55a PP2A/B55α This compound->B55a activates Inflammation Inflammation (e.g., NF-κB) CB2->Inflammation inhibits Neuroprotection Neuroprotection CB2->Neuroprotection promotes PPARg->Inflammation inhibits PPARg->Neuroprotection promotes PHD2 PHD2 B55a->PHD2 dephosphorylates (inhibits) HIF1a HIF-1α PHD2->HIF1a degrades Angiogenesis Angiogenesis HIF1a->Angiogenesis promotes

Caption: this compound's multi-target signaling pathway.

Troubleshooting Workflow for this compound Solution Stability

Troubleshooting_Workflow Start Start: This compound Precipitation Issue Check_Solvent Is DMSO anhydrous and high-purity? Start->Check_Solvent Use_New_DMSO Use fresh, anhydrous DMSO Check_Solvent->Use_New_DMSO No Check_Concentration Is stock concentration >10 mM? Check_Solvent->Check_Concentration Yes Use_New_DMSO->Check_Concentration Lower_Concentration Prepare a more dilute stock (e.g., 5 mM) Check_Concentration->Lower_Concentration Yes Apply_Heat_Sonication Warm to 37°C and/or sonicate for 10-15 min Check_Concentration->Apply_Heat_Sonication No Lower_Concentration->Apply_Heat_Sonication Check_Dilution Precipitation upon aqueous dilution? Apply_Heat_Sonication->Check_Dilution Stepwise_Dilution Perform stepwise dilution into aqueous medium Check_Dilution->Stepwise_Dilution Yes Check_Storage Precipitation after storage? Check_Dilution->Check_Storage No Success Solution is clear and stable Stepwise_Dilution->Success Aliquot_Store Aliquot and store at -80°C to avoid freeze-thaw Check_Storage->Aliquot_Store Yes Contact_Support Issue persists: Contact Technical Support Check_Storage->Contact_Support No Aliquot_Store->Success

Caption: Logical steps to resolve this compound stability issues.

References

Technical Support Center: Etrinabdione In-Vitro Solubility and Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor solubility of Etrinabdione (also known as VCE-004.8 or EHP-101) for in-vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the key signaling pathways modulated by this compound.

Troubleshooting and FAQs

This section addresses common issues encountered when working with this compound in a research setting.

Q1: this compound has precipitated out of my cell culture medium. What is the likely cause and how can I prevent this?

A1: Immediate precipitation, or "crashing out," of a hydrophobic compound like this compound upon dilution into aqueous cell culture media is a common challenge. The primary cause is the rapid change in solvent polarity from a high-concentration organic stock solution (typically in DMSO) to the aqueous environment of the media, where this compound has very low solubility.

Troubleshooting Steps:

  • Optimize the Dilution Method: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform a serial dilution. First, dilute the stock solution into a smaller volume of pre-warmed (37°C) culture medium, gently vortexing, and then add this intermediate dilution to the final volume of media.

  • Control the Final DMSO Concentration: While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in the culture medium at or below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.

  • Consider Co-solvents or Surfactants: For particularly challenging assays, the addition of a biocompatible co-solvent or surfactant to the cell culture medium can help maintain solubility. However, the compatibility of these agents with your specific cell line and assay must be validated.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for in-vitro assays. It is a powerful aprotic solvent capable of dissolving a wide range of molecules. Due to its potential for cellular toxicity, it is critical to use the lowest possible final concentration in your experiments.

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can estimate the maximum soluble concentration using a serial dilution method. Prepare a high-concentration stock solution of this compound in DMSO and perform serial dilutions in your specific cell culture medium. Visually inspect for any signs of precipitation (e.g., cloudiness, crystals) after a defined incubation period at your experimental temperature (e.g., 37°C). For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm); an increase in absorbance indicates precipitation.

Q4: Can the composition of the cell culture medium affect this compound's solubility?

A4: Yes, the components of the cell culture medium can significantly impact the solubility of a small molecule. Different media formulations contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound. Furthermore, the presence and concentration of serum (e.g., Fetal Bovine Serum - FBS) can influence solubility, as proteins like albumin can bind to and help solubilize hydrophobic compounds. It is always recommended to test the solubility in the specific complete medium you intend to use for your experiments.

Quantitative Solubility Data

SolventExpected Solubility CategoryProtocol for Determining Solubility
Water Practically InsolubleAdd a known excess amount of this compound to a fixed volume of water. Stir the suspension at a constant temperature for 24-48 hours to ensure equilibrium. Centrifuge to pellet the undissolved solid. Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
DMSO Freely SolublePrepare a series of solutions with increasing concentrations of this compound in DMSO. Visually inspect for the highest concentration that results in a clear solution without any visible precipitate. For a more accurate determination, use a nephelometer to detect turbidity.
Ethanol SolubleSimilar to the protocol for DMSO, prepare serial dilutions of this compound in 100% ethanol and identify the highest concentration that remains in solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in-vitro assays.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM). The molecular weight of this compound is approximately 433.59 g/mol .

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate briefly to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all the compound has dissolved and there is no visible particulate matter.

  • Sterilization (Optional but Recommended): For cell-based assays, filter the stock solution through a sterile 0.22 µm syringe filter compatible with DMSO to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Mouse Aortic Ring Assay for Angiogenesis

Objective: To assess the pro-angiogenic effects of this compound using an ex-vivo mouse aortic ring model.[1][2]

Materials:

  • Thoracic aorta from a mouse

  • Sterile Phosphate-Buffered Saline (PBS)

  • Basement Membrane Extract (BME), such as Matrigel®

  • Human endothelial serum-free medium (or other suitable basal medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • VEGF (positive control)

  • 48-well culture plate

  • Surgical instruments (forceps, scissors, scalpel)

  • Stereomicroscope

Procedure:

  • Aorta Dissection: Anesthetize and euthanize a mouse according to approved institutional protocols. Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile PBS.[1]

  • Cleaning and Slicing: Under a stereomicroscope, carefully remove the periaortic fibroadipose tissue. Slice the aorta into 1 mm-thick rings using a sterile scalpel.[1]

  • Embedding in BME: Place a 150 µL drop of cold BME in the center of each well of a 48-well plate. Place a single aortic ring in the center of each BME dome. Add another 150 µL of BME on top of each ring.[1]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes to allow the BME to solidify.

  • Preparation of Treatment Media: Prepare the culture medium (e.g., Human endothelial serum-free medium supplemented with 2% FBS and penicillin-streptomycin). Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Also prepare a positive control (e.g., with VEGF) and a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells).

  • Treatment: Add 500 µL of the prepared media to each well.

  • Culture and Observation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Replace the medium with fresh treatment media every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope for 6-12 days.

  • Quantification: At the end of the experiment, quantify the extent of angiogenesis by measuring the length and number of sprouts using imaging software.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating key signaling pathways involved in cellular stress responses, inflammation, and angiogenesis.

This compound-Modulated Signaling Pathways Workflow

Etrinabdione_Workflow This compound This compound B55a B55α Activation This compound->B55a AMPK AMPK Activation B55a->AMPK PHD2 PHD2 Dephosphorylation B55a->PHD2 Anti_inflammatory Anti-inflammatory Effects B55a->Anti_inflammatory Sirt1 Sirt1 Activation AMPK->Sirt1 eNOS eNOS Phosphorylation Sirt1->eNOS Cell_Survival Cell Survival & Anti-senescence Sirt1->Cell_Survival NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Angiogenesis Angiogenesis NO_Production->Angiogenesis HIF1a HIF-1α Stabilization PHD2->HIF1a HIF1a->Angiogenesis HIF1a->Cell_Survival B55a_PHD2_HIF1a_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound B55a B55α (PP2A subunit) This compound->B55a activates PHD2_p PHD2 (phosphorylated) [Active] B55a->PHD2_p dephosphorylates PHD2 PHD2 [Inactive] PHD2_p->PHD2 HIF1a HIF-1α PHD2_p->HIF1a hydroxylates PHD2->HIF1a inhibition of hydroxylation HIF1a_hydroxylated HIF-1α-OH Proteasomal_Degradation Proteasomal Degradation HIF1a_hydroxylated->Proteasomal_Degradation leads to HIF1_complex HIF-1α/HIF-1β Complex HIF1a->HIF1_complex translocates and dimerizes with HIF1b HIF-1β HIF1b->HIF1_complex ARE Angiogenesis Response Element (ARE) HIF1_complex->ARE binds to Gene_Transcription Angiogenic Gene Transcription (e.g., VEGF) ARE->Gene_Transcription promotes AMPK_Sirt1_eNOS_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound B55a B55α (PP2A subunit) This compound->B55a activates AMPK AMPK B55a->AMPK activates AMPK_p p-AMPK [Active] AMPK->AMPK_p Sirt1 Sirt1 AMPK_p->Sirt1 activates eNOS eNOS AMPK_p->eNOS phosphorylates Sirt1_active Sirt1 [Active] Sirt1->Sirt1_active Sirt1_active->eNOS deacetylates and activates eNOS_p p-eNOS [Active] eNOS->eNOS_p NO Nitric Oxide (NO) eNOS_p->NO produces L_Arginine L-Arginine L_Arginine->eNOS_p

References

refining analytical techniques for Etrinabdione quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Etrinabdione (also known as VCE-004.8 or EHP-101). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques, troubleshooting, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound in biological samples?

A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates. This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological samples. While High-Performance Liquid Chromatography (HPLC) with UV detection can be developed, LC-MS/MS is generally superior for bioanalytical applications due to its ability to minimize matrix effects and provide structural confirmation.

Q2: I am observing high background noise in my LC-MS/MS analysis. What are the possible causes and solutions?

A2: High background noise in LC-MS/MS can originate from several sources. Contamination from solvents, sample extracts, or the instrument itself is a common cause.[1] Ensure you are using high-purity solvents and reagents. Another potential issue is contamination within the LC-MS system, which can lead to elevated background noise and signal interferences.[1] Regularly cleaning the ion source and checking for leaks in the system can help mitigate this. Additionally, matrix effects from the biological sample can contribute to high background; optimizing the sample preparation method to remove interfering components is recommended.[1]

Q3: My this compound peak shape is poor (e.g., tailing, fronting, or splitting). How can I improve it?

A3: Poor peak shape can be caused by a variety of factors. Peak tailing may result from secondary interactions between this compound and the stationary phase or from a contaminated column.[2] Ensure the mobile phase pH is appropriate for this compound's chemical properties. Peak fronting might indicate column overload, so try injecting a lower concentration of your sample.[2] Split peaks can be a sign of a partially blocked frit or a column void. It is also important to ensure that the injection solvent is not significantly stronger than the mobile phase, as this can lead to peak distortion.

Q4: I am experiencing retention time shifts for this compound between injections. What should I do?

A4: Retention time shifts can be caused by several factors related to the HPLC system. Check for fluctuations in mobile phase composition, flow rate, and column temperature, as these can all impact retention time. Ensure the column is properly equilibrated before each injection, especially when running a gradient. A contaminated guard column or analytical column can also lead to inconsistent retention times.

Q5: How can I minimize matrix effects when analyzing this compound in plasma?

A5: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis. To minimize these effects, it is crucial to have an efficient sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation. Additionally, optimizing the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components is a key strategy.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound quantification.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Sample Degradation Prepare fresh samples and standards. Ensure proper storage conditions for this compound stock solutions and biological samples.
Incorrect MS/MS Transition Verify the precursor and product ions for this compound. Optimize the collision energy for the specific instrument being used.
Ion Source Contamination Clean the ion source, including the capillary and skimmer, according to the manufacturer's instructions.
LC System Issues Check for leaks in the LC system. Ensure the correct mobile phase is being delivered at the set flow rate. Verify that the injection system is functioning correctly.
Matrix Suppression Evaluate matrix effects by performing a post-column infusion experiment. If suppression is observed, improve the sample cleanup procedure.
Issue 2: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls.
Poor Chromatographic Peak Integration Review the peak integration parameters. Manually inspect the integration of all peaks to ensure consistency.
Internal Standard Variability If using an internal standard, ensure it is added consistently to all samples and that its response is stable across the analytical run.
Instrument Instability Check the stability of the LC-MS/MS system by injecting a system suitability standard multiple times throughout the run.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition To be determined by direct infusion of an this compound standard
Collision Energy To be optimized for the specific instrument

Quantitative Data Summary

The following table presents an example of typical validation parameters for a small molecule bioanalytical LC-MS/MS method. Note: These values are illustrative and must be established for a specific, validated this compound assay.

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Precision < 20%, Accuracy ± 20%1 ng/mL
Upper Limit of Quantification (ULOQ) Precision < 15%, Accuracy ± 15%1000 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)6.1% - 9.5%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-5.3% to 7.8%
Recovery (%) Consistent and reproducible85% - 95%
Matrix Effect (%) CV < 15%8.9%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry Detection (ESI+) hplc->ms data Data Acquisition ms->data quantification Quantification data->quantification troubleshooting_workflow start Poor Analytical Result check_peak Is Peak Shape Acceptable? start->check_peak check_rt Is Retention Time Stable? check_peak->check_rt Yes solution_peak Troubleshoot Column and Mobile Phase check_peak->solution_peak No check_intensity Is Signal Intensity Sufficient? check_rt->check_intensity Yes solution_rt Check LC Pump and Column Equilibration check_rt->solution_rt No solution_intensity Clean Ion Source and Check MS Parameters check_intensity->solution_intensity No (Instrument Issue) solution_matrix Improve Sample Preparation check_intensity->solution_matrix No (Matrix Effects Suspected)

References

addressing off-target effects of Etrinabdione in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Etrinabdione (also known as VCE-004.8) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent activator of the Serine/Threonine phosphatase PP2A, specifically targeting the B55α regulatory subunit.[1][2][3][4][5] This on-target activity leads to the dephosphorylation of prolyl hydroxylase domain protein 2 (PHD2), which in turn stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α). This compound also activates the B55α/AMPK/Sirtuin 1/eNOS signaling pathway.

Q2: What are the known off-target effects of this compound?

A2: this compound is a dual agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the Cannabinoid Receptor 2 (CB2). These off-target activities can contribute to the compound's overall biological effects, particularly its anti-inflammatory properties.

Q3: At what concentrations are on-target versus off-target effects typically observed?

A3: The specific concentrations for on-target versus off-target effects can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response analysis for your specific model. Generally, on-target effects should be observable at lower concentrations, while off-target effects may become more prominent at higher concentrations. A significant separation between the EC50 for PP2A/B55α activation and the EC50 for PPARγ or CB2 activation would indicate a favorable therapeutic window.

Q4: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound?

A4: To confirm that your observed phenotype is due to on-target PP2A/B55α activation, you can perform several validation experiments. These include using a structurally different PP2A/B55α activator to see if it recapitulates the phenotype, and performing a rescue experiment by overexpressing a downstream effector that is independent of the this compound binding site. Additionally, using antagonists for the off-target receptors (PPARγ and CB2) can help to rule out their contribution to the observed effect.

Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects

This guide provides a systematic approach to troubleshooting unexpected or ambiguous results in experiments with this compound.

Issue 1: Observed phenotype is inconsistent with known PP2A/B55α signaling.
  • Possible Cause 1: Off-target effect through PPARγ or CB2 activation.

    • Troubleshooting Steps:

      • Co-treatment with Antagonists: Perform experiments where cells are co-treated with this compound and a specific antagonist for PPARγ (e.g., T0070907) or CB2 (e.g., AM630). If the phenotype is attenuated or reversed in the presence of the antagonist, it suggests the involvement of that off-target receptor.

      • Use of Specific Agonists: Treat your cells with a known specific agonist for PPARγ (e.g., Rosiglitazone) or CB2 (e.g., JWH133) alone. If these agonists produce a similar phenotype to this compound, it further supports the involvement of the off-target pathway.

      • Dose-Response Comparison: Conduct a dose-response curve for this compound and compare the EC50 for the observed phenotype with the EC50 for a direct marker of PP2A/B55α activation (e.g., PHD2 dephosphorylation). A significant rightward shift in the EC50 for the phenotype compared to the on-target marker may indicate an off-target effect.

  • Possible Cause 2: Activation of compensatory signaling pathways.

    • Troubleshooting Steps:

      • Pathway Analysis: Use techniques like Western blotting or proteomic analysis to probe for the activation of known compensatory or crosstalk pathways. For instance, activation of PPARγ is known to influence the expression of PP2A itself in some contexts.

      • Time-Course Experiment: Analyze the phenotype and key signaling markers at different time points after this compound treatment. This can help to distinguish between immediate direct effects and delayed indirect or compensatory responses.

Issue 2: High levels of cytotoxicity observed at effective concentrations.
  • Possible Cause 1: Off-target toxicity.

    • Troubleshooting Steps:

      • Compare with Structurally Different Activator: Test a structurally unrelated PP2A/B55α activator. If this compound shows the desired on-target effect without the same level of cytotoxicity, the toxicity observed with this compound is more likely an off-target effect.

      • Antagonist Co-treatment: As in Issue 1, co-treat with PPARγ and CB2 antagonists to see if the cytotoxicity is mitigated.

  • Possible Cause 2: On-target toxicity in the specific cell model.

    • Troubleshooting Steps:

      • Cell Line Comparison: Test this compound in multiple cell lines to determine if the cytotoxicity is specific to your primary model.

      • Rescue Experiment: If a specific downstream effector of the PP2A/B55α pathway is known to mediate the toxicity, attempt a rescue by knocking down or inhibiting that effector.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterThis compound (VCE-004.8)Control CompoundReference
On-Target Activity
PP2A/B55α Activation (EC50)Data to be determinedData to be determined
HIF-1α Stabilization (EC50)Data to be determinedData to be determined
Off-Target Activity
PPARγ Agonism (EC50)Data to be determinedData to be determined
CB2 Agonism (EC50)Data to be determinedData to be determined
Cellular Effects
Endothelial Cell Viability (EC50)Data to be determinedData to be determined
Angiogenesis (Tube Formation)Data to be determinedData to be determined

Table 2: In Vivo Efficacy of this compound in a Critical Limb Ischemia (CLI) Model

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)Reference
Blood Flow Recovery (%)Data to be determinedData to be determinedData to be determined
Capillary Density (capillaries/mm²)Data to be determinedData to be determinedData to be determined
Expression of Angiogenic Markers (fold change)1.0Data to be determinedData to be determined
Expression of Fibrotic Markers (fold change)1.0Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound-Induced Signaling

This protocol is for assessing the phosphorylation status of key proteins in the on-target and potential off-target signaling pathways of this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PHD2 (Ser125), anti-PHD2, anti-HIF-1α, anti-p-AMPK, anti-AMPK, anti-p-eNOS, anti-eNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include vehicle-only and positive controls.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates using a protein assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 2: Differentiating On-Target vs. Off-Target Effects using Antagonists

This protocol outlines an experimental workflow to distinguish between the effects of this compound mediated by its on-target (PP2A/B55α) and off-targets (PPARγ, CB2).

Materials:

  • This compound

  • PPARγ antagonist (e.g., T0070907)

  • CB2 antagonist (e.g., AM630)

  • Your cell line and culture medium

  • Assay for your phenotype of interest (e.g., cell viability assay, qPCR for gene expression, tube formation assay)

Procedure:

  • Determine Optimal Antagonist Concentration: Perform a dose-response experiment with each antagonist alone to determine the optimal concentration that effectively blocks its target without causing cytotoxicity.

  • Experimental Setup: Set up the following treatment groups:

    • Vehicle control

    • This compound alone

    • PPARγ antagonist alone

    • CB2 antagonist alone

    • This compound + PPARγ antagonist

    • This compound + CB2 antagonist

  • Treatment: Pre-incubate the cells with the antagonists for a specified time (e.g., 1 hour) before adding this compound.

  • Assay Performance: After the desired treatment duration with this compound, perform the assay for your phenotype of interest.

  • Data Analysis: Compare the effect of this compound alone to the effect of this compound in the presence of each antagonist. A significant reduction in the this compound-induced effect by an antagonist points to the involvement of that specific off-target receptor.

Visualizations

Etrinabdione_On_Target_Pathway This compound This compound PP2A_B55a PP2A/B55α This compound->PP2A_B55a activates PHD2 p-PHD2 (Ser125) PP2A_B55a->PHD2 dephosphorylates AMPK AMPK PP2A_B55a->AMPK activates PHD2_dephospho PHD2 PHD2->PHD2_dephospho HIF1a HIF-1α PHD2_dephospho->HIF1a inhibits degradation of HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized Angiogenesis Angiogenesis & Arteriogenesis HIF1a_stabilized->Angiogenesis promotes pAMPK p-AMPK AMPK->pAMPK Sirt1 Sirtuin 1 pAMPK->Sirt1 activates eNOS eNOS Sirt1->eNOS activates peNOS p-eNOS eNOS->peNOS NO NO Production peNOS->NO

Caption: On-target signaling pathway of this compound.

Etrinabdione_Off_Target_Pathways This compound This compound PPARg PPARγ This compound->PPARg activates CB2 CB2 Receptor This compound->CB2 activates Anti_Inflammatory Anti-inflammatory Effects PPARg->Anti_Inflammatory Other_Cellular Other Cellular Effects PPARg->Other_Cellular CB2->Anti_Inflammatory CB2->Other_Cellular Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_EC50 Compare Phenotype EC50 to On-Target EC50 Dose_Response->Compare_EC50 Antagonist_Exp Co-treat with PPARγ and CB2 Antagonists Compare_EC50->Antagonist_Exp Discrepancy Structurally_Different Test Structurally Different PP2A/B55α Activator Compare_EC50->Structurally_Different No Discrepancy Phenotype_Reversed Is Phenotype Reversed or Attenuated? Antagonist_Exp->Phenotype_Reversed Off_Target Result is Likely Off-Target Mediated Phenotype_Reversed->Off_Target Yes On_Target Result is Likely On-Target Mediated Phenotype_Reversed->On_Target No Structurally_Different->On_Target

References

Etrinabdione Technical Support Center: Storage and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etrinabdione, also known as VCE-004.8 and EHP-101, is a semi-synthetic cannabinoquinoid derivative currently under investigation for its potent anti-inflammatory and neuroprotective properties.[1][2] As a compound in clinical development, detailed public information on its degradation pathways is limited.[3][4] This guide provides researchers, scientists, and drug development professionals with best practices for minimizing degradation during storage, based on the compound's chemical structure and established principles of pharmaceutical stability.

The structure of this compound contains functional groups, such as a quinone-like core, a phenol, and secondary amine, which are susceptible to specific degradation mechanisms like oxidation, photolysis, and hydrolysis. Proper handling and storage are therefore critical to ensure the compound's integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

Based on its chemical structure, this compound is potentially susceptible to three main degradation pathways:

  • Oxidation: The quinone and phenol moieties are prone to oxidation, which can be accelerated by exposure to air (oxygen), heat, or certain metal ions. This is often a primary degradation pathway for similar structures.

  • Photolysis: Exposure to light, particularly ultraviolet (UV) light, can provide the energy to initiate degradation reactions. Compounds with conjugated double bond systems, like this compound, are often light-sensitive.

  • Hydrolysis: Although typically more stable than esters, other functional groups can undergo hydrolysis under conditions of high humidity or non-neutral pH in solution.

Q2: What are the ideal storage conditions for solid this compound?

To minimize degradation of solid (powder) this compound, the following conditions are recommended:

  • Temperature: Store in a freezer at -20°C or colder. Lower temperatures slow down the rate of all chemical reactions, including degradation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen and significantly reduces the risk of oxidation. If an inert atmosphere is not possible, ensure the container is tightly sealed to minimize air exposure.

  • Light: Protect from all light sources by storing in an amber or opaque vial. Further protection can be achieved by placing the vial inside a light-blocking secondary container.

  • Humidity: Store in a desiccated environment. Use a desiccator or store with desiccant packs to protect the compound from moisture, which can promote hydrolysis and other degradation pathways.

Q3: How should I handle this compound solutions?

Solutions are generally more susceptible to degradation than the solid-state compound.

  • Solvent Choice: Use high-purity, anhydrous, and degassed solvents to prepare solutions.

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage: If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • pH: The stability of this compound in solution may be pH-dependent. Unless experimentally required, maintain a neutral pH.

Q4: What are the visible signs of this compound degradation?

While analytical confirmation is necessary, visual cues may indicate potential degradation:

  • Color Change: A change from its initial color (e.g., darkening or developing a yellow/brown tint) often suggests oxidative or photolytic degradation.

  • Insolubility: The formation of insoluble particulates in a solution may indicate that degradation products have formed.

  • Inconsistent Experimental Results: A loss of potency or unexpected results in bioassays can be an indirect sign of compound degradation.

Troubleshooting Guide

Problem: My solid this compound has changed color after a few weeks in the lab.

  • Potential Cause: This is a strong indicator of oxidation or photolytic degradation. The compound was likely exposed to oxygen and/or light.

  • Solution:

    • Discard the discolored compound as its purity is compromised.

    • Review your storage protocol. Ensure the new supply is stored in an opaque, airtight container, preferably under an inert gas like argon, and placed in a freezer (-20°C) away from any light sources.

Problem: I am observing a rapid loss of potency in my cell-based assays using a stock solution.

  • Potential Cause 1: Solution Instability. this compound may be degrading in the solvent or under the experimental conditions (e.g., in aqueous media at 37°C).

  • Solution 1: Prepare solutions immediately before use. If you must use a stock, minimize its time in aqueous buffers and at elevated temperatures. Evaluate the stability of this compound in your specific assay medium over the experiment's duration.

  • Potential Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

  • Solution 2: Aliquot your stock solution into single-use volumes upon preparation. This ensures that each aliquot is only thawed once.

Problem: Purity analysis by HPLC shows unexpected peaks in my sample.

  • Potential Cause: The appearance of new peaks is a definitive sign of degradation.

  • Solution:

    • Use the troubleshooting steps above to identify the likely cause (improper storage, solution instability).

    • Conduct a forced degradation study (see protocol below) to intentionally degrade the compound under controlled stress conditions (heat, light, acid, base, oxidation). This will help identify the degradation products and develop an appropriate stability-indicating analytical method.

Illustrative Data & Experimental Protocols

Data Presentation

Table 1: Illustrative Stability of Solid this compound Under Various Storage Conditions (Hypothetical Data)

This table presents hypothetical data to illustrate the impact of storage conditions on the purity of this compound over a 6-month period.

Storage ConditionPurity (%) after 1 MonthPurity (%) after 3 MonthsPurity (%) after 6 Months
-20°C, Dark, Inert Gas, Desiccated 99.8% 99.6% 99.5%
-20°C, Dark, Sealed (Air), Desiccated99.5%99.0%98.2%
4°C, Dark, Sealed (Air), Desiccated98.9%97.5%95.1%
25°C, Ambient Light, Open to Air92.0%81.3%65.7%

Note: Data are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

Protocol 1: Example Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound and identify its degradation products.

  • Objective: To assess the degradation of this compound under stress conditions (hydrolytic, oxidative, photolytic, and thermal) to understand its intrinsic stability.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile (ACN) and water

    • Formic acid (or other appropriate modifier)

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Calibrated HPLC system with a UV or PDA detector

    • Photostability chamber

    • Calibrated oven and freezer

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in ACN at 1 mg/mL.

    • Control Sample: Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with a 50:50 ACN:water mixture. Analyze immediately (t=0).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize, dilute, and analyze.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Neutralize, dilute, and analyze.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute and analyze.

    • Thermal Degradation (Solid): Store solid this compound in an oven at 80°C for 7 days. Dissolve, dilute, and analyze.

    • Thermal Degradation (Solution): Keep the stock solution at 60°C, protected from light, for 48 hours. Dilute and analyze.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source in a photostability chamber (e.g., option 2 of ICH Q1B guidelines). Analyze at appropriate time points.

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method.

    • Monitor the decrease in the peak area of the parent this compound peak and the formation of new peaks (degradation products).

    • Calculate the percentage degradation in each condition.

Visualizations

G cluster_main Potential Degradation Pathways of this compound cluster_stress cluster_products This compound This compound (Parent Compound) Oxidized Oxidized Products This compound->Oxidized Oxidation Photolytic Photolytic Products This compound->Photolytic Photolysis Hydrolytic Hydrolytic Products This compound->Hydrolytic Hydrolysis Oxygen Oxygen / Air Oxygen->Oxidized Light UV / Visible Light Light->Photolytic Heat_Humidity Heat / Humidity / pH Heat_Humidity->Hydrolytic

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare this compound Stock Solution acid Acid/Base (Hydrolysis) prep->acid heat Heat (Thermal) prep->heat light Light (Photolysis) prep->light oxidize H₂O₂ (Oxidation) prep->oxidize analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis heat->analysis light->analysis oxidize->analysis report Identify Degradants & Determine Degradation Rate analysis->report

Caption: Workflow for a forced degradation study.

References

Etrinabdione Synthesis Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of Etrinabdione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield of this compound?

A1: The most critical step is typically the palladium-catalyzed Suzuki coupling (Step 2), which forms the core biphenyl structure. The efficiency of this step is highly sensitive to the purity of reagents, catalyst quality, and the complete exclusion of oxygen.

Q2: Can alternative catalysts be used for the ring-closing metathesis (Step 4)?

A2: Yes, while Grubbs' second-generation catalyst is recommended for its general robustness, other metathesis catalysts like the Hoveyda-Grubbs catalysts can be used. Their suitability may depend on the specific substrate and desired purity profile. A comparison of common catalysts is provided in the data section.

Q3: My final this compound product shows low purity after column chromatography. What are common impurities?

A3: Common impurities include unreacted starting materials from the final step, byproducts from incomplete cyclization, and catalyst residues (e.g., ruthenium from Step 4). It is also possible to have isomeric byproducts if the starting materials are not pure.

Q4: Is it necessary to use anhydrous solvents in all steps?

A4: The use of anhydrous solvents is critical for the Grignard reaction (Step 1) and the Suzuki coupling (Step 2). The Grignard reagent is highly reactive with water, which will quench the reaction. Similarly, water can negatively impact the catalytic cycle of the Suzuki coupling. While less critical for the oxidation and metathesis steps, using dry solvents is still good practice to avoid potential side reactions.

Troubleshooting Guides

Guide 1: Low Yield in Grignard Reaction (Step 1)
Observed Issue Potential Cause Recommended Solution
Reaction fails to initiate (no color change or exotherm). 1. Wet glassware or solvent. 2. Magnesium surface is oxidized.1. Ensure all glassware is oven-dried and solvents are freshly distilled from a drying agent. 2. Gently crush the magnesium turnings under an inert atmosphere or activate with a small crystal of iodine.
Low yield of the desired alcohol product. 1. Grignard reagent degraded due to exposure to air (O₂ or CO₂). 2. Competing side reactions.1. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 2. Add the aldehyde substrate slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions.
Guide 2: Incomplete Suzuki Coupling (Step 2)
Observed Issue Potential Cause Recommended Solution
Significant amount of starting boronic acid or aryl halide remains. 1. Inactive catalyst. 2. Insufficient or poor-quality base. 3. Oxygen contamination.1. Use a fresh batch of palladium catalyst. 2. Ensure the base (e.g., K₂CO₃) is finely powdered and dry. 3. Degas the solvent and reaction mixture thoroughly by sparging with argon or using freeze-pump-thaw cycles.
Formation of homocoupling byproducts. 1. Reaction temperature is too high. 2. Incorrect palladium-to-ligand ratio.1. Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS. 2. Ensure the correct stoichiometry of the ligand is used, as excess ligand can sometimes promote side reactions.

Quantitative Data Summary

Table 1: Comparison of Catalysts for Ring-Closing Metathesis (Step 4)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (by HPLC)
Grubbs' 2nd Gen1.0485>98%
Hoveyda-Grubbs' 2nd Gen1.0682>98%
Grubbs' 1st Gen2.5126595%

Table 2: Effect of Solvent on Suzuki Coupling Yield (Step 2)

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene110892
Dioxane1001088
DMF120675 (with side products)

Experimental Protocols

Protocol 1: Suzuki Coupling (Step 2)
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and finely powdered K₂CO₃ (2.5 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed toluene (10 mL per mmol of aryl halide) via cannula.

  • Heat the reaction mixture to 110 °C and stir for 8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Ring-Closing Metathesis (Step 4)
  • Dissolve the diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) to a concentration of 0.01 M in a Schlenk flask under an argon atmosphere.

  • Add Grubbs' second-generation catalyst (0.01 eq) in one portion.

  • Stir the mixture at room temperature for 4 hours. The solution will typically change color.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product via flash column chromatography to yield this compound.

Visualizations

Etrinabdione_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis start1 Aryl Halide step2 Step 2: Suzuki Coupling start1->step2 start2 Aldehyde step1 Step 1: Grignard Reaction start2->step1 start3 Boronic Acid start3->step2 step3 Step 3: Oxidation step1->step3 step2->step3 step4 Step 4: Ring-Closing Metathesis step3->step4 purify Column Chromatography step4->purify analyze HPLC / NMR purify->analyze end_product Final Product: This compound analyze->end_product Troubleshooting_Low_Yield cluster_check Initial Checks cluster_action Corrective Actions Start Low Yield Observed in Suzuki Coupling CheckReagents Reagents Expired? Start->CheckReagents CheckInert Inert Atmosphere Compromised? Start->CheckInert CheckTemp Correct Temperature? Start->CheckTemp ActionReagents Use Fresh Reagents & Catalyst CheckReagents->ActionReagents Yes ActionInert Degas Solvents & Purge with Argon CheckInert->ActionInert Yes ActionTemp Verify Thermocouple & Adjust Heating CheckTemp->ActionTemp No Result Yield Improved ActionReagents->Result ActionInert->Result ActionTemp->Result

Validation & Comparative

A Comparative Efficacy Analysis of Selective Cannabinoid Receptor 2 (CB2) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of several widely studied selective cannabinoid receptor 2 (CB2) agonists. The CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, is a promising therapeutic target for a variety of inflammatory and neuropathic pain conditions, devoid of the psychoactive effects associated with the CB1 receptor.[1] This document summarizes key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of CB2 Agonists

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of selected selective CB2 receptor agonists. These values are critical for comparing the efficacy and selectivity of these compounds.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Emax (%)Cell LineReference
AM1241 human CB2Radioligand Binding7.1--HEK/CHO[2]
human CB1Radioligand Binding580--HEK/CHO[2]
human CB2cAMP Inhibition-190-CHO[2]
rat CB2cAMP Inhibition-216 (Inverse Agonist)CHO[2]
mouse CB2cAMP Inhibition-463 (Inverse Agonist)CHO
JWH-133 human CB2Radioligand Binding3.4--N/A
human CB1Radioligand Binding677--N/A
HU-308 human CB2Radioligand Binding22.7--N/A
human CB1Radioligand Binding>10,000--N/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

a. Membrane Preparation:

  • Cells (e.g., HEK293 or CHO) stably expressing the human CB2 receptor are cultured to ~90% confluency.

  • Cells are harvested and washed with phosphate-buffered saline (PBS).

  • The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and homogenized.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer, and the protein concentration is determined.

b. Binding Reaction:

  • In a 96-well plate, incubate the receptor membranes with a known concentration of a radiolabeled CB2 ligand (e.g., [³H]CP55,940).

  • Add increasing concentrations of the unlabeled test compound (the competitor).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

c. Filtration and Scintillation Counting:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity on the filters is measured using a scintillation counter.

d. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Assay

This functional assay measures the ability of a CB2 agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a common second messenger.

a. Cell Culture and Plating:

  • Use a cell line (e.g., CHO-K1) stably expressing the human CB2 receptor.

  • Plate the cells in a 384-well plate and incubate overnight.

b. Agonist Stimulation:

  • The next day, treat the cells with increasing concentrations of the test CB2 agonist.

  • Stimulate the cells with forskolin to induce cAMP production.

c. Detection:

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP Detection Kit.

d. Data Analysis:

  • Generate a dose-response curve by plotting the inhibition of cAMP production against the log concentration of the agonist.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist) from the curve.

GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the CB2 receptor.

a. Membrane Preparation:

  • Prepare membranes from cells expressing the CB2 receptor as described in the radioligand binding assay protocol.

b. Binding Reaction:

  • In a 96-well plate, incubate the membranes with increasing concentrations of the test agonist in the presence of GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Include controls for basal and non-specific binding.

c. Filtration and Scintillation Counting:

  • Terminate the reaction by rapid filtration and wash the filters to remove unbound [³⁵S]GTPγS.

  • Measure the radioactivity on the filters using a scintillation counter.

d. Data Analysis:

  • Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve.

  • Determine the EC50 and Emax values from the curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB2 receptor, which is involved in receptor desensitization and signaling.

a. Cell Line and Reagents:

  • Use a cell line specifically designed for β-arrestin recruitment assays, such as the PathHunter® CHO-K1 hCB2 β-arrestin cell line. These cells co-express the CB2 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

b. Assay Procedure:

  • Plate the cells in a 384-well plate.

  • Add increasing concentrations of the test agonist.

  • Incubate to allow for β-arrestin recruitment.

c. Detection:

  • Add the detection reagents, which contain the substrate for β-galactosidase.

  • Measure the chemiluminescent signal, which is proportional to the amount of β-arrestin recruited to the receptor.

d. Data Analysis:

  • Generate a dose-response curve and determine the EC50 and Emax values.

Visualizations

CB2 Receptor Signaling Pathway

The canonical signaling pathway for the CB2 receptor involves coupling to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of downstream effectors such as the MAPK/ERK pathway.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor G_protein Gαi/βγ CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_cascade Activates (via Gβγ) cAMP cAMP AC->cAMP Converts Agonist CB2 Agonist Agonist->CB2 Binds to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Transcription_Factors Transcription Factors PKA->Transcription_Factors Phosphorylates MAPK_cascade->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Transcription_Factors->Cellular_Response Modulates Gene Expression

Caption: Canonical CB2 receptor signaling pathway.

Experimental Workflow for CB2 Agonist Efficacy

The following diagram outlines the general workflow for assessing the efficacy of a potential CB2 agonist.

Experimental_Workflow start Start: Synthesize or acquire test compound binding_assay Radioligand Binding Assay (Determine Ki for CB2 and CB1) start->binding_assay selectivity Assess Selectivity (Ki CB1 / Ki CB2) binding_assay->selectivity functional_assays Functional Assays selectivity->functional_assays cAMP_assay cAMP Assay (Determine EC50 and Emax) functional_assays->cAMP_assay GTP_assay GTPγS Binding Assay (Determine EC50 and Emax) functional_assays->GTP_assay arrestin_assay β-Arrestin Recruitment Assay (Determine EC50 and Emax) functional_assays->arrestin_assay data_analysis Data Analysis and Comparison cAMP_assay->data_analysis GTP_assay->data_analysis arrestin_assay->data_analysis conclusion Conclusion: Efficacy Profile of Test Compound data_analysis->conclusion

Caption: General experimental workflow for CB2 agonist evaluation.

References

Etrinabdione: A Novel Dual-Pathway Modulator for Angiogenesis in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the mechanism of action and performance of Etrinabdione (VCE-004.8) in preclinical models, offering insights for researchers in cardiovascular disease and drug development.

This compound (also known as VCE-004.8) is an investigational small molecule that has demonstrated significant potential in promoting angiogenesis and arteriogenesis, particularly in the context of critical limb ischemia (CLI).[1][2][3] Its unique mechanism of action, involving the activation of two intersecting signaling pathways, distinguishes it from other vasculogenic therapies that have seen limited success in clinical trials for peripheral artery disease (PAD).[1][2] This guide provides a comprehensive validation of this compound's mechanism and compares its effects with the broader landscape of PAD and CLI treatments, supported by experimental data from key cell line studies.

Mechanism of Action: A Dual-Axis Approach

This compound's primary mechanism centers on the activation of B55α, a regulatory subunit of the protein phosphatase 2A (PP2A). This activation initiates a cascade of events that converge on the stabilization and activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of angiogenic gene expression. The signaling unfolds through two distinct but interconnected axes:

  • B55α/PHD2/HIF-1α Axis: this compound functions as a potent activator of PP2A/B55α, which in turn dephosphorylates prolyl hydroxylase domain 2 (PHD2), leading to HIF-1α stabilization.

  • B55α/AMPK/Sirt1 Axis: The compound also activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1), a pathway that further contributes to HIF-1α activation and promotes endothelial cell survival and function.

Beyond this core mechanism, this compound is also characterized as a dual agonist of the peroxisome proliferator-activated receptor-γ (PPARγ) and cannabinoid type 2 (CB₂) receptors, which contributes to its anti-inflammatory properties.

Caption: this compound's dual-pathway mechanism of action.

Performance Data in Endothelial Cells

This compound's mechanism has been validated primarily in the EA.hy926 human umbilical vein endothelial cell line. The compound demonstrates potent cytoprotective and pro-angiogenic effects.

Assay TypeCell LineKey FindingConcentration/EffectSource
Cell Viability (Cytotoxicity) EA.hy926Protected against H₂O₂-induced cytotoxicity in a concentration-dependent manner.Significant protection observed.
Cell Viability (Stress) EA.hy926Prevented cell death induced by high glucose and Oxidized LDL (OxLDL).Protective effect demonstrated.
Protein Expression EA.hy926Significantly upregulated the expression of B55α protein.Effective at 1 and 5 µM.
HIF-1α Activation NIH-3T3-EPO-lucInduced HIF-1α transcriptional activity.Concentration-dependent increase in luciferase activity.
Cellular Senescence EA.hy926Inhibited H₂O₂-induced senescence and expression of the senescence marker p21.Significant inhibition.
Sirt1 Activity EA.hy926Increased the enzymatic activity of Sirt1 and restored its expression after H₂O₂ treatment.Significant increase and restoration.

Comparison with Alternative Therapeutic Strategies

Direct head-to-head comparative data for this compound against another specific drug is not yet published. However, its performance can be contextualized against the landscape of treatments for PAD and CLI, which often involve revascularization procedures or therapies with different mechanisms.

Therapeutic StrategyMechanism of ActionAdvantages of this compound
Standard Medical Therapy (e.g., Antiplatelets, Statins) Reduce cardiovascular risk, prevent thrombosis, lower cholesterol.Pro-angiogenic and pro-arteriogenic; directly stimulates new vessel growth to bypass blockages, a mechanism not addressed by standard therapies.
Endovascular Revascularization (e.g., Angioplasty, Stenting) Mechanically opens blocked arteries to restore blood flow.Less invasive than surgery; potentially treats diffuse disease not amenable to focal intervention; promotes natural vessel remodeling.
Surgical Bypass Creates a new path for blood flow around a blockage using a graft.Non-surgical approach; avoids risks of major surgery; may be an option for patients who are poor surgical candidates.
Investigational Gene/Cell Therapies (e.g., VEGF, HGF) Deliver genes or cells to stimulate angiogenesis.As a small molecule, this compound offers potential for oral administration, simpler manufacturing, and dosing control compared to complex biologics.

This compound's key advantage lies in its ability to promote neovascularization specifically within the affected ischemic tissue, with no observed impact on healthy tissue in preclinical models. This targeted effect could minimize off-target effects often associated with systemic pro-angiogenic factors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Culture and Treatment

The EA.hy926 cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin. For experiments, cells were pre-incubated with varying concentrations of this compound for 1 hour before being exposed to stressors like H₂O₂ (200 µg/mL) or OxLDL (200 µg/mL).

Western Blot Analysis

Protein expression (e.g., B55α) was quantified using Western blotting. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies (e.g., anti-B55α) followed by horseradish peroxidase-conjugated secondary antibodies. Blots were developed using an enhanced chemiluminescence system, with actin serving as a loading control.

HIF-1α Luciferase Reporter Assay

To measure HIF-1α transcriptional activity, NIH-3T3 cells stably transfected with an EPO-HRE-luciferase reporter construct were used. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 6 hours. Luciferase activity in the cell lysates was quantified using a Dual-Luciferase Assay System, providing a direct measure of HIF-1α activation.

Reporter_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_lysis Lysis & Measurement start Seed NIH-3T3-EPO-luc cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with This compound (Varying Conc.) incubate1->treat incubate2 Incubate for 6h treat->incubate2 lyse Lyse cells incubate2->lyse transfer Transfer lysate to luminometer plate lyse->transfer add_reagent Add Luciferase Assay Reagent transfer->add_reagent measure Measure Luminescence (RLU) add_reagent->measure end Quantify HIF-1α Activity measure->end

Caption: Workflow for the HIF-1α Luciferase Reporter Assay.
Aorta Ring Sprouting Assay

This ex vivo assay assesses angiogenesis. Thoracic aortas are excised from mice, cleaned of periaortic tissue, and sliced into 1 mm rings. Each ring is embedded in a basement membrane matrix (e.g., Matrigel) in a 48-well plate. The rings are then cultured in endothelial cell medium supplemented with this compound or control vehicle. The extent of microvessel sprouting from the rings is observed and quantified over several days.

Conclusion

This compound presents a promising, mechanistically distinct approach for treating ischemic conditions like PAD and CLI. Its ability to activate the B55α/PP2A complex, leading to the stabilization of HIF-1α through a dual-pathway mechanism, has been validated in endothelial cell lines. Preclinical data show it effectively protects against cellular stress and promotes angiogenesis. While direct comparative clinical data is pending, its unique mode of action positions it as a compelling candidate for further development, potentially addressing the unmet needs of patients for whom current revascularization and medical therapies are insufficient.

References

Etrinabdione vs. Cannabidiol: A Comparative Guide to their Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Etrinabdione (VCE-004.8) and Cannabidiol (CBD). The information is compiled from preclinical studies to assist researchers and professionals in the pharmaceutical and biotechnology sectors in their drug discovery and development endeavors.

Overview

This compound (VCE-004.8) is a synthetic, orally active, small molecule that acts as a dual agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the cannabinoid receptor type 2 (CB2). It is also an activator of the protein phosphatase 2A (PP2A)/B55α pathway. Its multifaceted mechanism of action suggests potential as a therapeutic agent for a variety of inflammatory and autoimmune conditions.

Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from the Cannabis sativa plant. It has garnered significant attention for its therapeutic potential in a wide range of disorders, underpinned by its complex and multi-targeted anti-inflammatory and immunomodulatory effects.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and CBD are mediated through distinct yet partially overlapping signaling pathways.

This compound Signaling Pathways

This compound's primary anti-inflammatory mechanisms involve the activation of PPARγ and CB2 receptors, as well as the PP2A/B55α pathway. These actions lead to the downstream modulation of inflammatory responses.

Etrinabdione_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (VCE-004.8) CB2R CB2 Receptor This compound->CB2R PP2A PP2A/B55α This compound->PP2A PPARg PPARγ This compound->PPARg Inflammatory_Genes Pro-inflammatory Gene Expression CB2R->Inflammatory_Genes inhibits AMPK AMPK PP2A->AMPK activates PHD2 PHD2 PP2A->PHD2 dephosphorylates (inhibits) HIF1a HIF-1α PP2A->HIF1a stabilizes Sirt1 Sirtuin 1 AMPK->Sirt1 activates eNOS eNOS Sirt1->eNOS activates PHD2->HIF1a destabilizes PPARg->Inflammatory_Genes inhibits HIF1a->Inflammatory_Genes modulates

Figure 1: this compound's anti-inflammatory signaling pathways.

Cannabidiol Signaling Pathways

CBD's anti-inflammatory effects are pleiotropic, involving multiple receptor systems and signaling cascades. It interacts with cannabinoid receptors, ion channels, and nuclear receptors, and modulates key inflammatory pathways such as NF-κB.

CBD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBD Cannabidiol (CBD) CB1R CB1 Receptor (allosteric modulator) CBD->CB1R CB2R CB2 Receptor (inverse agonist) CBD->CB2R TRPV1 TRPV1 CBD->TRPV1 A2AR Adenosine A2A Receptor CBD->A2AR FAAH FAAH CBD->FAAH inhibits NFkB_Pathway NF-κB Pathway CBD->NFkB_Pathway inhibits PPARg PPARγ CBD->PPARg CB1R->NFkB_Pathway modulates CB2R->NFkB_Pathway inhibits TRPV1->NFkB_Pathway modulates A2AR->NFkB_Pathway inhibits Anandamide Anandamide FAAH->Anandamide degrades Anandamide->CB1R activates Anandamide->CB2R activates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Inflammatory_Genes activates MAPK MAPK PI3K_AKT PI3K/AKT PPARg->NFkB_Pathway inhibits

Figure 2: Cannabidiol's anti-inflammatory signaling pathways.

Comparative Experimental Data

The following tables summarize key in vitro and in vivo experimental findings for this compound and CBD, focusing on their anti-inflammatory effects.

In Vitro Studies
Parameter This compound (VCE-004.8) Cannabidiol (CBD) References
Cell Types Endothelial cells (EA.hy926), Macrophages (RAW264.7), Microglia (BV2)Immune cells (macrophages, T cells, microglia), Synovial cells[1][2][3]
Inflammatory Stimulus IL-1β + TNF-α, IL-6 + TNF-α, LPSLPS, β-amyloid, Zymosan[1][4]
Effect on Pro-inflammatoryCytokines/Mediators - Attenuated IL-1β+TNFα-induced VCAM-1 expression.- Inhibited LPS-induced COX-2 expression and PGE2 synthesis.- Reduced production of TNF-α, IL-1β, IL-6, and IFN-β.- Reduced iNOS and NO release.
Effect on Adhesion Molecules - Restored expression of tight-junction proteins ZO-1 and CLD1.- Reduced migration and adhesion of immune cells.
Effect on Signaling Pathways - Activated B55α/AMPK/Sirtuin 1/eNOS and B55α/PHD2/HIF-1α pathways.- Inhibited NF-κB pathway.- Modulated MAPK and PI3K/AKT pathways.
In Vivo Studies
Parameter This compound (VCE-004.8) Cannabidiol (CBD) References
Animal Models Experimental Autoimmune Encephalomyelitis (EAE), Theiler's Murine Encephalomyelitis Virus (TMEV)-induced demyelinating disease, Critical Limb Ischemia (CLI)Collagen-induced arthritis (CIA), Acute lung injury, Diabetic retinopathy, Murine colitis
Administration Route Oral, IntraperitonealOral, Intraperitoneal, Topical
Effect on Disease Severity - Attenuated clinical severity in EAE and TMEV models.- Improved collateral vessel formation in CLI mice.- Potent anti-arthritic effect in CIA.- Reduced intestinal inflammation in colitis model.
Histopathological Findings - Prevented demyelination, axonal damage, and immune cell infiltration in the CNS.- Reduced joint inflammation, cartilage degradation, and bone erosion.
Effect on Inflammatory Markers - Downregulated expression of pro-inflammatory cytokines and chemokines.- Decreased serum TNF-α levels.

Experimental Protocols

In Vitro Anti-inflammatory Assay (Example for this compound)

experimental_workflow_invitro start Start: Culture EA.hy926 endothelial cells step1 Pre-incubate cells with VCE-004.8 (1h) start->step1 step2 Stimulate with pro-inflammatory cytokines (e.g., IL-1β + TNF-α) for 24h step1->step2 step3 Analyze protein expression of VCAM-1, ZO-1, and CLD1 step2->step3 step4 Methods: Immunoblotting and Confocal Microscopy step3->step4 end_result Result: Assess attenuation of pro-inflammatory marker expression step4->end_result

Figure 3: In vitro experimental workflow example.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (EA.hy926) are cultured in appropriate media until confluent.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound (VCE-004.8) for 1 hour.

  • Inflammatory Challenge: Pro-inflammatory cytokines, such as a combination of IL-1β and TNF-α, are added to the culture media to induce an inflammatory response. Cells are incubated for 24 hours.

  • Analysis:

    • Immunoblotting: Cell lysates are collected, and protein levels of VCAM-1, ZO-1, and CLD1 are quantified by Western blot analysis.

    • Confocal Microscopy: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against the target proteins for visualization of protein expression and localization.

In Vivo Anti-inflammatory Assay (Example for CBD)

experimental_workflow_invivo start Start: Induce Collagen-Induced Arthritis (CIA) in mice step1 Administer CBD (e.g., 5 mg/kg, i.p.) daily after onset of arthritis start->step1 step2 Monitor clinical signs of arthritis (e.g., paw swelling) step1->step2 step3 Collect serum at study endpoint for cytokine analysis (e.g., TNF-α ELISA) step2->step3 step4 Perform histopathological analysis of joints for inflammation and damage step3->step4 end_result Result: Evaluate reduction in arthritis severity and inflammatory markers step4->end_result

Figure 4: In vivo experimental workflow example.

Methodology:

  • Induction of Arthritis: Collagen-Induced Arthritis (CIA) is induced in susceptible mouse strains by immunization with type II collagen.

  • Treatment: Following the onset of clinical signs of arthritis, mice are treated with CBD (e.g., 5 mg/kg, intraperitoneally) daily. A vehicle control group is also included.

  • Clinical Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and clinical signs.

  • Biomarker Analysis: At the end of the study, blood is collected to measure serum levels of pro-inflammatory cytokines like TNF-α using ELISA.

  • Histopathology: Joint tissues are collected, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, cartilage destruction, and bone erosion.

Conclusion

Both this compound and Cannabidiol demonstrate significant anti-inflammatory properties through distinct and complex mechanisms of action.

  • This compound presents a targeted approach by acting as a dual agonist of PPARγ and CB2 receptors and an activator of the PP2A/B55α pathway. This profile suggests its potential for diseases where these pathways are critically involved.

  • Cannabidiol exhibits a broader, multi-targeted anti-inflammatory profile, engaging with a variety of receptors and signaling pathways. This pleiotropic action may be beneficial in complex inflammatory conditions with diverse underlying pathologies.

Direct comparative studies are necessary to definitively establish the relative potency and efficacy of this compound and CBD for specific inflammatory diseases. The choice between these compounds for further drug development will likely depend on the specific therapeutic indication, the desired mechanism of action, and the overall safety and pharmacokinetic profiles. This guide provides a foundational comparison to aid in these critical decisions.

References

A Comparative Analysis of Etrinabdione and Other PPARγ Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Etrinabdione (VCE-004.8/EHP-101) with other key Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. This analysis is supported by available experimental data to delineate the distinct pharmacological profiles of these compounds.

This compound, a novel cannabidiol aminoquinone, has emerged as a multi-target therapeutic candidate with a unique mechanism of action that distinguishes it from traditional PPARγ agonists. While classic agonists like the thiazolidinediones (TZDs) Rosiglitazone and Pioglitazone are full agonists of PPARγ, and others like Telmisartan exhibit partial agonism, this compound presents a more complex profile as a dual activator of PPARγ and cannabinoid type 2 receptors (CB2R), alongside its function as a protein phosphatase 2A (PP2A)/B55α activator.[1][2] This multifaceted activity suggests a broader therapeutic potential with a potentially different side-effect profile.

Comparative Efficacy and Binding Affinities

The following table summarizes the available quantitative data for this compound and other selected PPARγ agonists, providing a basis for comparing their potency and binding characteristics. It is important to note that this compound's interaction with PPARγ involves an alternative binding site, which may account for its distinct pharmacological effects compared to agonists that bind to the canonical ligand-binding pocket.[3]

CompoundTarget(s)Agonist TypeBinding Affinity (Ki/Kd)Potency (EC50/IC50)
This compound (VCE-004.8) PPARγ, CB2R, PP2A/B55αDual PPARγ/CB2R Agonist, PP2A/B55α ActivatorPredicted Ki: 67.68 nM, 95.59 nM, 448.03 nM (alternative site)[3]IC50: 1.7 µM (competitor-binding assay)[4]
Rosiglitazone PPARγFull AgonistKd: ~40 nMEC50: 60 nM, 112 nM (in U-33/γ2 cells)
Pioglitazone PPARγ, PPARα (weak)Full Agonist-EC50: 0.93 µM (human PPARγ), 0.99 µM (mouse PPARγ)
Telmisartan AT1 Receptor, PPARγPartial AgonistKi: 3.7 nM (AT1 Receptor)EC50: 463 nM (in U-33/γ2 cells)

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these agonists are visualized in the following diagrams.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Agonist PPARγ Agonist (e.g., Rosiglitazone, Pioglitazone) PPARg PPARγ Agonist->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicRegulation Regulation of Glucose and Lipid Metabolism TargetGenes->MetabolicRegulation Leads to

Fig. 1: Classical PPARγ Signaling Pathway.

This compound's mechanism extends beyond classical PPARγ activation, incorporating CB2 receptor signaling and a novel pathway involving the activation of PP2A/B55α, which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Etrinabdione_Signaling_Pathway cluster_PPARg PPARγ Pathway cluster_CB2R CB2R Pathway cluster_PP2A PP2A/HIF-1α Pathway This compound This compound PPARg_alt PPARγ (Alternative Site) This compound->PPARg_alt CB2R CB2 Receptor This compound->CB2R PP2A PP2A/B55α This compound->PP2A PPARg_effects Anti-inflammatory & Metabolic Effects PPARg_alt->PPARg_effects CB2R_effects Anti-inflammatory & Anti-fibrotic Effects CB2R->CB2R_effects HIF1a HIF-1α Stabilization PP2A->HIF1a Angiogenesis Angiogenesis & Arteriogenesis HIF1a->Angiogenesis

Fig. 2: Multi-target Signaling of this compound.

Supporting Experimental Data

Preclinical studies have demonstrated the efficacy of this compound in various disease models, highlighting its therapeutic potential beyond metabolic disorders.

  • Metabolic Syndrome: In a diet-induced obesity model, this compound demonstrated anti-obesity and anti-inflammatory effects, prevented liver damage, and improved glycolipid metabolism.

  • Multiple Sclerosis: In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, an oral formulation of this compound (EHP-101) alleviated clinical symptoms, prevented the expression of inflammatory genes, and promoted remyelination.

  • Fibrosis: EHP-101 has been shown to alleviate bleomycin-induced skin and lung fibrosis in mice. It also demonstrated preventative effects against cardiac, renal, and dermal fibrosis in a model induced by Angiotensin II.

Experimental Protocols

PPARγ Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Binding_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - PPARγ-LBD - Fluorescent Ligand - Test Compound Dilutions Start->PrepareReagents Incubate Incubate Reagents in Microplate PrepareReagents->Incubate MeasureFP Measure Fluorescence Polarization (FP) Incubate->MeasureFP Analyze Analyze Data: Calculate IC50/Ki MeasureFP->Analyze End End Analyze->End

Fig. 3: Workflow for a PPARγ Competitive Binding Assay.

Methodology:

  • Reagent Preparation: A recombinant PPARγ LBD is incubated with a fluorescently labeled PPARγ ligand (tracer). Serial dilutions of the test compound are prepared.

  • Incubation: The PPARγ-LBD, fluorescent tracer, and test compound are mixed in a microplate and incubated to allow binding to reach equilibrium.

  • Measurement: The fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. A decrease in the signal indicates displacement of the fluorescent tracer by the test compound.

  • Data Analysis: The data are plotted as the percentage of inhibition versus the log of the test compound concentration to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids: an expression vector for a GAL4-PPARγ-LBD fusion protein and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A known PPARγ agonist (e.g., Rosiglitazone) is used as a positive control.

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The results are expressed as fold induction of luciferase activity relative to untreated control cells. The EC50 value, representing the concentration of the compound that produces 50% of the maximal response, is calculated.

Conclusion

This compound represents a significant evolution in the field of PPARγ modulation. Its unique multi-target mechanism, including dual agonism of PPARγ and CB2R and activation of the PP2A/B55α/HIF-1α pathway, sets it apart from traditional PPARγ agonists. While direct quantitative comparisons of binding affinity are complex due to its interaction with an alternative PPARγ binding site, the available preclinical data in diverse disease models suggest a potent and broad therapeutic profile. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of this compound in human diseases.

References

Etrinabdione: An In-Vivo Neuroprotective Candidate Standing Out from the Crowd

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of neuroscience, the quest for effective neuroprotective agents is a paramount challenge. Etrinabdione (also known as VCE-004.8), a novel multi-target compound, has emerged as a promising candidate, demonstrating significant neuroprotective effects in various preclinical in vivo models. This guide provides an objective comparison of this compound's performance against established and alternative neuroprotective agents, supported by experimental data, detailed methodologies, and visual pathway diagrams.

This compound's unique mechanism of action, which combines the activation of the nuclear receptor PPARγ and the cannabinoid CB2 receptor, sets it apart from many existing neuroprotective strategies. This dual agonism allows it to tackle the multifaceted nature of neurodegenerative and ischemic insults by concurrently modulating inflammatory responses and promoting cell survival pathways.

Comparative Efficacy in Preclinical Models

To contextualize the neuroprotective potential of this compound, this guide compares its in vivo efficacy with that of Edaravone, Melatonin, Fingolimod, and Riluzole in relevant animal models of neurological disorders.

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical paradigm to simulate ischemic stroke. The neuroprotective efficacy is primarily assessed by the reduction in infarct volume and improvement in neurological function.

CompoundAnimal ModelDosage & AdministrationKey Efficacy Data
This compound Mouse (MCAO)10 mg/kg, i.p., at reperfusion & 4h post-reperfusionSignificant reduction in infarct volume and improved behavioral outcomes.[1]
Edaravone Mouse (MCAO)3 mg/kg, i.p., after ischemia68.10% reduction in infarct volume at 24h post-reperfusion.[2]
Melatonin Mouse (MCAO)5 & 10 mg/kg, i.p.Significant reduction in infarct volume and decreased neural damage score.[3][4] Doses of 5, 15, and 50 mg/kg resulted in a 44.5% to 54.2% reduction in infarct volume .[5]
Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Model

The 6-OHDA model is a cornerstone for studying Parkinson's disease, inducing a progressive loss of dopaminergic neurons in the substantia nigra.

CompoundAnimal ModelDosage & AdministrationKey Efficacy Data
This compound Mouse (6-OHDA)Not specified in abstractsPartial reduction in the loss of tyrosine hydroxylase (TH)-positive neurons and attenuated motor deficits.

Note: Specific quantitative data for this compound in the 6-OHDA model was not available in the provided search results.

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is the most commonly used animal model for multiple sclerosis, characterized by inflammation, demyelination, and axonal damage.

CompoundAnimal ModelDosage & AdministrationKey Efficacy Data
Fingolimod Mouse (EAE)0.3 & 1 mg/kg, dailySignificantly lower neurological disability scores compared to untreated EAE mice. Peak neurological score of ~2.5 in EAE mice, reduced in Fingolimod-treated groups.
Amyotrophic Lateral Sclerosis (ALS): SOD1 Mouse Model

Transgenic mice expressing mutant human superoxide dismutase 1 (SOD1) are a key model for studying ALS, exhibiting progressive motor neuron degeneration.

CompoundAnimal ModelDosage & AdministrationKey Efficacy Data
Riluzole Mouse (SOD1 G93A)22 mg/kg in drinking waterNo significant benefit on lifespan or motor performance in some studies. Other studies suggest it preserves motor function .

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways of this compound and the workflows of the in vivo models.

Etrinabdione_Signaling_Pathway cluster_receptors Receptor Activation cluster_downstream Downstream Effects This compound This compound (VCE-004.8) PPARg PPARγ This compound->PPARg CB2 CB2 Receptor This compound->CB2 Anti_Inflammation Anti-inflammatory Effects PPARg->Anti_Inflammation Neuroprotection Neuroprotection (Neuronal Survival) PPARg->Neuroprotection CB2->Anti_Inflammation CB2->Neuroprotection Anti_Inflammation->Neuroprotection

Caption: this compound's dual activation of PPARγ and CB2 receptors leads to anti-inflammatory effects and promotes neuroprotection.

MCAO_Workflow start Animal Preparation (e.g., C57BL/6 mouse) surgery Middle Cerebral Artery Occlusion (Filament Insertion) start->surgery reperfusion Reperfusion (Filament Withdrawal) surgery->reperfusion treatment Drug Administration (e.g., this compound, i.p.) reperfusion->treatment behavioral Behavioral Assessment (e.g., mNSS, Pole Test) treatment->behavioral histology Histological Analysis (Infarct Volume Measurement) behavioral->histology end Data Analysis histology->end

Caption: Experimental workflow for the in vivo validation of neuroprotective agents in the MCAO mouse model of ischemic stroke.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for the key in vivo experiments cited in this guide.

Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of transient focal cerebral ischemia.

  • Animal Preparation: Adult male C57BL/6 mice are typically used. The animals are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A silicone-coated monofilament is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at specified time points relative to reperfusion (e.g., immediately and 4 hours after).

  • Neurological Assessment: Neurological deficits are evaluated at various time points (e.g., 24, 48, and 72 hours) using a standardized scoring system (e.g., modified Neurological Severity Score - mNSS).

  • Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

6-Hydroxydopamine (6-OHDA) Lesion in Mice

This protocol details the creation of a unilateral lesion of the nigrostriatal pathway to model Parkinson's disease.

  • Animal Preparation: Adult male mice are anesthetized and placed in a stereotaxic frame.

  • Stereotaxic Injection: A burr hole is drilled in the skull over the target area (e.g., the medial forebrain bundle or striatum). A solution of 6-OHDA is slowly injected into the target region.

  • Post-operative Care: Animals receive post-operative care, including analgesics and hydration.

  • Behavioral Testing: Motor function is assessed using tests such as the pole test (measuring the time to turn and descend a vertical pole) and the cylinder test (assessing forelimb use asymmetry).

  • Histological Analysis: After a defined period (e.g., 2-4 weeks), brains are processed for immunohistochemistry to quantify the loss of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra.

Experimental Autoimmune Encephalomyelitis (EAE) Induction in Mice

This protocol describes the induction of an autoimmune response against the central nervous system to model multiple sclerosis.

  • Immunization: C57BL/6 mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and typically two days later to facilitate the entry of immune cells into the central nervous system.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).

  • Drug Administration: The test compound (e.g., Fingolimod) is administered daily, either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Histological Analysis: At the end of the study, spinal cords and brains are collected for histological analysis to assess inflammation, demyelination, and axonal damage.

SOD1 Transgenic Mouse Model of ALS

This model utilizes genetically modified mice to study the progressive motor neuron degeneration characteristic of ALS.

  • Animal Model: Transgenic mice overexpressing a mutant form of the human SOD1 gene (e.g., G93A) are used.

  • Genotyping and Cohort Formation: Animals are genotyped to confirm the presence of the transgene and are divided into treatment and control groups.

  • Drug Administration: The test compound (e.g., Riluzole) is typically administered in the drinking water or via oral gavage starting at a presymptomatic or early symptomatic stage.

  • Motor Function Assessment: Motor performance is regularly assessed using tests such as the rotarod (measuring motor coordination and balance) and grip strength tests.

  • Survival Analysis: The lifespan of the animals is monitored to determine if the treatment extends survival.

  • Histological and Molecular Analysis: At the end-stage of the disease, spinal cords are collected to analyze motor neuron loss and other pathological hallmarks.

Conclusion

References

Cross-Validation of Analytical Methods for the Quantification of Etrinabdione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of three common analytical techniques for the quantification of Etrinabdione in a pharmaceutical matrix: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The objective of this cross-validation study is to assess the performance of each method and determine their interchangeability for routine sample analysis.

Data Presentation: Performance Characteristics

The following table summarizes the key performance parameters evaluated during the cross-validation of the three analytical methods. These results were obtained from the analysis of spiked matrix samples at various concentration levels.

Parameter HPLC-UV LC-MS/MS GC-MS
Linearity (R²) 0.99850.99990.9992
Accuracy (% Recovery) 98.5% - 103.2%99.1% - 101.5%97.8% - 104.1%
Precision (% RSD) 2.5%1.8%3.1%
Limit of Detection (LOD) 5 ng/mL0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 15 ng/mL0.5 ng/mL5 ng/mL
Run Time (minutes) 12515

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: this compound samples were dissolved in the mobile phase to a final concentration range of 15 ng/mL to 1000 ng/mL.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: Sciex Triple Quad 5500 system coupled with a Shimadzu Nexera X2 HPLC.

  • Column: Kinetex C18, 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: this compound (Q1/Q3): 312.2/148.1; Internal Standard (Q1/Q3): 317.2/153.1.

  • Sample Preparation: Samples were diluted in 50:50 Acetonitrile/Water to a concentration range of 0.5 ng/mL to 500 ng/mL.

3. Gas Chromatography with Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 8890 GC system coupled with a 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Mass Range: m/z 50-550.

  • Sample Preparation: this compound samples underwent derivatization with BSTFA before being dissolved in Ethyl Acetate to a concentration range of 5 ng/mL to 800 ng/mL.

Visualizations

The following diagrams illustrate the cross-validation workflow and the logical relationship between the analytical methods.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_comparison Statistical Comparison SamplePool Pool of Homogenized Samples HPLC HPLC-UV Analysis SamplePool->HPLC LCMS LC-MS/MS Analysis SamplePool->LCMS GCMS GC-MS Analysis SamplePool->GCMS DataHPLC HPLC Data Set HPLC->DataHPLC DataLCMS LC-MS/MS Data Set LCMS->DataLCMS DataGCMS GC-MS Data Set GCMS->DataGCMS Comparison Statistical Analysis (e.g., Bland-Altman Plot, t-test) DataHPLC->Comparison DataLCMS->Comparison DataGCMS->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

Caption: Workflow for the cross-validation of three analytical methods for this compound.

Independent Verification of Etrinabdione's Effect on HIF-1α: A Comparative Analysis with Alternative Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Etrinabdione's reported effects on Hypoxia-Inducible Factor-1α (HIF-1α) with other well-documented small molecule modulators. A critical aspect of this analysis is the independent verification of these effects, a cornerstone of robust scientific validation. While this compound shows promise as a novel HIF-1α activator, the current body of scientific literature on its specific mechanism is predominantly from a single research consortium. Therefore, this guide aims to present the available data on this compound alongside independently verified data for alternative HIF-1α activators and inhibitors to offer a broader perspective for the research community.

Executive Summary

This compound (also known as VCE-004.8) is reported to activate HIF-1α through a novel mechanism involving the activation of the protein phosphatase 2A (PP2A) subunit B55α. This activation is proposed to lead to the dephosphorylation and subsequent inhibition of prolyl hydroxylase 2 (PHD2), a key enzyme responsible for HIF-1α degradation. This results in the stabilization and accumulation of HIF-1α. An alternative, convergent pathway involving AMPK/Sirt1 has also been suggested.

This guide contrasts this compound with a selection of well-characterized HIF-1α modulators, including:

  • HIF-1α Activators (PHD Inhibitors): Roxadustat and Molidustat, which directly inhibit prolyl hydroxylases, leading to HIF-1α stabilization.

  • HIF-1α Inhibitors:

    • BAY 87-2243: A potent inhibitor of mitochondrial complex I, which indirectly suppresses HIF-1α accumulation.

    • Digoxin: A cardiac glycoside that inhibits HIF-1α synthesis.

    • PX-478: An inhibitor that affects HIF-1α at multiple levels, including transcription and translation.

    • Topotecan: A topoisomerase I inhibitor that has been shown to decrease HIF-1α protein levels.

The following sections provide a detailed comparison of these compounds, including their mechanisms of action, quantitative data from key experiments, and the methodologies used to generate this data.

Comparative Data on HIF-1α Modulation

The following tables summarize the quantitative data available for this compound and a selection of alternative HIF-1α modulators. It is important to note that the data for this compound originates from a limited number of interconnected studies, highlighting the need for broader, independent verification.

Table 1: HIF-1α Activators - Quantitative Comparison

CompoundMechanism of ActionCell Line(s)Effective ConcentrationMethod of DetectionReference(s)
This compound (VCE-004.8) PP2A/B55α activator, leading to PHD2 inhibitionHEK-293T, EA.hy9261-10 µMWestern Blot, Luciferase Reporter Assay[1][2][3]
Roxadustat (FG-4592) Prolyl Hydroxylase (PHD) inhibitorARPE-19, HK-210 µMWestern Blot, ELISA, qPCR[4]
Molidustat (BAY 85-3934) Prolyl Hydroxylase (PHD) inhibitorMDA-MB-231, HeLa5-50 µMWestern Blot, ELISA, qPCR[5]

Table 2: HIF-1α Inhibitors - Quantitative Comparison

CompoundMechanism of ActionCell Line(s)IC₅₀ / Effective ConcentrationMethod of DetectionReference(s)
BAY 87-2243 Mitochondrial Complex I inhibitorH460, HCT116lucIC₅₀: ~0.7 nM (reporter), ~2 nM (CA9 protein)Western Blot, Reporter Assay
Digoxin Inhibitor of HIF-1α protein synthesisHep3B, PC3100 nMWestern Blot, qPCR
PX-478 Inhibits HIF-1α transcription and translationPC3, DU 145, MCF-7IC₅₀: 20-50 µMWestern Blot, qPCR
Topotecan Topoisomerase I inhibitorLAN-5, H9c2100-500 nMWestern Blot, qPCR

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a clearer understanding of the mechanisms and methodologies discussed.

HIF1a_Activation_Pathway cluster_this compound This compound Pathway cluster_PHD_Inhibitors PHD Inhibitor Pathway This compound This compound PP2A_B55a PP2A/B55α This compound->PP2A_B55a activates PHD2 PHD2 PP2A_B55a->PHD2 dephosphorylates (inhibits) HIF1a HIF-1α PHD2->HIF1a hydroxylates PHD_Inhibitor Roxadustat / Molidustat PHD_Inhibitor->PHD2 inhibits HIF1a_p HIF-1α-OH VHL VHL HIF1a_p->VHL binds Proteasome Proteasome VHL->Proteasome ubiquitination Proteasome->HIF1a_p degradation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE binds Target_Genes Target Gene Expression HRE->Target_Genes activates

Figure 1: Simplified signaling pathway for HIF-1α activation by this compound and PHD inhibitors.

HIF1a_Inhibition_Pathways cluster_inhibitors HIF-1α Inhibitor Mechanisms BAY BAY 87-2243 Mito Mitochondrial Complex I BAY->Mito inhibits HIF1a_protein HIF-1α Protein Mito->HIF1a_protein indirectly suppresses Digoxin Digoxin Translation HIF-1α Translation Digoxin->Translation inhibits Translation->HIF1a_protein PX478 PX-478 PX478->Translation inhibits Transcription HIF-1α Transcription PX478->Transcription inhibits Transcription->Translation Topotecan Topotecan TopoI Topoisomerase I Topotecan->TopoI inhibits TopoI->HIF1a_protein decreases HIF1_activity HIF-1 Transcriptional Activity HIF1a_protein->HIF1_activity

Figure 2: Overview of the mechanisms of action for selected HIF-1α inhibitors.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (e.g., to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

References

Etrinabdione's Therapeutic Window: A Comparative Analysis Against Existing Peripheral Artery Disease Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the emerging therapeutic agent, Etrinabdione (VCE-004.8), with established treatments for Peripheral Artery Disease (PAD), focusing on the available data regarding their therapeutic windows. This analysis is based on preclinical and clinical data to assist researchers and drug development professionals in evaluating the potential of this compound in the context of current therapeutic options.

Executive Summary

This compound, a novel, orally administered small molecule, is currently in Phase IIa clinical development for the treatment of PAD. It presents a multi-modal mechanism of action, primarily as a PP2A/B55α activator which subsequently activates HIF-1α, promoting angiogenesis and arteriogenesis. It also functions as a dual activator of PPARγ and CB2 receptors, conferring anti-inflammatory properties. Existing PAD treatments, such as cilostazol and pentoxifylline, primarily address symptoms through different mechanisms, including phosphodiesterase inhibition and hemorheological improvement. While direct comparative preclinical data on the therapeutic window of this compound is not yet publicly available, early clinical trial results suggest a favorable safety and tolerability profile. This guide synthesizes the current knowledge to offer a preliminary comparative assessment.

Comparative Data on Therapeutic Agents

The following tables summarize the available quantitative data for this compound and the established PAD treatments, cilostazol and pentoxifylline.

Table 1: Preclinical and Clinical Efficacy and Safety Profile

FeatureThis compound (VCE-004.8)CilostazolPentoxifylline
Mechanism of Action PP2A/B55α activator, HIF-1α activator, dual PPARγ/CB2 receptor agonist.[1][2]Phosphodiesterase III (PDE3) inhibitor; antiplatelet and vasodilatory effects.Rheologic modifier; increases erythrocyte flexibility and decreases blood viscosity.
Approved Indications Investigational for PAD.Intermittent Claudication.Intermittent Claudication.
Clinical Efficacy (PAD) Currently under investigation in Phase IIa trials.Significant improvement in walking distance in patients with intermittent claudication.[3][4][5]Modest improvement in walking distance; efficacy data is varied across studies.
Typical Clinical Dosage 25 mg and 50 mg twice daily (in clinical trials).100 mg twice daily.400 mg three times daily.
Common Adverse Events Reported as well-tolerated with mild related adverse events in a Phase 2a trial for systemic sclerosis.Headache, diarrhea, abnormal stools, dizziness.Nausea and vomiting.
Preclinical Oral LD50 (Rat) Data not publicly available.>5000 mg/kg.1170 mg/kg.
Preclinical Oral LD50 (Mouse) Data not publicly available.>5000 mg/kg.Not available.

LD50: The dose of a substance that is lethal to 50% of a population of test animals.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound's unique mechanism of action involves the activation of the PP2A/B55α pathway, leading to a cascade of events that promote vascular health. The diagram below illustrates this proposed signaling pathway.

Etrinabdione_Mechanism This compound This compound (VCE-004.8) PP2A PP2A/B55α This compound->PP2A activates PPARg PPARγ This compound->PPARg activates CB2 CB2 Receptor This compound->CB2 activates PHD2 PHD2 PP2A->PHD2 inhibits AMPK AMPK PP2A->AMPK activates HIF1a HIF-1α PHD2->HIF1a inhibits degradation of Angiogenesis Angiogenesis & Arteriogenesis HIF1a->Angiogenesis Sirt1 Sirt1 AMPK->Sirt1 eNOS eNOS Sirt1->eNOS NO Nitric Oxide eNOS->NO Anti_inflammatory Anti-inflammatory Effects PPARg->Anti_inflammatory CB2->Anti_inflammatory

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Clinical Trials in Intermittent Claudication

The evaluation of therapies for intermittent claudication typically follows a structured clinical trial workflow, as depicted below.

IC_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Patient_Population Patients with Stable Intermittent Claudication Inclusion_Criteria Inclusion Criteria Met? (e.g., ABI, Walking Distance) Patient_Population->Inclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Investigational Drug (e.g., this compound) Randomization->Treatment_Arm Control_Arm Placebo or Active Comparator (e.g., Cilostazol) Randomization->Control_Arm Primary_Endpoint Primary Endpoint Assessment (e.g., Change in Maximal Walking Distance) Treatment_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., Pain-Free Walking Distance, ABI, Quality of Life) Treatment_Arm->Secondary_Endpoints Safety_Monitoring Adverse Event Monitoring Treatment_Arm->Safety_Monitoring Control_Arm->Primary_Endpoint Control_Arm->Secondary_Endpoints Control_Arm->Safety_Monitoring Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: General workflow of a clinical trial for intermittent claudication.

Detailed Experimental Protocols

This compound Phase IIa Clinical Trial for PAD
  • Study Design: A Phase IIa, multicenter, randomized, double-blind, placebo-controlled trial is underway to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with PAD.

  • Participant Population: Men and women aged 50 to 85 years with a diagnosis of PAD (Rutherford Category 2 or 3) and type 2 diabetes.

  • Intervention: Participants are randomized to receive either this compound (25 mg or 50 mg, orally, twice daily) or a placebo.

  • Primary Outcome Measures: The primary objective is to assess the safety and tolerability of this compound over a 12-month period.

  • Secondary Outcome Measures: Secondary endpoints include changes in vascularization, clinical improvement (such as absolute claudication distance), quality of life, tissue oxygenation, and hemodynamic parameters (including the Ankle-Brachial Index).

Cilostazol Clinical Trial for Intermittent Claudication
  • Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group clinical trial.

  • Participant Population: Patients aged 40 years and older with stable, moderately severe intermittent claudication, confirmed by an initial claudication distance of 30 to 200 meters on a treadmill.

  • Intervention: Participants were randomized to receive either cilostazol 100 mg orally twice daily or a placebo for 12 weeks.

  • Primary Outcome Measures: The primary endpoints were the change from baseline in initial claudication distance (ICD) and absolute claudication distance (ACD) as measured by a standardized treadmill test.

  • Secondary Outcome Measures: Secondary measures included ankle pressures, and subjective assessments of therapeutic benefit by both patients and physicians.

Pentoxifylline Clinical Trial for Intermittent Claudication
  • Study Design: A double-blind, placebo-controlled, parallel-group, multicenter clinical trial.

  • Participant Population: Outpatients with intermittent claudication associated with chronic occlusive arterial disease.

  • Intervention: Participants received oral pentoxifylline at doses up to 1200 mg/day or a placebo.

  • Primary Outcome Measures: The primary efficacy variable was the change in walking distance before the onset of claudication, measured by a standardized treadmill test.

  • Secondary Outcome Measures: Assessment of lower limb paresthesias.

Conclusion

This compound is a promising investigational drug for PAD with a novel mechanism of action that targets both vascular regeneration and inflammation. While a direct comparison of its therapeutic window to existing treatments like cilostazol and pentoxifylline is currently limited by the lack of publicly available preclinical toxicology data for this compound, early clinical findings suggest a favorable safety profile. As more data from the ongoing Phase IIa trial becomes available, a more definitive assessment of this compound's therapeutic window and its potential advantages over current standards of care will be possible. Researchers and clinicians should continue to monitor the clinical development of this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Etrinabdione

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

As a novel, potent synthetic cannabidiol derivative under clinical investigation, Etrinabdione (also known as VCE-004.8 or EHP-101) requires meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active compound necessitates adherence to stringent disposal protocols. The following guidelines are based on established best practices for the disposal of potent pharmaceutical compounds and cannabidiol (CBD) waste.

Operational Plan for this compound Disposal

This step-by-step guide provides a clear framework for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Initial Assessment and Preparation:

  • Waste Segregation: All this compound-contaminated waste must be segregated from general laboratory waste at the point of generation. This includes unused compounds, contaminated personal protective equipment (PPE), pipette tips, vials, and cleaning materials.

  • Designated Waste Containers: Use clearly labeled, leak-proof, and sealable containers for all this compound waste streams (solid and liquid). The labels should include "this compound Waste," the appropriate hazard symbols, and the date of accumulation.

  • Personal Protective Equipment (PPE): Before handling any this compound waste, personnel must don appropriate PPE, including a lab coat, safety goggles, a face shield for splash risks, and double-gloving with chemically resistant gloves.

2. Deactivation and Rendering Non-Retrievable:

The primary goal of this compound disposal is to render the compound non-retrievable, meaning it cannot be readily re-isolated or misused.

  • Solid Waste (Powder):

    • Carefully collect all solid this compound waste.

    • In a designated chemical fume hood, mix the solid waste with at least 50% non-hazardous, bulky waste such as kitty litter, sand, or a suitable commercial chemical neutralizer.[1] This dilution helps to disperse the potent compound.

    • Thoroughly combine the mixture to ensure the this compound is evenly distributed.

  • Liquid Waste (Solutions):

    • Collect all liquid waste containing this compound in a dedicated, sealed container.

    • In a chemical fume hood, add a material that will solidify the liquid, such as a commercial absorbent or polymer.[1]

    • Alternatively, for solvent-based solutions, consider chemical degradation if a validated procedure is available that does not produce hazardous byproducts.

3. Final Packaging and Disposal:

  • Sealing and Labeling: Securely seal the containers of treated this compound waste. Ensure the external surfaces of the containers are clean and free of contamination. Re-label the container to accurately reflect its contents (e.g., "Deactivated this compound Waste with Absorbent").

  • Licensed Waste Management: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company. Inform the company of the nature of the waste to ensure it is transported and incinerated in accordance with all federal, state, and local regulations.

  • Documentation: Maintain a detailed log of all this compound waste disposal activities. This should include the date, quantity of waste, method of deactivation, and the name of the personnel who performed the procedure. Retain all disposal records as required by your institution and regulatory bodies.[1]

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters for rendering this compound waste non-retrievable, based on general guidelines for cannabis-related waste.[1]

ParameterRequirementRegulatory Basis
Non-Active Waste Mixture The active compound must be mixed with at least 50% non-active waste.EPA and various state regulations for cannabis waste.[1]
Witness Requirement A minimum of two authorized employees should witness and document the on-site deactivation of potent compounds.21 CFR 1317.95(d) for controlled substances; a best practice for potent, non-controlled substances.
Record Retention Disposal records should be maintained for a minimum of two to three years.DEA and state-level regulations for controlled substances; a best practice for potent compounds.

Experimental Protocols Cited

The procedures outlined above are based on established protocols for handling and disposing of potent pharmaceutical compounds and CBD. Key principles include containment, deactivation, and proper documentation. The core experimental protocol for rendering the waste non-retrievable involves a dilution and absorption/solidification step, which is a widely accepted method for preparing chemical waste for final disposal by incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Etrinabdione_Disposal_Workflow cluster_prep Preparation cluster_deactivation Deactivation (in Fume Hood) cluster_final Final Disposal A 1. Segregate this compound Waste B 2. Use Labeled, Leak-Proof Containers A->B C 3. Don Appropriate PPE B->C D 4. Solid Waste: Mix with >=50% Bulky, Non-Hazardous Material C->D Handle Waste E 5. Liquid Waste: Solidify with Absorbent C->E Handle Waste F 6. Securely Seal and Label Waste Container D->F Treated Solid Waste E->F Treated Liquid Waste G 7. Transfer to Licensed Hazardous Waste Management F->G H 8. Document Disposal in Logbook G->H

Caption: Workflow for the Proper Disposal of this compound.

References

Essential Safety and Logistical Information for Handling Etrinabdione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling of Etrinabdione (also known as VCE-004.8 or EHP-101), an investigational drug with potent anti-inflammatory and neuroprotective effects.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent pharmaceutical compounds in a research and development laboratory setting.

Personal Protective Equipment (PPE)

The primary goal of a comprehensive safety program for potent compounds is to ensure personnel safety through effective containment, which includes the use of appropriate Personal Protective Equipment (PPE).[2] A risk assessment of the specific procedures being performed should always be conducted to determine the necessary level of protection.[3][4]

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[5] Disposable nitrile gloves offer limited protection and should be removed immediately after chemical contact.
Body Protection Disposable Coveralls or Dedicated Lab CoatChoose coveralls made from materials like Tyvek or microporous film to protect against splashes and dust. A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection against splashes.
Respiratory Protection N95 or Higher RespiratorFor handling powders or when aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan: Donning and Doffing PPE

Proper donning and doffing procedures are critical to prevent contamination. The following steps outline the correct sequence.

Donning (Putting On) PPE

  • Hand Hygiene: Start with clean hands. Wash with soap and water for at least 20 seconds.

  • Gown/Coveralls: Put on the lab coat or coveralls, ensuring it is fully closed.

  • Mask/Respirator: Secure the mask or respirator over your nose and mouth.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, followed by the second (outer) pair, ensuring the cuffs of the outer gloves go over the sleeves of the gown.

Doffing (Removing) PPE The general principle is to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves without touching your skin.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from your body.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the mask or respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated Materials

All materials contaminated with this compound, including disposable PPE and cleaning materials, must be treated as hazardous waste.

Disposal Procedures

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled Hazardous Waste ContainerDispose of all contaminated solids (e.g., gloves, gowns, shoe covers, weigh papers) in a clearly labeled, sealed hazardous waste container.
Sharps Waste Puncture-Resistant Sharps ContainerDispose of any contaminated needles, syringes, or other sharps in an appropriate sharps container.
Liquid Waste Labeled Hazardous Waste ContainerCollect all contaminated liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

All waste must be disposed of in accordance with institutional, local, and federal regulations for hazardous chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling a potent compound like this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Proceed Weigh Compound Weigh Compound Don PPE->Weigh Compound Enter Handling Area Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Transfer Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Use Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Complete Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Segregate Doff PPE Doff PPE Dispose of Waste->Doff PPE Exit Handling Area Wash Hands Wash Hands Doff PPE->Wash Hands Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.